Pivoxil Sulbactam
Description
Sulbactam Pivoxil is the pivoxil prodrug form of sulbactam, a semi-synthetic beta-lactamase inhibitor, with beta-lactam antibiotic adjuvant activity. After oral administration of sulbactam pivoxil, the ester bond is cleaved, releasing active sulbactam. The beta-lactam ring of sulbactam irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics by the enzyme.
See also: Sulbactam (has active moiety).
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVYKXTRACOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048692 | |
| Record name | Pivoxil Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69388-79-0 | |
| Record name | Pivoxil Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Prodrug Approach in Action: A Technical Guide to the Discovery and Synthesis of Pivoxil Sulbactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral bioavailability, limiting its clinical utility in oral formulations. To overcome this challenge, a prodrug strategy was employed, leading to the development of pivoxil sulbactam. This pivaloyloxymethyl ester of sulbactam masks the carboxyl group, enhancing its lipophilicity and facilitating oral absorption. Following administration, pivoxil sulbactam is readily hydrolyzed by esterases to release the active sulbactam moiety. This technical guide provides an in-depth overview of the discovery rationale, a detailed synthesis process, and the mechanism of action of pivoxil sulbactam.
Discovery and Rationale: The Prodrug Strategy
The discovery of pivoxil sulbactam was driven by the need to improve the oral pharmacokinetic profile of sulbactam.[1] Sulbactam is a competitive, irreversible β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a wide range of bacterial β-lactamases.[2][3] However, its clinical use in oral dosage forms is hampered by its low oral bioavailability.[1]
The "prodrug" approach is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers.[4] In the case of sulbactam, the negatively charged carboxylic acid group at physiological pH limits its passive diffusion across the gastrointestinal membrane. By converting this carboxylic acid into a lipophilic, enzymatically labile ester, its oral absorption can be significantly enhanced.
Pivoxil sulbactam is the pivaloyloxymethyl ester of sulbactam.[5] This specific ester was chosen for its ability to be efficiently cleaved by non-specific esterases present in the body, releasing the active sulbactam and innocuous byproducts, pivalic acid and formaldehyde.[5][6] This strategic chemical modification allows for higher serum levels of sulbactam to be achieved after oral administration compared to oral administration of sulbactam itself.[7][8]
Synthesis of Pivoxil Sulbactam
The synthesis of pivoxil sulbactam is a multi-step process that begins with the preparation of the key esterifying agent, chloromethyl pivalate, followed by its reaction with a salt of sulbactam. The overall process requires careful control of reaction conditions to ensure high yield and purity.[9][10]
Synthesis of Chloromethyl Pivalate
Chloromethyl pivalate is prepared by the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.[2][5] Thionyl chloride can be used as a cocatalyst to consume any water present and drive the reaction to completion.[11]
Experimental Protocol: Synthesis of Chloromethyl Pivalate [2][5][11]
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add pivaloyl chloride (1.0 equivalent), a catalytic amount of zinc chloride (e.g., 0.01 equivalents), and thionyl chloride (optional, 1.0 equivalent).
-
Heat the mixture to 60-80°C.
-
Slowly add paraformaldehyde (1.0-1.2 equivalents) portion-wise to control the exothermic reaction.
-
After the addition is complete, continue stirring at the same temperature for 2-5 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove the catalyst and any unreacted formaldehyde.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purify the crude chloromethyl pivalate by vacuum distillation.
Synthesis of Pivoxil Sulbactam
Pivoxil sulbactam is synthesized by the esterification of sulbactam with chloromethyl pivalate. The reaction is typically carried out by first converting sulbactam acid to a more nucleophilic salt, such as the sodium, potassium, or ammonium salt, which then reacts with chloromethyl pivalate in a polar aprotic solvent.[2][12][13]
Experimental Protocol: Synthesis of Pivoxil Sulbactam from Sulbactam Acid [12][13][14]
-
Salt Formation:
-
Dissolve sulbactam acid (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add a base (e.g., sodium hydroxide, potassium hydroxide, or ammonia water; 1.0 equivalent) at a controlled temperature (e.g., 10-15°C) and stir for 1-2 hours to form the corresponding sulbactam salt.
-
Isolate the sulbactam salt by filtration or centrifugation and dry under vacuum.
-
-
Esterification:
-
Suspend the dried sulbactam salt (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add chloromethyl pivalate (1.0-1.2 equivalents) dropwise to the suspension at a controlled temperature (e.g., 10-30°C).
-
Stir the reaction mixture for 7-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, add a mixture of water and an organic solvent (e.g., isopropanol) to precipitate the crude pivoxil sulbactam.
-
Stir for an additional hour to complete crystallization.
-
Collect the solid product by filtration and wash with cold water and then with a cold organic solvent (e.g., ethanol or isopropanol) to remove impurities.
-
Dry the purified pivoxil sulbactam under vacuum.
-
Quantitative Data
Table 1: Synthesis and Physicochemical Properties of Pivoxil Sulbactam
| Parameter | Value | Reference(s) |
| Synthesis | ||
| Yield (from sulbactam salt) | 92.0 - 95.5% | [13][14] |
| Purity (by HPLC) | >99% | [13] |
| Physicochemical Properties | ||
| Molecular Formula | C₁₄H₂₁NO₇S | [6] |
| Molecular Weight | 347.39 g/mol | [6] |
| Melting Point | 109°C | [3] |
| Moisture Content | 0.34% | [3] |
Table 2: Analytical Data for Pivoxil Sulbactam
| Analytical Method | Parameters and Values | Reference(s) |
| HPLC | Method 1: - Column: Hypersil C18 (250 x 4.6 mm, 5 µm)- Mobile Phase: Methanol:Acetonitrile:Water (60:1:39, v/v/v, pH 4.5)- Flow Rate: 1.0 mL/min- Detection: 220 nm- Retention Time: ~11.6 min | [15] |
| Method 2: - Column: C18- Mobile Phase: Acetonitrile:Water (80:20, v/v)- Retention Time: 2.26 min | [7][8] | |
| FTIR (cm⁻¹) | Characteristic peaks for β-lactam carbonyl and ester carbonyl groups are expected. A study on a similar pivoxil prodrug, cefditoren pivoxil, showed a characteristic carbonyl band at 1810–1760 cm⁻¹. | [16][17] |
| ¹H NMR & ¹³C NMR | Specific spectral data is not readily available in the searched literature, but characteristic peaks for the pivaloyl group (singlet around 1.2 ppm in ¹H NMR) and the penicillanic acid sulfone core would be expected. | [18][19] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species/Conditions | Reference(s) |
| Sulbactam | Half-life (t½) | ~1 hour | Humans (intravenous) | [20] |
| Volume of Distribution | ~12 liters | Humans (intravenous) | [20] | |
| Renal Excretion | ~75% unchanged | Humans (parenteral) | [20] | |
| Pivoxil Prodrugs (General) | Oral Bioavailability | Significantly increased compared to the parent drug. For cefetamet pivoxil, oral bioavailability was ~45-58%. | Humans | [21][22] |
Mechanism of Action
The therapeutic effect of pivoxil sulbactam is a two-step process: bioactivation of the prodrug followed by the inhibition of β-lactamase by the active sulbactam.
-
Enzymatic Cleavage (Bioactivation): Following oral administration and absorption, pivoxil sulbactam is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues.[6][23] This enzymatic cleavage breaks the ester bond, releasing the active sulbactam, pivalic acid, and formaldehyde. The active sulbactam is then available to circulate and exert its inhibitory effect on β-lactamases.[6]
-
β-Lactamase Inhibition: Sulbactam is a mechanism-based, irreversible inhibitor of many clinically relevant β-lactamases.[12][24] It shares a structural similarity with β-lactam antibiotics, allowing it to be recognized by the active site of the β-lactamase enzyme. The enzyme attacks the β-lactam ring of sulbactam, forming a covalent acyl-enzyme intermediate.[12][24] Unlike the hydrolysis of β-lactam antibiotics, this intermediate is stable and does not readily deacylate. This effectively traps the enzyme in an inactive state, preventing it from degrading co-administered β-lactam antibiotics.[12][24]
Conclusion
The development of pivoxil sulbactam is a prime example of the successful application of a prodrug strategy to enhance the therapeutic potential of an existing drug. By masking the polar carboxylic acid group of sulbactam, its oral absorption is significantly improved, allowing for effective oral therapy when co-administered with β-lactam antibiotics. The synthesis is a well-defined process, and the mechanism of action is a two-step process of bioactivation followed by irreversible enzyme inhibition. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the key aspects of pivoxil sulbactam's journey from a chemical concept to a clinically useful therapeutic agent.
References
- 1. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0453993A1 - Process for producing a halomethyl pivalate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. JPH05125017A - Production of chloromethyl pivalate - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Method for preparing and crystallizing sulbactam pivoxyl - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101747343A - Sulbactam pivoxil preparation method - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. zenodo.org [zenodo.org]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. Pharmacokinetics of sulbactam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 24. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivoxil Sulbactam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivoxil Sulbactam is a pivotal molecule in the ongoing battle against bacterial resistance. It is the pivoxil ester prodrug of sulbactam, a potent β-lactamase inhibitor.[1][2] This strategic modification enhances the oral bioavailability of sulbactam, which otherwise exhibits poor absorption from the gastrointestinal tract.[3][4] Once absorbed, Pivoxil Sulbactam is rapidly hydrolyzed by esterases in the body to release the active moiety, sulbactam.[1][2] Sulbactam's primary role is not as a direct antibacterial agent but as a "suicide inhibitor" of β-lactamase enzymes.[5] These enzymes are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics. By irreversibly binding to and inactivating these enzymes, sulbactam protects co-administered β-lactam antibiotics from degradation, thereby restoring or expanding their spectrum of activity.[1][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, experimental protocols, and clinical efficacy of Pivoxil Sulbactam.
Chemical Structure
Pivoxil Sulbactam is chemically designated as (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester, 4,4-dioxide. Its molecular structure consists of a penicillanic acid sulfone core, which is the active sulbactam moiety, esterified with a pivaloyloxymethyl group. This ester linkage is crucial for its function as a prodrug.
| Identifier | Value |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| CAS Number | 69388-79-0 |
| Molecular Formula | C₁₄H₂₁NO₇S |
| Molecular Weight | 347.39 g/mol |
| Canonical SMILES | CC1(--INVALID-LINK--=O)CC2=O">C@@HC(=O)OCOC(=O)C(C)(C)C)C |
| InChI Key | OHPVYKXTRACOSQ-ZJUUUORDSA-N |
Physicochemical Properties
Pivoxil Sulbactam is a white to off-white crystalline powder.[7] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 103-105 °C | [8] |
| Boiling Point (Predicted) | 537.5 ± 50.0 °C | [8] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (Insoluble) | [8][9] |
| pKa (Predicted) | -3.75 ± 0.60 | [8] |
| XLogP3 | 0.7 | [1] |
| Specific Rotation | +160º ~ +170º | [7] |
| Water Content (KF) | ≤1.0% | [7] |
A solid-state characterization study revealed that Pivoxil Sulbactam particles exhibit a mean diameter of approximately 350 μm and consist of irregularly shaped crystals with good flow properties.[10] Thermal analysis using Differential Scanning Calorimetry (DSC) showed a sharp endothermic peak at 109 °C, corresponding to its melting point, and Thermogravimetric Analysis (TGA) indicated a mass loss at 184 °C due to decomposition.[10]
Mechanism of Action
The therapeutic efficacy of Pivoxil Sulbactam is dependent on its in-vivo conversion to sulbactam. This process is initiated by esterases that cleave the pivaloyloxymethyl ester, releasing sulbactam, formaldehyde, and pivalic acid.
Caption: Prodrug activation of Pivoxil Sulbactam.
Sulbactam itself possesses a β-lactam ring structure similar to that of penicillin. This structural analogy allows it to bind to the active site of bacterial β-lactamases. The interaction is initially reversible, but a subsequent series of chemical reactions leads to the formation of a stable, irreversible acyl-enzyme complex. This "suicide inhibition" effectively inactivates the β-lactamase, preventing it from hydrolyzing and inactivating co-administered β-lactam antibiotics.[6][11]
Caption: Mechanism of action of Sulbactam.
Pharmacokinetics
The pharmacokinetic profile of Pivoxil Sulbactam is characterized by its efficient oral absorption and subsequent conversion to the active drug, sulbactam.
| Parameter | Description |
| Absorption | Pivoxil Sulbactam is well-absorbed orally, a significant improvement over sulbactam which has poor oral bioavailability.[3][4] The pivoxil ester moiety increases its lipophilicity, facilitating absorption from the gastrointestinal tract. |
| Distribution | After absorption and hydrolysis to sulbactam, the drug is widely distributed throughout the body. Sulbactam distributes into various tissues and fluids.[12] Protein binding of sulbactam is approximately 38%.[12] |
| Metabolism | Pivoxil Sulbactam is extensively hydrolyzed by esterases to yield active sulbactam.[1][2] Sulbactam itself does not undergo significant metabolism.[9] |
| Excretion | Sulbactam is primarily eliminated unchanged by the kidneys.[9][13] Approximately 75-85% of a dose of sulbactam is excreted in the urine within the first 8 hours.[12] The elimination half-life of sulbactam is approximately 1 hour in individuals with normal renal function.[13] |
Pharmacodynamics
The pharmacodynamic activity of Pivoxil Sulbactam is intrinsically linked to the action of its active metabolite, sulbactam, as a β-lactamase inhibitor.
| Parameter | Description |
| Spectrum of Activity | Sulbactam itself has weak intrinsic antibacterial activity.[8] Its primary role is to restore the activity of β-lactam antibiotics against β-lactamase-producing strains of bacteria. When combined with antibiotics such as ampicillin, it is effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae.[7][9] |
| Synergistic Effect | The combination of sulbactam with a β-lactam antibiotic results in a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. This is particularly evident against bacteria where β-lactamase production is the major mechanism of resistance.[8] |
Experimental Protocols
Synthesis of Pivoxil Sulbactam
A common and efficient method for the synthesis of Pivoxil Sulbactam involves the reaction of a salt of sulbactam with chloromethyl pivalate.[1][7]
Materials:
-
Sulbactam sodium salt
-
Chloromethyl pivalate
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Isopropanol
-
Water
Procedure:
-
Suspend the sulbactam salt (e.g., sulbactam sodium, potassium, or ammonium salt) in an organic solvent such as DMF or DMSO.[7][14]
-
Stir the suspension to ensure homogeneity.
-
Slowly add chloromethyl pivalate dropwise to the suspension while maintaining the temperature at 10-15°C.[14]
-
Allow the reaction to proceed for several hours (e.g., 7-8 hours).[14]
-
After the reaction is complete, slowly add a mixture of water and isopropanol to the reaction mixture to induce crystallization.[14]
-
Stir the mixture for a period to allow for complete crystallization.
-
Collect the crystalline Pivoxil Sulbactam by filtration.
-
Wash the product with water and then with an organic solvent like ethanol.
-
Dry the final product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC Method for Simultaneous Determination of Amoxicillin and Sulbactam Pivoxil in a Combination Formulation | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of cefditoren pivoxil in the treatment of lower respiratory tract infections, with a focus on the per-pathogen bacteriologic response in infections caused by Streptococcus pneumoniae and Haemophilus influenzae: a pooled analysis of seven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals. Application to both assay and dissolution samples [ri.conicet.gov.ar]
- 10. CN101747343A - Sulbactam pivoxil preparation method - Google Patents [patents.google.com]
- 11. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cefditoren pivoxil: a review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for preparing and crystallizing sulbactam pivoxyl - Eureka | Patsnap [eureka.patsnap.com]
The Prodrug Approach of Pivoxil Sulbactam: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbactam, a potent β-lactamase inhibitor, suffers from poor oral bioavailability, limiting its clinical utility in oral formulations. To overcome this limitation, the prodrug pivoxil sulbactam was developed. This technical guide provides an in-depth analysis of the mechanism of action of pivoxil sulbactam, focusing on its journey from a bioreversible derivative to an active β-lactamase inhibitor. We will delve into the experimental protocols used to elucidate its activation, the quantitative data supporting its efficacy, and the key pathways involved in its mechanism.
Introduction
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates innovative therapeutic strategies. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, can restore the efficacy of these life-saving drugs. Sulbactam is a well-established irreversible inhibitor of many clinically relevant β-lactamases.[1] However, its inherent polarity restricts its oral absorption. The pivoxil sulbactam prodrug strategy addresses this challenge by masking the polar carboxyl group of sulbactam with a lipophilic pivaloyloxymethyl group, thereby enhancing its membrane permeability and oral absorption.[2] Following absorption, the prodrug undergoes enzymatic hydrolysis to release the active sulbactam moiety.
Mechanism of Action: From Prodrug to Active Inhibitor
The mechanism of action of pivoxil sulbactam can be dissected into two critical phases: the prodrug activation phase and the β-lactamase inhibition phase.
Prodrug Activation: Hydrolysis of Pivoxil Sulbactam
Upon oral administration, pivoxil sulbactam is absorbed from the gastrointestinal tract. The lipophilic nature of the pivaloyloxymethyl ester facilitates its passage across the intestinal mucosa.[2] Once in the systemic circulation, non-specific esterases rapidly cleave the ester bond, releasing the active sulbactam, pivalic acid, and formaldehyde.[2]
β-Lactamase Inhibition by Sulbactam
The released sulbactam acts as a "suicide inhibitor" of β-lactamase enzymes. It competitively binds to the active site of the enzyme in a similar fashion to β-lactam antibiotics. The enzymatic process initiates the opening of the β-lactam ring in sulbactam, leading to the formation of a transiently stable acyl-enzyme intermediate. However, unlike the hydrolysis of antibiotics, this intermediate undergoes further chemical rearrangements to form a permanently inactivated, covalently bonded complex with the enzyme.[1] This irreversible inhibition effectively removes the β-lactamase threat, allowing the co-administered β-lactam antibiotic to exert its antibacterial effect.
Quantitative Data
The efficacy of sulbactam as a β-lactamase inhibitor and the pharmacokinetic advantages of its pivoxil prodrug are substantiated by quantitative data from numerous studies.
In Vitro Inhibitory Activity of Sulbactam
The inhibitory potency of sulbactam against various β-lactamases is typically quantified by the 50% inhibitory concentration (IC50) and kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
| β-Lactamase Class | Enzyme | IC50 (µM) | Km (µM) | kcat (s⁻¹) | k_inact_ / K_i_ (M⁻¹s⁻¹) |
| Class A | TEM-1 | 0.8 | ≤2 | - | 125 |
| SHV-5 | - | ≤2 | 0.07 | - | |
| CTX-M-15 | - | >6250 | 14 | 29,000 | |
| Class C | AmpC (P. aeruginosa) | - | - | - | - |
| P99 (E. cloacae) | - | - | - | - | |
| Class D | OXA-10 | - | - | - | - |
| OXA-23 | - | - | - | - |
Data compiled from multiple sources.[3][4] Note: Direct IC50 values are not always reported in kinetic studies. The inhibitory potential is often expressed through kinetic constants.
Pharmacokinetic Parameters
The oral administration of pivoxil sulbactam leads to therapeutically relevant plasma concentrations of the active sulbactam.
| Parameter | Sulbactam (from oral Sultamicillin) | Sulbactam (Intravenous) |
| Cmax (mg/L) | 10.0 | ~60 (1g dose) |
| Tmax (h) | 1.5 | - |
| t½ (h) | 1.3 | ~1 |
| Bioavailability (%) | >80 | 100 |
Data from studies on sultamicillin, a mutual prodrug of ampicillin and sulbactam, which provides comparable pharmacokinetic data for sulbactam.[5][6]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of pivoxil sulbactam.
In Vitro Hydrolysis of Pivoxil Sulbactam
Objective: To determine the rate and extent of conversion of pivoxil sulbactam to active sulbactam in a simulated biological environment.
Protocol:
-
Preparation of Hydrolysis Media: Prepare solutions mimicking physiological conditions, such as simulated intestinal fluid (SIF, pH 6.8) and human plasma.
-
Incubation: Dissolve a known concentration of pivoxil sulbactam in the prepared media and incubate at 37°C.
-
Sampling: At predetermined time points, withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the hydrolysis reaction in the collected samples, typically by adding an organic solvent like acetonitrile and placing on ice.
-
Quantification: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentrations of both pivoxil sulbactam and the released sulbactam.
-
Data Analysis: Plot the concentrations of the prodrug and the active drug against time to determine the hydrolysis rate constant and half-life.
β-Lactamase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of sulbactam against specific β-lactamase enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic substrate, nitrocefin.
-
Prepare serial dilutions of sulbactam.
-
-
Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of sulbactam. Include control wells with enzyme and buffer only (no inhibitor).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction.
-
Measurement: Monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of sulbactam following oral administration of pivoxil sulbactam.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs, or human volunteers in a clinical setting).
-
Dosing:
-
Oral Group: Administer a single oral dose of pivoxil sulbactam.
-
Intravenous (IV) Group: Administer a single IV dose of sulbactam (for bioavailability calculation).
-
-
Blood Sampling: Collect blood samples at predefined time points post-dosing via an appropriate route (e.g., tail vein, cannula).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Quantify the concentration of sulbactam in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
The development of pivoxil sulbactam exemplifies a successful application of the prodrug strategy to enhance the therapeutic potential of an effective molecule. By transiently modifying the chemical structure of sulbactam, its oral bioavailability is significantly improved, allowing for effective systemic delivery of the active β-lactamase inhibitor. The subsequent irreversible inactivation of β-lactamases by the liberated sulbactam plays a crucial role in combating bacterial resistance. A thorough understanding of the mechanisms of prodrug activation and enzyme inhibition, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of such life-saving therapies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC Method for Simultaneous Determination of Amoxicillin and Sulbactam Pivoxil in a Combination Formulation | Semantic Scholar [semanticscholar.org]
- 4. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacokinetics of piperacillin and sulbactam during intermittent and continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Hydrolysis of Pivoxil Sulbactam to Sulbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro hydrolysis of Pivoxil Sulbactam, a critical process in the activation of this important β-lactamase inhibitor prodrug. Understanding the kinetics and mechanisms of this conversion is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document details the experimental protocols for studying this hydrolysis, methods for quantitative analysis, and the key factors influencing the reaction.
Introduction: The Chemical Transformation
Pivoxil Sulbactam is a prodrug of sulbactam, designed to enhance its oral bioavailability. The active sulbactam molecule is released through the enzymatic hydrolysis of the pivaloyloxymethyl ester group. This bioconversion is primarily mediated by non-specific esterases present in various tissues, most notably the intestinal mucosa and the liver.
The hydrolysis reaction involves the cleavage of the ester bond, yielding the active drug, sulbactam, along with formaldehyde and pivalic acid as byproducts.
Below is a diagram illustrating the chemical pathway of this transformation.
Experimental Protocols for In-Vitro Hydrolysis
To investigate the in-vitro conversion of Pivoxil Sulbactam to sulbactam, a well-defined experimental protocol is essential. The following sections outline the necessary materials and a step-by-step procedure.
Materials and Reagents
-
Substrate: Pivoxil Sulbactam analytical standard
-
Enzyme Source:
-
Human Liver Microsomes (HLM) or S9 fraction
-
Porcine Liver Esterase (PLE) - a commercially available alternative
-
-
Buffer System: Phosphate buffer (e.g., 100 mM potassium phosphate buffer)
-
Cofactors (for HLM/S9): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Quenching Solution: Acetonitrile or other suitable organic solvent to stop the enzymatic reaction.
-
Analytical Standards: Sulbactam analytical standard
-
Equipment:
-
Incubator or water bath (37°C)
-
Centrifuge
-
HPLC system with UV detector
-
pH meter
-
Vortex mixer
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an in-vitro hydrolysis study of Pivoxil Sulbactam.
Detailed Methodologies
2.3.1. Using Human Liver Microsomes (HLM) or S9 Fraction
This method simulates the metabolic environment of the liver, a primary site of drug metabolism.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5 - 1.0 mg/mL)
-
NADPH regenerating system (if assessing oxidative metabolism in parallel, though not strictly required for ester hydrolysis)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Initiation of Reaction:
-
Add Pivoxil Sulbactam (e.g., from a stock solution in DMSO or methanol, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile) to stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
-
2.3.2. Using Porcine Liver Esterase (PLE)
PLE is a cost-effective and readily available source of esterases for in-vitro hydrolysis studies.
-
Preparation of Reaction Mixture:
-
In a suitable vessel, prepare the reaction mixture containing:
-
100 mM Phosphate Buffer (pH 7.4)
-
Porcine Liver Esterase (activity to be optimized, e.g., 10-50 units/mL)
-
-
Equilibrate the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add Pivoxil Sulbactam to the reaction mixture to a final concentration of, for example, 100 µM.
-
-
Incubation and Sampling:
-
Follow the same procedure as described for HLM (Section 2.3.1, step 3).
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedures as described for HLM (Section 2.3.1, steps 4 and 5).
-
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the disappearance of the parent prodrug (Pivoxil Sulbactam) and the appearance of the active metabolite (sulbactam).
HPLC Method Parameters
Several HPLC methods have been reported for the simultaneous determination of sulbactam pivoxil and other compounds. A validated method should be used, and the following parameters provide a starting point for method development and validation.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 80:20 v/v) or a buffered aqueous solution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220-230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Note: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Data Presentation and Interpretation
The primary outcome of the in-vitro hydrolysis study is the determination of the rate of conversion of Pivoxil Sulbactam to sulbactam. This is typically expressed as the rate of disappearance of the parent compound over time.
Kinetic Data Analysis
The concentration of Pivoxil Sulbactam at each time point is plotted against time. The initial rate of hydrolysis can be determined from the linear portion of this curve. For a more detailed analysis, the data can be fitted to kinetic models, such as first-order kinetics, to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction.
First-Order Rate Equation: ln[C] = ln[C₀] - kt
Where:
-
[C] is the concentration of Pivoxil Sulbactam at time t
-
[C₀] is the initial concentration of Pivoxil Sulbactam
-
k is the first-order rate constant
Half-Life Calculation: t½ = 0.693 / k
Tabulation of Quantitative Data
All quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided below.
| Experimental Condition | Substrate Conc. (µM) | Enzyme Conc. | Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| Human Liver Microsomes | 10 | 0.5 mg/mL | [Insert experimental value] | [Insert experimental value] |
| Porcine Liver Esterase | 100 | 20 units/mL | [Insert experimental value] | [Insert experimental value] |
| Control (No Enzyme) | 100 | - | [Insert experimental value] | [Insert experimental value] |
Factors Influencing In-Vitro Hydrolysis
Several factors can influence the rate and extent of Pivoxil Sulbactam hydrolysis in vitro:
-
Enzyme Source and Concentration: The type and concentration of esterases will directly impact the hydrolysis rate.
-
pH: Enzymatic activity is highly pH-dependent. The optimal pH for esterase activity is typically around neutral (pH 7.4), simulating physiological conditions.
-
Temperature: The reaction should be conducted at a physiological temperature (37°C) for optimal enzyme activity.
-
Substrate Concentration: At low concentrations, the rate of hydrolysis may be proportional to the substrate concentration. At higher concentrations, the enzyme may become saturated, and the reaction will follow Michaelis-Menten kinetics.
-
Presence of Inhibitors: Certain compounds can inhibit esterase activity, which should be considered when designing the experiment and interpreting the results.
This technical guide provides a robust framework for conducting and analyzing the in-vitro hydrolysis of Pivoxil Sulbactam. By following these protocols, researchers can gain valuable insights into the activation of this important prodrug, contributing to the development of more effective antibiotic therapies.
An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Pivoxil Sulbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbactam is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to β-lactam antibiotics. However, its clinical utility via oral administration is hampered by poor absorption from the gastrointestinal tract. To address this limitation, Pivoxil Sulbactam, a prodrug of sulbactam, was developed. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Pivoxil Sulbactam, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Pivoxil Sulbactam is a lipophilic double-ester prodrug designed to enhance the oral absorption of sulbactam[1][2]. Following oral administration, it is hydrolyzed by esterases in the body to release the active sulbactam moiety. This strategy significantly improves the systemic exposure of sulbactam compared to oral administration of sulbactam itself.
Pharmacokinetic Profile
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of sulbactam in healthy volunteers after intravenous administration and after oral administration of its prodrug, sultamicillin. This data is presented to give an indication of the systemic exposure achieved with an oral prodrug of sulbactam.
| Parameter | Sulbactam (Intravenous) | Sulbactam (from oral Sultamicillin) | Reference |
| Dose | 1g | 1.5g Sultamicillin | [3] |
| Cmax (mg/L) | ~60 (at end of 15-min infusion) | 10.0 | [3][4] |
| Tmax (h) | End of infusion | 1.5 | [3] |
| AUC (mg·h/L) | Not explicitly stated | Not explicitly stated | |
| Half-life (t½) (h) | ~1 | 1.3 | [3][5][6][7] |
| Urinary Excretion (%) | >75 | 62 | [3][5][6] |
| Oral Bioavailability (%) | - | >80 (for Sultamicillin) | [8] |
Note: The data for oral administration is derived from studies using sultamicillin, a mutual prodrug of sulbactam and ampicillin. While not directly from Pivoxil Sulbactam administration, it provides a reasonable surrogate for the expected oral bioavailability and pharmacokinetic profile of sulbactam when delivered via a prodrug strategy.
Experimental Protocols
The determination of pharmacokinetic parameters of sulbactam following the administration of Pivoxil Sulbactam involves several key experimental stages.
Clinical Study Design (Illustrative)
A typical pharmacokinetic study in healthy volunteers would follow a single-dose, crossover design.
-
Subjects: A cohort of healthy adult male and/or female volunteers.
-
Dosing: A single oral dose of Pivoxil Sulbactam.
-
Blood Sampling: Venous blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose)[9].
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis[9].
-
Urine Collection: Urine is collected over a 24-hour period to determine the extent of renal excretion.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of sulbactam in plasma and urine is typically determined using a validated HPLC method.
-
Sample Preparation: Plasma samples are deproteinized, often using acetonitrile, to precipitate proteins which are then removed by centrifugation.
-
Chromatographic System:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength.
-
-
Quantification: The concentration of sulbactam is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of sulbactam.
Visualizations
Metabolic Pathway of Pivoxil Sulbactam
Pivoxil Sulbactam undergoes enzymatic hydrolysis to release the active sulbactam. This process is primarily mediated by carboxylesterases.
References
- 1. Transport, uptake, and metabolism of the bis(pivaloyloxymethyl)-ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine in an in vitro cell culture system of the intestinal mucosa (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ampicillin-sulbactam in healthy elderly and young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimizing Pre-Systemic Metabolism through Prodrugs [ebrary.net]
- 6. Pharmacokinetics of sulbactam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sulbactam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Pivotal Role of Pivoxil Sulbactam as a Beta-Lactamase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antibiotic resistance, largely driven by the production of bacterial β-lactamase enzymes, necessitates the development and strategic deployment of β-lactamase inhibitors. Sulbactam, a potent and well-established inhibitor, has its clinical utility expanded through the prodrug pivoxil sulbactam, which enhances oral bioavailability. This technical guide provides an in-depth analysis of pivoxil sulbactam's core function as a β-lactamase inhibitor. It delineates the mechanism of action of its active moiety, sulbactam, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of antibacterial agents.
The Role of Pivoxil Sulbactam in Overcoming Resistance
Pivoxil sulbactam is the pivoxil ester prodrug of sulbactam. This chemical modification is designed to improve the oral absorption of sulbactam, which otherwise has limited oral bioavailability.[1] Following oral administration, pivoxil sulbactam is readily hydrolyzed by esterases, releasing the active sulbactam moiety into the bloodstream to exert its therapeutic effect.
Sulbactam itself is a penicillanic acid sulfone with weak intrinsic antibacterial activity. Its primary therapeutic value lies in its ability to inhibit a wide range of β-lactamase enzymes.[1] These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inactivating these enzymes, sulbactam restores the efficacy of co-administered β-lactam antibiotics against otherwise resistant bacterial strains.
Mechanism of Action of Sulbactam
Sulbactam is classified as a mechanism-based, irreversible inhibitor of many clinically significant β-lactamases, particularly those belonging to Ambler class A.[2] The inhibitory process is a multi-step mechanism that ultimately results in the inactivation of the β-lactamase enzyme.
The key steps in the mechanism are as follows:
-
Initial Binding: Sulbactam, structurally similar to β-lactam antibiotics, binds to the active site of the β-lactamase enzyme, forming a reversible Michaelis-Menten complex.
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the β-lactam ring of sulbactam, leading to the opening of the ring and the formation of a transient acyl-enzyme intermediate.
-
Rearrangement and Inactivation: Unlike the hydrolysis of a β-lactam antibiotic, the sulbactam-derived acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements. This process leads to the formation of a stable, covalent adduct with the enzyme, rendering it permanently inactive. This "suicide inhibition" mechanism is highly efficient as it prevents the enzyme from being regenerated.
References
Intrinsic Antibacterial Activity of Sulbactam Against Acinetobacter baumannii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its remarkable capacity to acquire and develop resistance to a wide array of antimicrobial agents. This has led to a critical need for effective therapeutic strategies. Sulbactam, traditionally known as a β-lactamase inhibitor, exhibits intrinsic bactericidal activity against A. baumannii. This technical guide provides an in-depth analysis of sulbactam's antibacterial properties against this challenging pathogen, focusing on its mechanism of action, susceptibility patterns, resistance mechanisms, and the synergistic potential of combination therapies. Detailed experimental protocols and data visualizations are included to support research and development efforts in this critical area.
Introduction
Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a significant proportion of hospital-acquired infections, including ventilator-associated pneumonia, bloodstream infections, and urinary tract infections.[1] The rise of multidrug-resistant (MDR) and carbapenem-resistant A. baumannii (CRAB) strains has severely limited therapeutic options, making it a priority pathogen according to the World Health Organization.[2]
Sulbactam, a penicillanic acid sulfone, is structurally similar to β-lactam antibiotics and functions as an irreversible inhibitor of many Class A β-lactamases.[3][4][5] Beyond this role, sulbactam possesses a clinically significant intrinsic antibacterial activity against A. baumannii.[3][4] This activity is not dependent on its β-lactamase inhibition but rather on its ability to bind to essential penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.[3][6]
This guide will explore the multifaceted antibacterial action of sulbactam against A. baumannii, providing a comprehensive resource for researchers engaged in antimicrobial discovery and development.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The primary mechanism behind sulbactam's intrinsic activity against A. baumannii is the inhibition of specific penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.
Sulbactam has been shown to have a strong affinity for PBP1 and PBP3 in A. baumannii.[3][4][5][6] Inhibition of these specific PBPs disrupts the normal process of cell wall synthesis, leading to compromised cell integrity and ultimately, cell lysis. Notably, sulbactam does not exhibit significant binding to PBP2 .[3][4][6]
The interaction between sulbactam and its target PBPs can be visualized as follows:
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The optimization of a rapid pulsed-field gel electrophoresis protocol for the typing of Acinetobacter baumannii, Escherichia coli and Klebsiella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-genome sequencing for the characterization of resistance mechanisms and epidemiology of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of sulbactam in multi-drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Molecular basis of Pivoxil Sulbactam's therapeutic effects
An In-Depth Technical Guide to the Molecular Basis of Pivoxil Sulbactam's Therapeutic Effects
Executive Summary
Pivoxil sulbactam is an orally administered prodrug of sulbactam, a potent inhibitor of a wide range of bacterial β-lactamase enzymes.[1][2] Its therapeutic efficacy stems from a dual molecular mechanism. Primarily, its active form, sulbactam, irreversibly inactivates β-lactamases, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation.[3][4] This action restores or extends the spectrum of activity of antibiotics like ampicillin and cefoperazone against resistant bacterial strains.[4] Additionally, sulbactam possesses intrinsic antibacterial activity against a select group of pathogens, most notably Acinetobacter baumannii, by binding to essential penicillin-binding proteins (PBPs) and disrupting cell wall synthesis.[3][5] This guide provides a detailed examination of these mechanisms, supported by quantitative pharmacological data and key experimental methodologies, for researchers and drug development professionals.
Introduction to Pivoxil Sulbactam
The global rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to public health. These enzymes hydrolyze the β-lactam ring common to penicillin and cephalosporin antibiotics, rendering them ineffective.[6] A key strategy to combat this resistance is the co-administration of a β-lactamase inhibitor with a β-lactam antibiotic.
Sulbactam is a semi-synthetic penicillanic acid sulfone that acts as an irreversible inhibitor of many β-lactamases.[3] However, sulbactam itself has poor oral bioavailability.[3][7] To overcome this limitation, the pivoxil ester prodrug, pivoxil sulbactam, was developed.[2][7] This lipophilic compound is well-absorbed orally and is rapidly hydrolyzed by esterases in the body to release the active sulbactam moiety, ensuring systemic delivery.[7][8][9]
Molecular Mechanism of Action
The therapeutic effects of pivoxil sulbactam are mediated by its active form, sulbactam, through two distinct molecular pathways.
Prodrug Activation
Following oral administration, pivoxil sulbactam is absorbed and its ester bond is rapidly cleaved by esterases in the blood and tissues. This hydrolysis releases active sulbactam, pivalic acid, and formaldehyde.[8][9]
Caption: Metabolic activation of the prodrug Pivoxil Sulbactam.
β-Lactamase Inhibition
Sulbactam functions as a "suicide inhibitor."[3] Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of β-lactamase enzymes. The inhibition is a multi-step process that culminates in the formation of a stable, irreversible covalent complex, rendering the enzyme permanently inactive.[3] This protects the partner antibiotic from being destroyed, allowing it to exert its effect on the bacteria. Sulbactam is particularly potent against Ambler Class A and C β-lactamases.[3]
Caption: Mechanism of irreversible β-lactamase inhibition by Sulbactam.
Intrinsic Antibacterial Activity
Beyond its inhibitory role, sulbactam possesses intrinsic, albeit weak, bactericidal activity against certain pathogens, including Neisseriaceae, Bacteroides fragilis, and notably, multidrug-resistant Acinetobacter baumannii.[3][5] This activity is due to its ability to bind to and inhibit essential penicillin-binding proteins (PBPs), which are enzymes critical for the synthesis of the bacterial cell wall. In A. baumannii, sulbactam's activity is mediated through the inhibition of PBP1 and PBP3.[5] This disruption of cell wall integrity leads to cell lysis and bacterial death.
Caption: Intrinsic antibacterial action of Sulbactam via PBP inhibition.
Quantitative Pharmacological Data
Pharmacokinetic Parameters of Sulbactam
The pharmacokinetics of sulbactam are characterized by a short half-life and renal excretion. Co-administration with β-lactam antibiotics does not significantly alter its kinetic profile.[10]
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~1 hour | Humans | [10][11] |
| Volume of Distribution (Vd, central) | ~12 Liters | Humans | [10] |
| Volume of Distribution (Vd, peripheral) | 9.55 Liters | Humans (critically ill) | [12] |
| Total Clearance (CL) | 7.64 L/h (age ≤65) | Humans (critically ill) | [12] |
| Protein Binding | ~38% | Humans | N/A |
| Urinary Excretion (unchanged) | ~75% | Humans | [10] |
Pharmacodynamic Profile of Sulbactam
Sulbactam's bactericidal activity is time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).[12][13]
| PK/PD Index | Pathogen | Infection Model | Target for Efficacy | Reference |
| % fT > MIC | A. baumannii | Murine Thigh | Static Effect: 21.0% | [13] |
| 1-log₁₀ kill: 32.9% | [13] | |||
| 2-log₁₀ kill: 43.6% | [13] | |||
| 3-log₁₀ kill: 57.3% | [13] | |||
| % fT > MIC | A. baumannii | Murine Lung | Static Effect: 20.4% | [13] |
| 1-log₁₀ kill: 24.5% | [13] | |||
| 2-log₁₀ kill: 29.3% | [13] | |||
| 3-log₁₀ kill: 37.3% | [13] |
β-Lactamase Inhibition and Hydrolysis Kinetics
The interaction of sulbactam with various β-lactamases has been quantified, revealing a wide range of efficiencies. Sulbactam is a potent inhibitor of Class A enzymes but is much weaker against Class C and D enzymes and is ineffective against Class B metallo-β-lactamases.[14][15][16]
| Enzyme (Ambler Class) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| TEM-1 (A) | 0.023 | 290 | 79 | 1,000 | [15] |
| SHV-5 (A) | 0.002 | 1,100 | 1.8 | 3,300 | [15] |
| CTX-M-15 (A) | 0.003 | 1,900 | 1.6 | 1,400 | [15] |
| KPC-2 (A) | 0.012 | 1,200 | 10 | 16 | [15] |
| P. aeruginosa AmpC (C) | 0.0003 | 3,100 | 0.1 | 16 | [15] |
| OXA-10 (D) | 0.001 | 3,100 | 0.3 | 0.3 | [15] |
| OXA-23 (D) | 0.004 | 1,200 | 3.3 | 0.6 | [15] |
| OXA-24 (D) | 0.033 | 1,100 | 30 | 0.3 | [15] |
| NDM-1 (B) | 0.002 | 1,100 | 1.8 | No Inhibition | [15] |
Key Experimental Protocols
Protocol: Determination of β-Lactamase Inhibition Kinetics
This protocol is adapted from methodologies used to determine the kinetic parameters of sulbactam's interaction with β-lactamases.[15][16]
Caption: Experimental workflow for β-lactamase kinetic analysis.
Methodology:
-
Enzyme Preparation: The gene for the target β-lactamase is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain for overexpression. The enzyme is then purified using chromatography techniques (e.g., nickel-affinity, ion exchange).
-
Hydrolysis Kinetics (kcat, Km): The purified enzyme is added to a buffer solution containing varying concentrations of sulbactam (as a substrate). The rate of hydrolysis is measured by monitoring the change in absorbance at a specific wavelength using a spectrophotometer. Data are fitted to the Michaelis-Menten equation to determine kcat and Km.
-
Inhibition Kinetics (kinact, Ki): The enzyme is pre-incubated with various concentrations of sulbactam for a set period. An aliquot of this mixture is then rapidly diluted into a solution containing a reporter substrate (e.g., nitrocefin). The residual enzyme activity is measured. The apparent first-order rate constants of inactivation are plotted against the inhibitor concentration to determine kinact and Ki.
Protocol: In Vivo Murine Infection Model for PK/PD Analysis
This protocol is based on murine thigh and lung infection models used to establish the PK/PD index for sulbactam against A. baumannii.[13]
Caption: Workflow for in vivo PK/PD analysis in a murine infection model.
Methodology:
-
Animal Model: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to ensure the observed antibacterial effect is due to the drug, not the host immune system.
-
Infection: A clinical isolate of A. baumannii is grown to a logarithmic phase and injected into the thigh muscle or administered intratracheally to establish a localized infection.
-
Pharmacokinetics: Sub-groups of infected mice receive a single dose of sulbactam. Blood samples are collected over time to determine the concentration-time profile and calculate key PK parameters.
-
Pharmacodynamics: Different dosing regimens of sulbactam (varying doses and frequencies) are administered over a 24-hour period. At the end of the period, mice are euthanized, and the infected tissues (thighs or lungs) are homogenized to quantify the remaining bacterial load (Colony Forming Units).
-
Analysis: The PK data is used to calculate the %fT > MIC for each dosing regimen. This index is then correlated with the observed change in bacterial CFU counts using a sigmoid Emax model to determine the target values required for bacteriostatic and bactericidal effects.
Conclusion
The therapeutic utility of pivoxil sulbactam is firmly rooted in its dual molecular mechanisms. As a prodrug, it effectively delivers its active moiety, sulbactam, which acts as a powerful suicide inhibitor of bacterial β-lactamases, thereby restoring the efficacy of partner antibiotics. Furthermore, its intrinsic bactericidal activity against clinically important pathogens like A. baumannii provides an additional, direct therapeutic benefit. A thorough understanding of its pharmacokinetics, time-dependent pharmacodynamics, and specific interactions with different β-lactamases is critical for optimizing dosing strategies and ensuring its continued success in the clinical management of resistant bacterial infections.
References
- 1. CAS 69388-79-0: Sulbactam pivoxil | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pivoxil Sulbactam | 69388-79-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Pharmacokinetics of sulbactam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of sulbactam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics and Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam in Critically Ill Patients with Severe Sepsis Caused by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic evaluation of sulbactam against Acinetobacter baumannii in in vitro and murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on Pivoxil Sulbactam Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning pivoxil sulbactam derivatives. Sulbactam is a potent β-lactamase inhibitor, and its pivoxil ester form represents a critical prodrug strategy to enhance oral bioavailability. This document details the mechanism of action, synthesis protocols, and key preclinical data essential for professionals in the field of drug development.
Introduction: The Rationale for Pivoxil Sulbactam Derivatives
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant global health threat.[1] These enzymes hydrolyze the β-lactam ring, the core structural component of widely used antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] β-Lactamase inhibitors are compounds that can neutralize these bacterial enzymes, thereby restoring the efficacy of β-lactam antibiotics.[1][3]
Sulbactam is a semi-synthetic, irreversible β-lactamase inhibitor that, when combined with β-lactam antibiotics, extends their spectrum of activity to include β-lactamase-producing strains.[4][5] A key advantage of sulbactam is its intrinsic antibacterial activity against certain pathogens, notably Acinetobacter baumannii.[6][7][8] However, sulbactam itself has limited oral bioavailability.[9] To overcome this, the pivoxil ester prodrug, sulbactam pivoxil, was developed. This lipophilic prodrug is readily absorbed from the gastrointestinal tract and is subsequently hydrolyzed by esterases in the intestinal wall and blood to release the active sulbactam molecule.[10][11][12] This guide focuses on the early-stage research into derivatives built upon this core concept, exploring their synthesis, mechanism, and preclinical performance.
Mechanism of Action
The therapeutic effect of pivoxil sulbactam derivatives is a two-stage process involving prodrug activation followed by enzyme inhibition.
-
Prodrug Absorption and Hydrolysis : Following oral administration, the lipophilic pivoxil sulbactam derivative is absorbed through the gastrointestinal tract.[11] In the intestinal epithelial cells and bloodstream, esterase enzymes cleave the pivoxil ester bond, releasing the active sulbactam derivative.[12][13] This enzymatic conversion is crucial for achieving therapeutic concentrations of the active inhibitor in circulation.[11]
-
β-Lactamase Inhibition : The active sulbactam derivative acts as a "suicide inhibitor."[14] Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase enzyme.[1] This binding is covalent and irreversible, effectively inactivating the enzyme and preventing it from destroying co-administered β-lactam antibiotics.[6][14] By protecting the antibiotic, sulbactam restores its ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting peptidoglycan synthesis and leading to bacterial cell death.[15]
Synthesis and Experimental Protocols
The synthesis of pivoxil sulbactam derivatives is a critical step in their development. The established method for creating the parent compound, sulbactam pivoxil, serves as a foundational protocol for novel derivatives.
An efficient, high-yield synthesis of sulbactam pivoxil has been reported, which can be adapted for various derivatives.[16]
Principle: The synthesis involves the esterification of the sulbactam carboxyl group via an SN2 reaction. The sodium salt of sulbactam is reacted with chloromethyl pivalate in a suitable polar aprotic solvent.
Detailed Methodology:
-
Salt Formation: Sulbactam is converted to its sodium salt (sodium sulbactam) to increase the nucleophilicity of the carboxylate oxygen.
-
Reaction: Sodium sulbactam is dissolved in a polar aprotic solvent, with dimethyl sulfoxide (DMSO) being the solvent of choice for optimal yield.[16]
-
Esterification: Chloromethyl pivalate is added to the solution. The reaction mixture is stirred, allowing the carboxylate to displace the chloride ion from chloromethyl pivalate, forming the pivoxil ester.
-
Isolation: The reaction mixture is diluted with water, causing the lipophilic sulbactam pivoxil product to precipitate.
-
Purification: The crude product is isolated by filtration and can be further purified by recrystallization.
The efficacy of new derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC).
Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Detailed Methodology (based on CLSI guidelines):
-
Isolate Preparation: A standardized inoculum of the test bacterial strain (e.g., A. baumannii, E. coli) is prepared to a concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: The test compound (e.g., a sulbactam derivative combined with a β-lactam antibiotic in a fixed ratio) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Preclinical Data and Analysis
Early-stage research focuses on quantifying the in vitro and in vivo activity of new derivatives.
The primary measure of a sulbactam derivative's efficacy is its ability to inhibit β-lactamase enzymes and to act synergistically with β-lactam antibiotics against resistant bacteria. Research has shown that escalating the addition of sulbactam enhances the in vitro activity of combinations against carbapenem-resistant A. baumannii (CRAB).[17]
Table 1: In Vitro Susceptibility of A. baumannii to Sulbactam-Based Combinations
| Combination (Ratio) | Susceptibility Rate (%) against CRAB | Reference |
|---|---|---|
| Cefoperazone-Sulbactam (2:1) | 41.0 | [17] |
| Cefoperazone-Sulbactam (1:1) | 76.2 | [17] |
| Cefoperazone-Sulbactam (1:2) | 92.6 | [17] |
| Ampicillin-Sulbactam (1:1) | 52.5 | [17] |
| Imipenem-Sulbactam (1:1) | 76.7 (Resistance Rate 23.3%) |[17] |
Further studies have investigated the kinetics of sulbactam hydrolysis and inhibition across different Ambler classes of β-lactamases, providing crucial data for understanding its spectrum of activity.
Table 2: Kinetic Constants for Sulbactam with Class A β-Lactamases
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| CTX-M-15 | >6250 | 14 | 470 | [18] |
| KPC-2 | 260 | 0.4 | 1500 | [18] |
| SHV-5 | ≤2 | 0.07 | 35,000 | [18] |
| TEM-1 | ≤2 | 2 | ~1,000,000 |[18] |
Note: Data for sulbactam, the active moiety. Km (Michaelis constant) reflects substrate binding affinity; kcat (turnover number) reflects catalytic rate.
Animal models are essential for evaluating the therapeutic potential of new derivatives in a physiological system. The mouse pneumonia model is commonly used for respiratory pathogens.
Principle: Mice are infected with a bacterial strain, treated with the test compound, and the reduction in bacterial load in the lungs is measured.
Detailed Methodology:
-
Infection: Mice are rendered neutropenic and then intranasally inoculated with a specific bacterial strain (e.g., A. baumannii SAN-94040).[19]
-
Treatment: At a set time post-infection, treatment regimens are administered, typically via intraperitoneal (i.p.) injection. Dosing may be repeated over a 12- or 24-hour period.[19] Example regimens include sulbactam (100 mg/kg) alone or in combination with antibiotics like ticarcillin or imipenem.[19]
-
Assessment: At the end of the treatment period, mice are euthanized, and lungs are homogenized.
-
Quantification: Bacterial counts (CFU/g of lung tissue) are determined by plating serial dilutions of the lung homogenate. Efficacy is measured as the log10 reduction in CFU compared to untreated controls. A ≥3-log10 decrease is considered a bactericidal effect.[19]
Table 3: In Vivo Bactericidal Effects against A. baumannii in a Mouse Lung Model
| Treatment Regimen (Dose) | Mean Change in Bacterial Count (log10 CFU/lung) at 12h | Effect | Reference |
|---|---|---|---|
| Control (Untreated) | +1.5 to +2.0 (estimated) | Growth | [19] |
| Sulbactam (100 mg/kg) | ≥3-log10 decrease | Bactericidal | [19] |
| Imipenem (50 mg/kg) | ≥3-log10 decrease | Bactericidal | [19] |
| Ticarcillin (500 mg/kg) | <3-log10 decrease | Bacteriostatic | [19] |
| Rifampin-Imipenem | ≥3-log10 decrease | Bactericidal | [19] |
| Ticarcillin-Clavulanate-Sulbactam | ≥3-log10 decrease | Bactericidal |[19] |
The pivoxil ester significantly enhances the oral absorption of sulbactam.[9][10] Pharmacokinetic studies in animal models are crucial for determining key parameters like Cmax (maximum plasma concentration), AUC (area under the curve), and t1/2 (half-life), which inform dosing regimens. While specific data for novel derivatives is often proprietary, the parent compound's properties provide a benchmark. Studies in rats demonstrated that carboxyl-terminated double-ester prodrugs of sulbactam were also effective oral delivery vehicles.[9]
Conclusion and Future Directions
The development of pivoxil sulbactam derivatives represents a promising strategy to combat antibiotic resistance, particularly from β-lactamase-producing organisms. The pivoxil prodrug approach successfully addresses the poor oral bioavailability of sulbactam, enabling its use in outpatient settings. Early-stage research has established robust protocols for synthesis and evaluation, demonstrating significant in vitro and in vivo efficacy, especially against challenging pathogens like Acinetobacter baumannii.
Future research should focus on synthesizing novel derivatives with an expanded spectrum of β-lactamase inhibition, particularly against Class B (metallo-β-lactamases) and Class D (OXA-type) enzymes, which are less susceptible to sulbactam.[18] Optimizing the pharmacokinetic profile to achieve sustained therapeutic concentrations while minimizing potential toxicity will be paramount for advancing these compounds through preclinical and clinical development. The systematic evaluation pipeline outlined in this guide provides a clear framework for identifying the next generation of orally available β-lactamase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Lactamase inhibition and in vitro activity of sulbactam and sulbactam/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulbactam-containing beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro efficacy of beta-lactam/beta-lactamase inhibitor combinations against bacteria involved in mixed infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. drugs.com [drugs.com]
- 13. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Efficacies of Combinations of β-Lactams, β-Lactamase Inhibitors, and Rifampin against Acinetobacter baumannii in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Simultaneous Determination of Amoxicillin and Pivoxil Sulbactam by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous determination of Amoxicillin (AMO) and Sulbactam Pivoxil (SP) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The described method is rapid, accurate, and precise, making it suitable for routine quality control analysis.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic commonly used to treat bacterial infections. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. Sulbactam is a β-lactamase inhibitor that protects amoxicillin from degradation. The combination of amoxicillin and sulbactam pivoxil, a prodrug of sulbactam, provides a synergistic effect against a wide range of bacteria. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this combination.
This application note details a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of amoxicillin and sulbactam pivoxil. The method has been developed and validated based on established scientific literature, ensuring its robustness and reliability for pharmaceutical analysis.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the key chromatographic parameters.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (80:20 v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile and water in a ratio of 80:20 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of Amoxicillin and Sulbactam Pivoxil reference standards in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredients (APIs).
-
Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the APIs.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters and their acceptance criteria.
| Validation Parameter | Typical Results and Acceptance Criteria |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. The linearity range for both amoxicillin and sulbactam pivoxil has been reported to be between 2.5 and 250.0 μg/mL.[1][2] |
| Accuracy (% Recovery) | Typically between 98% and 102%. |
| Precision (% RSD) | Intra-day and inter-day precision with a Relative Standard Deviation (RSD) of less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. For amoxicillin and sulbactam pivoxil, a reported LOD is 0.6 µg/mL for both analytes.[2] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Reported LOQ values are 1.7 µg/mL for amoxicillin and 1.8 µg/mL for sulbactam pivoxil.[2] |
| Specificity | The method should be able to resolve the peaks of amoxicillin and sulbactam pivoxil from each other and from any excipients present in the formulation. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength. |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the two main peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for replicate injections |
Expected Results
Under the specified chromatographic conditions, the retention time for amoxicillin is expected to be approximately 1.34 minutes, and for sulbactam pivoxil, it is expected to be around 2.26 minutes.[1][2] The separation should be complete in less than 10 minutes.[3]
Experimental Workflow Diagram
Caption: Workflow for the simultaneous determination of Amoxicillin and Sulbactam Pivoxil by HPLC.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Pivoxil Sulbactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Pivoxil Sulbactam's efficacy. Pivoxil Sulbactam is a prodrug of sulbactam, a β-lactamase inhibitor. Following oral administration, the pivoxil moiety is cleaved, releasing the active compound, sulbactam.[1] Sulbactam's primary mechanism of action is the irreversible inhibition of many plasmid-mediated and some chromosomally-mediated β-lactamases, thereby protecting β-lactam antibiotics from enzymatic degradation.[2] Additionally, sulbactam exhibits intrinsic antibacterial activity against a limited number of bacterial species, most notably Acinetobacter spp., by binding to penicillin-binding proteins (PBPs).[3]
This document outlines the essential in vitro assays to characterize the antimicrobial activity of sulbactam, often in combination with a β-lactam antibiotic.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Protocol: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
a. Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of sulbactam (or a combination of sulbactam and a β-lactam antibiotic) in a suitable solvent. For combination testing, sulbactam can be used at a fixed concentration or in various ratios with the partner antibiotic.[8][9][10]
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the in vitro synergy of two antimicrobial agents.[11][12]
Protocol: Broth Microdilution Checkerboard Method
a. Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute antibiotic A (e.g., a β-lactam) horizontally, and serially dilute antibiotic B (sulbactam) vertically.
-
The plate will contain wells with each antibiotic alone and in combination at various concentrations.
b. Inoculation and Incubation:
-
Prepare the bacterial inoculum as described for the MIC assay.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Incubate the plate under the same conditions as the MIC assay.
c. Interpretation of Results:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formula:[13][14]
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FIC index as follows:[14]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5]
Protocol: Time-Kill Curve Analysis
a. Preparation:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.
-
Prepare the test antibiotics (sulbactam alone or in combination) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
b. Exposure and Sampling:
-
Add the antibiotic to the bacterial suspension. Include a growth control without any antibiotic.
-
Incubate the cultures at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[15]
c. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).
d. Interpretation of Results:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
-
Synergy in a time-kill assay is often defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[17]
Data Presentation
The following tables summarize representative in vitro efficacy data for sulbactam and its combinations against various bacterial isolates.
Table 1: MIC Values of Sulbactam and in Combination with β-Lactams against Acinetobacter baumannii
| Antibiotic/Combination | Ratio | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Sulbactam | - | 32 | 64 | [8][9] |
| Ampicillin-Sulbactam | 1:3 | - | - | [8][9] |
| Cefoperazone-Sulbactam | 1:3 | - | 16 | [8][9] |
| Imipenem-Sulbactam | 1:3 | - | - | [8][9] |
Table 2: Synergy of Sulbactam-Based Combinations against Extensively Drug-Resistant (XDR) Acinetobacter baumannii
| Combination | Synergy Rate (%) | Additive Rate (%) | Indifference Rate (%) | Antagonism Rate (%) | Reference |
| Ampicillin/Sulbactam + Amikacin | 52 | 40 | 8 | 0 | [11] |
| Ampicillin/Sulbactam + Ciprofloxacin | 40 | 46 | 14 | 0 | [11] |
| Meropenem + Amikacin | 22 | 49 | 29 | 0 | [11] |
| Sulbactam + Fosfomycin | 41.9 | - | - | 1.6-3.2 | [18][19] |
| Sulbactam + Amikacin | 19.3 | - | - | 1.6-3.2 | [18][19] |
| Sulbactam + Meropenem | 17.7 | - | - | 1.6-3.2 | [18][19] |
Visualizations
Caption: Workflow for in vitro testing of Pivoxil Sulbactam.
Caption: Sulbactam's dual mechanism of action.
References
- 1. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. beta-Lactamase inhibition and in vitro activity of sulbactam and sulbactam/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 656. Sulbactam-Durlobactam MIC Determination: Comparative Evaluation of the New ETEST® SUD to the CLSI 2021 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. dovepress.com [dovepress.com]
- 10. Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of synergistic activity of antibiotic combinations in extensive drug-resistant Acinetobacter species using checkerboard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced bacterial killing with a combination of sulbactam/minocycline against dual carbapenemase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In vitro activity of sulbactam in combination with other antimicrobial agents against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Animal Models for Pivoxil Sulbactam Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pivoxil Sulbactam is an orally administered prodrug of Sulbactam, a potent inhibitor of β-lactamase enzymes.[1][2][3] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam restores the efficacy of partner antibiotics, such as ampicillin, against otherwise resistant bacterial strains.[4][5] The development and evaluation of Pivoxil Sulbactam combinations necessitate robust and well-designed animal models of infection.[6][7][8] These models are essential for understanding the pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy of the drug before clinical trials in humans.[6][7][9]
This document provides detailed application notes and protocols for establishing murine models of bacterial infection to investigate Pivoxil Sulbactam.
Mechanism of Action
Pivoxil Sulbactam acts as a mutual prodrug. After oral administration, it is readily absorbed and hydrolyzed by esterases in the body to release the active β-lactamase inhibitor, Sulbactam, and a partner antibiotic (if formulated as a co-drug like Sultamicillin, which releases Sulbactam and Ampicillin).[10] Sulbactam itself has weak intrinsic antibacterial activity but functions by irreversibly binding to and inactivating β-lactamase enzymes produced by bacteria.[1] This protects the co-administered β-lactam antibiotic from degradation, allowing it to exert its bactericidal effect on the pathogen's cell wall.
Designing the Animal Model
A well-designed animal model should be reproducible, clinically relevant, and consider ethical implications.[9]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[11] Key principles (the 3Rs) should be strictly followed:
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimize any pain, suffering, or distress to the animals.[12]
Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Selection of Animal Species
Mice and rats are the most common species for antibacterial research due to their small size, rapid reproduction, and the availability of well-characterized strains.[14] They have been effectively used in pharmacokinetic and efficacy studies of Sulbactam.[10][15][16]
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Common Strains | BALB/c, C57BL/6, Swiss Webster | Sprague-Dawley, Wistar |
| Advantages | Lower cost, smaller housing needs, extensive immunological reagents available. | Larger size allows for easier blood sampling and surgical manipulation. |
| Considerations | Rapid metabolism may require more frequent dosing to mimic human PK profiles. |
Selection of Bacterial Strains
The choice of pathogen is critical. For Sulbactam research, strains must produce β-lactamases that confer resistance to the partner antibiotic. It is crucial to characterize the strains in vitro before in vivo use.
| Bacterial Species | Common β-Lactamases | Relevant Infection Models | References |
| Acinetobacter baumannii | OXA, ADC | Pneumonia, Thigh Infection, Sepsis | [16][17][18] |
| Escherichia coli | TEM, SHV, CTX-M | Sepsis, Urinary Tract Infection | [19][20] |
| Klebsiella pneumoniae | SHV, KPC | Pneumonia, Sepsis | [19][21] |
| Staphylococcus aureus | Penicillinase (BlaZ) | Sepsis, Skin/Soft Tissue Infection | [21] |
| Haemophilus influenzae | TEM, ROB | Meningitis, Pneumonia | [21] |
Common Infection Models
The choice of model depends on the research question and the desired clinical correlation.
-
Systemic Infection (Sepsis/Bacteremia) Model: Used to evaluate efficacy against life-threatening bloodstream infections. Infection is typically induced by intraperitoneal (IP) injection of a bacterial suspension. Endpoints include survival over a set period (e.g., 7 days) and bacterial load in the blood and spleen.
-
Thigh Infection Model: A localized infection model used to study the PK/PD relationship of an antibiotic at the site of infection. Bacteria are injected into the thigh muscle of neutropenic mice. The primary endpoint is the change in bacterial count (log10 CFU/thigh) over 24 hours.[16][18]
-
Pneumonia (Lung Infection) Model: Mimics respiratory tract infections. Infection is induced via intranasal or intratracheal administration of bacteria. Endpoints include survival and bacterial load in the lungs (log10 CFU/lung).[16][22][23]
Experimental Protocols
General Experimental Workflow
The workflow for in vivo efficacy studies follows a standardized sequence to ensure reproducibility.
Protocol: Murine Thigh Infection Model
This model is standard for PK/PD analysis.[16]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Inoculum: Culture a β-lactamase-producing strain (e.g., A. baumannii) to mid-log phase. Wash and dilute the bacteria in sterile saline to a final concentration of ~10⁷ CFU/mL.
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the right thigh muscle.
-
Treatment: Begin treatment 2 hours post-infection. Administer Pivoxil Sulbactam (and partner antibiotic, if applicable) via oral gavage. Dosing regimens should vary to establish an exposure-response relationship.
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine bacterial load (CFU/thigh).
Protocol: Drug Formulation and Administration
-
Formulation: Pivoxil Sulbactam is poorly soluble in water. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.[2][24] For some applications, a solution can be prepared by first dissolving the compound in a small amount of DMSO, then diluting with PEG300, Tween 80, and water.[24]
-
Administration: Use oral gavage for administration. The volume should be appropriate for the animal's weight (e.g., typically 5-10 mL/kg for mice).[13][25] Ensure the gavage needle is the correct size to prevent injury.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
PK/PD modeling is crucial for optimizing dosing regimens. It links the drug exposure (PK) to its antibacterial effect (PD).[16] For β-lactams and their inhibitors like Sulbactam, the primary PK/PD index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[16][18][26]
Pharmacokinetic Parameters
Pharmacokinetic studies should be conducted in the target animal species to determine key parameters. After administration of Pivoxil Sulbactam, blood samples are collected at multiple time points to measure the concentration of active Sulbactam.
| Parameter | Description | Example Value (Sulbactam in Mice) | Reference |
| T½ (Half-life) | Time required for the drug concentration to decrease by half. | ~50 minutes (IV administration) | [15] |
| Cmax | Maximum observed plasma concentration. | Dose-dependent | [10] |
| AUC | Area Under the concentration-time Curve; total drug exposure. | Dose-dependent | [10] |
| Vd | Volume of Distribution; extent of drug distribution in tissues. | Suggests wide distribution | [15] |
Note: PK parameters for orally delivered Pivoxil Sulbactam will differ from IV Sulbactam and must be determined experimentally.
Pharmacodynamic Targets
In vivo dose-ranging studies are used to determine the magnitude of the PK/PD index (%fT>MIC) required to achieve specific endpoints.
| Endpoint | %fT > MIC for Sulbactam vs. A. baumannii (Thigh Model) | %fT > MIC for Sulbactam vs. A. baumannii (Lung Model) | Reference |
| Bacteriostatic Effect | 21.0% | 20.4% | [16] |
| 1-log10 CFU Reduction | 32.9% | 24.5% | [16] |
| 2-log10 CFU Reduction | 43.6% | 29.3% | [16] |
These target values are essential for predicting the efficacy of different dosing regimens and for translating preclinical findings to potential human doses.
References
- 1. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Animal infection models and ethics -- the perfect infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of sulbactam and ampicillin in mice and in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic/pharmacodynamic evaluation of sulbactam against Acinetobacter baumannii in in vitro and murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 20. Bacteriological studies with ampicillin/sulbactam on selected strains of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity of sulbactam/ampicillin in screening and discriminative animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. keio.elsevierpure.com [keio.elsevierpure.com]
- 23. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 26. Population Pharmacokinetics and Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam in Critically Ill Patients with Severe Sepsis Caused by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pivoxil Sulbactam Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor. While its primary role is to extend the spectrum of β-lactam antibiotics, it is crucial to evaluate its potential cytotoxic effects on mammalian cells during preclinical development.[1][2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Pivoxil Sulbactam using common cell culture-based assays.
The cytotoxic potential of a compound is its ability to damage or kill cells.[3] In vitro cytotoxicity testing is a fundamental component of drug safety assessment, providing initial screening data before proceeding to in vivo studies. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).
General Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of a test compound such as Pivoxil Sulbactam involves several key stages, from initial cell culture preparation to data analysis and interpretation.
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pivoxil Sulbactam in Combination with Beta-Lactam Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates innovative strategies to preserve the efficacy of existing antibiotics. One such strategy is the combination of β-lactam antibiotics with β-lactamase inhibitors. Pivoxil sulbactam, a prodrug of the β-lactamase inhibitor sulbactam, is designed to enhance the activity of β-lactam antibiotics against bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Sulbactam irreversibly binds to and inactivates many of these enzymes, thereby restoring the antibacterial activity of the partner β-lactam.[1]
This document provides detailed application notes and protocols for researchers and drug development professionals on the use of pivoxil sulbactam in combination with β-lactam antibiotics, with a focus on amoxicillin and a discussion on the potential application with cefdinir.
Mechanism of Action: Sulbactam as a β-Lactamase Inhibitor
Sulbactam is a competitive, irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated bacterial β-lactamases.[1] The mechanism involves the acylation of the β-lactamase enzyme by sulbactam, forming a stable, inactive complex. This prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.
References
Application Notes and Protocols: Utilizing Pivoxil Sulbactam for the Investigation of Beta-Lactamase Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of Pivoxil Sulbactam in studying the mechanisms of beta-lactamase-mediated antibiotic resistance. This document outlines the underlying principles, detailed experimental protocols, and data interpretation.
Introduction
Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, are a cornerstone of antibacterial chemotherapy.[1] They function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3] The most significant mechanism of bacterial resistance to these antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[3][4][5]
Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated beta-lactamases.[6][7][8] It acts as a "suicide inhibitor," forming a stable, inactive complex with the beta-lactamase enzyme.[2][7] Pivoxil Sulbactam is a prodrug of sulbactam, designed to enhance oral bioavailability.[9][10][11] Following oral administration, it is readily hydrolyzed to release the active sulbactam.[11][12] This property makes Pivoxil Sulbactam a valuable tool for both in vitro and in vivo studies of beta-lactamase-mediated resistance.
These application notes provide detailed protocols for utilizing Pivoxil Sulbactam to characterize beta-lactamase activity and to assess the susceptibility of bacterial strains to beta-lactam antibiotics in the presence of this inhibitor.
Mechanism of Action
The primary mechanism of beta-lactam resistance involves the enzymatic degradation of the antibiotic by beta-lactamases. Sulbactam counteracts this by binding to the active site of the beta-lactamase, preventing it from hydrolyzing the beta-lactam antibiotic. This restores the efficacy of the antibiotic against resistant bacterial strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. By comparing the MIC of a beta-lactam antibiotic alone and in combination with sulbactam, the effect of beta-lactamase inhibition can be quantified.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Beta-lactam antibiotic stock solution
-
Pivoxil Sulbactam stock solution (hydrolyzed to sulbactam for in vitro assays) or Sulbactam sodium salt
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the beta-lactam antibiotic and sulbactam in an appropriate solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mg/mL).
-
For Pivoxil Sulbactam, it must be hydrolyzed to sulbactam prior to use in in vitro assays. Alternatively, use a commercially available sulbactam salt.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
MIC Plate Setup:
-
Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the beta-lactam antibiotic, each containing a fixed concentration of sulbactam (e.g., 4 µg/mL).[13][14]
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
A significant reduction in the MIC of the beta-lactam antibiotic in the presence of sulbactam indicates the presence of a sulbactam-susceptible beta-lactamase.
-
Data Presentation:
| Bacterial Strain | Beta-Lactam Antibiotic | MIC (µg/mL) | MIC with Sulbactam (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 25922 | Ampicillin | 4 | 0.5 | 8 |
| K. pneumoniae (ESBL+) | Ceftazidime | 64 | 2 | 32 |
| A. baumannii NCTC 13304 | Sulbactam-Durlobactam | - | 0.5/4 - 2/4 | - |
Note: The data in the table is illustrative. Actual values will vary depending on the bacterial strain and antibiotic used. A 2:1 ratio of ampicillin to sulbactam is often recommended for susceptibility testing.[15]
Protocol 2: Beta-Lactamase Activity Assay
This colorimetric assay measures the activity of beta-lactamase by monitoring the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin.[16][17] The inhibition of this activity by sulbactam can also be quantified.
Materials:
-
Crude or purified beta-lactamase extract
-
Nitrocefin stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Sulbactam stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of nitrocefin in the assay buffer.
-
Prepare serial dilutions of sulbactam in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the beta-lactamase extract to each well.
-
Add the different concentrations of sulbactam to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm in kinetic mode at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis from the linear portion of the kinetic curve.
-
Determine the IC50 value of sulbactam (the concentration required to inhibit 50% of the beta-lactamase activity).
-
Data Presentation:
| Beta-Lactamase Type | Sulbactam IC50 (µM) |
| TEM-1 | 0.8 |
| SHV-1 | 1.2 |
| OXA-1 | 15 |
Note: The data in the table is illustrative and will vary based on the specific enzyme and assay conditions.
Conclusion
Pivoxil Sulbactam is an indispensable tool for studying beta-lactamase-mediated resistance. The protocols provided herein offer a systematic approach to characterizing the activity of beta-lactamase inhibitors and assessing their impact on the susceptibility of bacteria to beta-lactam antibiotics. The data generated from these experiments can provide valuable insights into the mechanisms of resistance and aid in the development of novel therapeutic strategies to combat antibiotic-resistant infections.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Lactamase inhibition and in vitro activity of sulbactam and sulbactam/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulbactam-containing beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Assessing the Synergy of Sulbactam with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of sulbactam, a β-lactamase inhibitor, with other antibiotics against various bacterial strains. Sulbactam is often combined with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. Pivoxil sulbactam is a prodrug that is hydrolyzed to sulbactam in the body; therefore, in vitro synergy testing is performed with sulbactam.
Introduction to Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This can be a valuable therapeutic strategy to enhance efficacy, reduce the dosage of individual agents (thereby minimizing toxicity), and combat the development of antibiotic resistance. The interaction between two antibiotics can be classified as follows:
-
Synergy: The combined antimicrobial effect is greater than the sum of their individual effects.[1]
-
Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.[1]
-
Antagonism: The combined effect is less than the effect of the more active agent alone.[1]
The primary methods for assessing synergy in vitro include the checkerboard method, time-kill curve assays, and the E-test method.[2]
Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.[3] It involves testing a range of concentrations of two drugs, both alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Principle:
Serial dilutions of two antibiotics are prepared in a microtiter plate, creating a "checkerboard" of varying concentration combinations. The plate is then inoculated with a standardized bacterial suspension and incubated. The resulting pattern of growth inhibition is used to calculate the Fractional Inhibitory Concentration (FIC) index.[3]
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of sulbactam and the second antibiotic at a concentration of 10x the highest desired final concentration in an appropriate solvent.
-
Prepare Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except those in the first column.
-
In the first column, add 100 µL of the 10x stock solution of the second antibiotic.
-
Perform serial two-fold dilutions of the second antibiotic across the plate from column 1 to column 10, leaving columns 11 and 12 for controls.
-
Discard the final 50 µL from column 10.
-
Add 50 µL of the 10x stock solution of sulbactam to the first row (row A) and perform serial two-fold dilutions down to row G.
-
This creates a checkerboard of antibiotic combinations.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.[3]
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Single Drug Controls: Include wells with serial dilutions of each antibiotic alone to determine their individual MICs.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
Data Analysis and Interpretation:
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two antibiotics.[3]
-
FIC of Drug A (Sulbactam): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Other Antibiotic): (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC (FIC Index): FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Data Presentation:
The results of a checkerboard assay can be summarized in a table format.
Table 1: Example Checkerboard Assay Results for Sulbactam and Meropenem against Acinetobacter baumannii
| Sulbactam (µg/mL) | Meropenem (µg/mL) | MIC of Sulbactam in Combination (µg/mL) | MIC of Meropenem in Combination (µg/mL) | FIC of Sulbactam | FIC of Meropenem | ΣFIC | Interpretation |
| 8 (MIC alone) | - | - | - | - | - | - | - |
| - | 64 (MIC alone) | - | - | - | - | - | - |
| 2 | 16 | 2 | 16 | 0.25 | 0.25 | 0.5 | Synergy |
| 4 | 8 | 4 | 8 | 0.5 | 0.125 | 0.625 | Additive |
Note: This is example data and does not represent actual experimental results.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[2] It is a dynamic method that can differentiate between bactericidal and bacteriostatic effects.
Principle:
A standardized bacterial suspension is incubated with antibiotics at specific concentrations (e.g., based on their MICs). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in bacterial count over time is then plotted.
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in MHB and dilute it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4]
-
Test Conditions: Prepare flasks or tubes with the following conditions:
-
Growth control (no antibiotic)
-
Sulbactam alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (e.g., at 0.5x, 1x, or 2x MIC)
-
Combination of sulbactam and the second antibiotic (at the same concentrations as the individual tests)
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.[2]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar) and incubate at 35-37°C for 18-24 hours. Count the colonies to determine the CFU/mL at each time point.
-
Data Plotting: Plot the log10 CFU/mL against time for each test condition.
Data Analysis and Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[5]
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[5]
-
Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[5]
Data Presentation:
The results of a time-kill assay are best presented as a graph, but the key findings can be summarized in a table.
Table 2: Example Time-Kill Assay Results at 24 hours for Sulbactam and Cefoperazone
| Treatment | Initial Inoculum (log10 CFU/mL) | Final Count (log10 CFU/mL) | Log10 Reduction | Interpretation |
| Growth Control | 6.0 | 8.5 | -2.5 (growth) | - |
| Sulbactam (1x MIC) | 6.0 | 5.5 | 0.5 | Bacteriostatic |
| Cefoperazone (1x MIC) | 6.0 | 4.0 | 2.0 | Bacteriostatic |
| Sulbactam + Cefoperazone | 6.0 | 1.5 | 4.5 | Synergy & Bactericidal |
Note: This is example data and does not represent actual experimental results.
E-test Synergy Method
The E-test (epsilometer test) is a gradient diffusion method that can also be adapted to assess antibiotic synergy.[6] It is generally less labor-intensive than the checkerboard or time-kill assays.[4]
Principle:
Two E-test strips, each containing a gradient of a different antibiotic, are placed on an agar plate inoculated with the test organism. The interaction of the inhibition ellipses can indicate synergy, additivity, or antagonism.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of a Mueller-Hinton agar plate.
-
E-test Strip Application:
-
Method 1 (Cross Method): Place the two E-test strips perpendicular to each other, forming a cross. The intersection point should be at the MIC value of each drug when tested alone.[2]
-
Method 2 (Strips in Proximity): Place the two E-test strips parallel to each other at a distance that allows for the potential merging of inhibition zones.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Observe the shape of the inhibition zones.
Data Analysis and Interpretation:
The FIC index can also be calculated for the E-test method.[7]
-
Read the MIC value for each drug at the point where the inhibition ellipse intersects the E-test strip.
-
For the combination, read the MIC at the intersection of the inhibition zone with each strip in the area where the zones overlap.
-
Calculate the ΣFIC as described for the checkerboard assay.
Visually, synergy is often indicated by a rounding or "bridging" of the inhibition zone between the two strips, while antagonism may be indicated by a flattening or indentation of the inhibition zone.
Visualizing Experimental Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etest - Wikipedia [en.wikipedia.org]
- 7. Synergistic effects of sulbactam in multi-drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Pivoxil Sulbactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Pivoxil Sulbactam against various bacterial isolates. The focus is on standardized microbiological assays crucial for antimicrobial susceptibility testing in research and clinical settings.
Introduction to Pivoxil Sulbactam and MIC Testing
Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor. In vivo, the pivoxil moiety is cleaved by esterases to release the active compound, Sulbactam. Sulbactam itself has weak antibacterial activity but is a potent inhibitor of many plasmid-mediated and some chromosomally-mediated β-lactamases.[1] It is commonly combined with β-lactam antibiotics to protect them from degradation by these enzymes, thereby restoring or expanding their spectrum of activity.[1] A notable application is its combination with durlobactam for treating infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC).[2][3]
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] It is a critical parameter for assessing the susceptibility of a pathogen to an antimicrobial agent and for guiding therapeutic choices. Standardized methods for MIC determination are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
For in vitro susceptibility testing, it is standard practice to use the active form of a prodrug. Therefore, the following protocols are designed for testing Sulbactam , typically in combination with a partner antibiotic.
Key Experimental Protocols for MIC Determination
The most common methods for determining the MIC of Sulbactam combinations are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.[5][6][7]
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent(s). Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol for Sulbactam Combination (e.g., with a β-lactam antibiotic):
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of Sulbactam and the partner antibiotic at a concentration of 1280 µg/mL in a suitable solvent.
-
For combinations with a fixed concentration of the inhibitor, prepare the partner antibiotic stock solution accordingly. For instance, for Sulbactam-Durlobactam, a fixed concentration of 4 µg/mL of Durlobactam is often used.[2][3]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity using a reading device or by eye.
-
The MIC is the lowest concentration of the antimicrobial combination that shows no visible growth.
-
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.[2][8]
Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the organism.
Protocol for Sulbactam Combination:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Prepare stock solutions of Sulbactam and the partner antibiotic at 10 times the desired final concentrations.
-
Add the appropriate volume of the antimicrobial stock solutions to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator (replicator), spot the standardized bacterial suspension onto the surface of the agar plates, starting with the plate containing the lowest antibiotic concentration.
-
Include a growth control plate (no antibiotic).
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial combination on which there is no growth, a faint haze, or one or two colonies.
-
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.[9][10][11]
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.
Protocol for Sulbactam Combination:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.
-
-
Application of Disks:
-
Aseptically place the antimicrobial disks (e.g., Ampicillin-Sulbactam, or a custom disk for other combinations) onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST. For some combinations like Sulbactam-Durlobactam, specific disk concentrations (e.g., 10/10 µg) and interpretive criteria have been developed.[2][3]
-
Data Presentation: MIC Values of Sulbactam Combinations
The following tables summarize the in vitro activity of Sulbactam in combination with other antimicrobial agents against various bacterial species.
Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) Complex Isolates
| Organism | Number of Isolates | Sulbactam MIC₅₀ (µg/mL) | Sulbactam MIC₉₀ (µg/mL) | Sulbactam-Durlobactam MIC₅₀ (µg/mL) | Sulbactam-Durlobactam MIC₉₀ (µg/mL) | % Susceptible to Sulbactam-Durlobactam |
| All ABC Isolates | 5,032 | 8 | 64 | 1 | 2 | 98.3 |
| A. baumannii | - | - | - | 1 | 2 | 98.0 |
| A. pittii | - | - | - | 0.5 | 1 | 99.4 |
| A. nosocomialis | - | - | - | 0.5 | 1 | 99.7 |
| A. calcoaceticus | - | - | - | 0.5 | 1 | 100 |
Data sourced from a study on global isolates collected from 2016 to 2021. Durlobactam was at a fixed concentration of 4 µg/mL. Susceptibility breakpoint for Sulbactam-Durlobactam was ≤4 µg/mL.
Table 2: MIC Values of Sulbactam Alone and in Combination with Ampicillin against Various Bacterial Species
| Organism | Combination (Ratio) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | Sulbactam | 32 | 64 |
| Acinetobacter baumannii | Ampicillin-Sulbactam (1:3) | - | - |
| Escherichia coli | Ampicillin-Sulbactam (2:1) | - | - |
| Haemophilus influenzae | Ampicillin-Sulbactam (2:1) | - | - |
| Staphylococcus aureus | Ampicillin-Sulbactam (2:1) | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values for Ampicillin-Sulbactam combinations against various organisms can be found in CLSI documents and published literature. A study on A. baumannii showed that increasing the proportion of sulbactam enhanced the antimicrobial activity of sulbactam-containing combinations.
Quality Control
For all MIC determination methods, it is essential to perform quality control (QC) testing using reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Acinetobacter baumannii NCTC 13304 for Sulbactam-Durlobactam).[2][3] The obtained MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the test results.
Visualizations of Experimental Workflows
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. In vitro effects of sulbactam combinations with different antibiotic groups against clinical Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of ampicillin-sulbactam, sulbactam-durlobactam, and comparators against Acinetobacter baumannii-calcoaceticus complex strains isolated from respiratory and bloodstream sources: results from ACNBio study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of sulbactam in combination with various beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. EUCAST: Expert Rules [eucast.org]
- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sulbactam in Biological Samples Following Pivoxil Sulbactam Administration
Introduction
Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor, which is co-administered with β-lactam antibiotics to overcome antibiotic resistance. For pharmacokinetic and bioequivalence studies, it is standard practice to quantify the concentration of the active moiety, Sulbactam, in biological matrices such as plasma or serum, as the prodrug is rapidly hydrolyzed to its active form in the body. These application notes provide detailed protocols for two common, robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Application Note 1: Quantification of Sulbactam in Human Plasma by LC-MS/MS
This note describes a sensitive and specific method for the determination of Sulbactam in human plasma using Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is well-suited for clinical pharmacokinetic studies due to its high sensitivity and selectivity.[1][2][3]
Principle
The method involves a simple protein precipitation step to extract Sulbactam and an internal standard (IS) from human plasma.[2][3] The analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2][3]
Experimental Protocol
2.1. Reagents and Materials
-
Sulbactam reference standard
-
Tazobactam (or other suitable internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2.2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Sulbactam and Tazobactam (IS) in methanol to obtain stock solutions.
-
Working Solutions: Prepare serial dilutions of the Sulbactam stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Tazobactam stock solution to a final concentration (e.g., 200 ng/mL) in the protein precipitation solvent (Acetonitrile).
2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (Tazobactam).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 2-5 µL) of the supernatant into the LC-MS/MS system.
2.4. LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (example):
-
Sulbactam: Precursor ion → Product ion (specific m/z values to be optimized)
-
Tazobactam (IS): Precursor ion → Product ion (specific m/z values to be optimized)
-
Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Sulbactam in human plasma, compiled from published literature.[1][2]
| Parameter | Result |
| Linearity Range | 0.20 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.20 µg/mL[1] |
| Intra-batch Precision (RSD%) | < 5.0%[1] |
| Inter-batch Precision (RSD%) | < 6.5%[1] |
| Intra-batch Accuracy (RE%) | -9.9% to 3.7%[1] |
| Inter-batch Accuracy (RE%) | -9.2% to 3.7%[1] |
| Extraction Recovery | 87.5% - 92.5%[1] |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Application Note 2: Quantification of Sulbactam in Human Plasma by HPLC-UV
This note details a validated HPLC-UV method for quantifying Sulbactam in human plasma. While less sensitive than LC-MS/MS, this method is cost-effective and suitable for studies where higher concentrations of the drug are expected. The protocol includes a derivatization step to enhance the UV absorbance of Sulbactam, thereby improving sensitivity.[4]
Principle
The method involves protein precipitation from plasma, followed by a chemical derivatization of Sulbactam using imidazole. This reaction creates a product with a stronger UV chromophore, allowing for more sensitive detection.[4] The derivatized analyte is then separated by reversed-phase HPLC and quantified using a UV detector.[4]
Experimental Protocol
2.1. Reagents and Materials
-
Sulbactam reference standard
-
Metronidazole (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Imidazole
-
Potassium dihydrogen phosphate
-
Tetrabutylammonium hydroxide solution
-
Ultrapure water
-
Drug-free human plasma
2.2. Sample Preparation and Derivatization
-
Deproteinization: To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube. Add the internal standard and an imidazole solution. Allow the reaction to proceed at room temperature. This step enhances the UV absorption of Sulbactam, shifting the detection wavelength to around 313 nm.[4]
-
Final Preparation: After derivatization, the sample is ready for injection into the HPLC system.
2.3. HPLC Instrumental Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent with UV-Vis detector
-
Column: TSK Gel Super ODS (50 mm × 4.6 mm, 2 µm) or equivalent C18 column[4]
-
Mobile Phase: Gradient elution using a mixture of methanol and a phosphate buffer (pH 6.0) containing tetrabutylammonium hydroxide.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 313 nm[4]
-
Injection Volume: 20 µL
Data Summary
The following table summarizes typical validation parameters for an HPLC-UV method for Sulbactam in human plasma.[4]
| Parameter | Result |
| Linearity Range | 0.05 - 4.0 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[4] |
| Precision (RSD%) | Good method/system precision demonstrated[4] |
| Accuracy | Good accuracy of the method demonstrated[4] |
| Specificity | Method is specific in the presence of metabolites and other compounds[4] |
Workflow Diagram
Caption: HPLC-UV sample preparation and analysis workflow.
References
- 1. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pivoxil Sulbactam for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is Pivoxil Sulbactam and how does it differ from Sulbactam for in vitro use?
Pivoxil Sulbactam is a prodrug of Sulbactam.[1][2] A prodrug is an inactive compound that is converted into its active form in the body. In the case of Pivoxil Sulbactam, the addition of a pivoxil group enhances its oral bioavailability.[3] For in vitro studies, it is the active form, Sulbactam, that exerts the antibacterial effect. Pivoxil Sulbactam must be hydrolyzed to release Sulbactam. This hydrolysis is carried out by esterase enzymes.[1][2] Therefore, when designing in vitro experiments, it is crucial to ensure that the experimental system contains esterases to convert Pivoxil Sulbactam to its active form.
2. What is the mechanism of action of Sulbactam?
Sulbactam has a dual mechanism of action:
-
β-Lactamase Inhibition: Sulbactam is a β-lactamase inhibitor. It irreversibly binds to and inactivates many β-lactamase enzymes produced by bacteria.[3][4] These enzymes are responsible for degrading β-lactam antibiotics (like penicillins and cephalosporins), rendering them ineffective. By inhibiting these enzymes, Sulbactam protects the partner antibiotic from degradation, restoring its activity against resistant bacteria.[4]
-
Intrinsic Antibacterial Activity: Unlike some other β-lactamase inhibitors, Sulbactam itself possesses intrinsic antibacterial activity against certain bacteria, most notably Acinetobacter baumannii.[5][6] It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are essential enzymes for bacterial cell wall synthesis.[6]
Diagram: Mechanism of Action of Sulbactam
References
- 1. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beta-Lactamase inhibition and in vitro activity of sulbactam and sulbactam/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Pivoxil Sulbactam in aqueous solutions
Technical Support Center: Pivoxil Sulbactam Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pivoxil Sulbactam in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Pivoxil Sulbactam and why is its aqueous solubility a concern?
A1: Pivoxil Sulbactam is the pivoxil prodrug of Sulbactam, a β-lactamase inhibitor.[1][2] A prodrug is an inactive compound that is converted into an active drug in the body.[3] This prodrug form significantly improves the oral absorption of Sulbactam.[4] However, like many lipophilic ester prodrugs, Pivoxil Sulbactam has limited solubility in aqueous solutions, which can pose challenges for in vitro experiments, formulation development, and achieving desired bioavailability.[4][5] The molecule has a topological polar surface area of 115 Ų and an XLogP3 value of 0.7, indicating moderate lipophilicity.[1][2]
Q2: What are the known solubility characteristics of Pivoxil Sulbactam?
Q3: How does the prodrug nature of Pivoxil Sulbactam affect its properties?
A3: Pivoxil Sulbactam is designed to be more lipophilic than Sulbactam to enhance its passage through biological membranes, thereby improving oral bioavailability.[4][11] In the body, esterases cleave the pivoxil ester, releasing the active Sulbactam.[1][2] This increased lipophilicity is the primary reason for its reduced aqueous solubility compared to the active drug.[4]
Troubleshooting Guide for Solubility Issues
This guide provides strategies to address common problems encountered when preparing aqueous solutions of Pivoxil Sulbactam.
Issue 1: Pivoxil Sulbactam fails to dissolve in aqueous buffer.
-
Cause: The inherent low aqueous solubility of the compound due to its lipophilic ester structure.
-
Solutions:
-
Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.[12] Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
-
pH Adjustment: While Pivoxil Sulbactam itself is not ionizable, the stability of the ester linkage can be pH-dependent. Experiments should be conducted within a pH range that ensures the stability of the prodrug.
-
Surfactants: The use of surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug.[12]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules, effectively increasing their apparent solubility in water.[8]
-
Issue 2: Precipitation occurs when adding the organic stock solution to the aqueous medium.
-
Cause: The drug is crashing out of solution as the percentage of the organic co-solvent decreases, and the aqueous anti-solvent causes supersaturation and subsequent precipitation.[13]
-
Solutions:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of co-solvent required to maintain solubility at the desired final concentration.
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise into the vigorously stirred aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.
-
Use of Stabilizers: Surfactants or polymers can be added to the aqueous phase to help stabilize the dissolved drug and prevent precipitation.[13]
-
Issue 3: Inconsistent results in bioassays due to poor solubility.
-
Cause: Undissolved drug particles can lead to variability in the effective concentration of the compound in your experiment.
-
Solutions:
-
Confirm Dissolution: Before use, visually inspect the solution for any particulate matter. If possible, filter the solution through a low-protein-binding filter (e.g., PVDF) to remove any undissolved drug.
-
Solubility Determination: Perform a solubility study under your specific experimental conditions (buffer, pH, temperature) to understand the solubility limit.
-
Formulation Strategies: For more complex applications, consider advanced formulation strategies like solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve dissolution and solubility.[8][14]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches for enhancing the solubility of poorly soluble drugs like Pivoxil Sulbactam.
| Strategy | Mechanism | Common Agents/Methods | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[12] | DMSO, Ethanol, PEG 300, Propylene Glycol | Simple to implement for in vitro studies. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[5] |
| pH Adjustment | Modifies the ionization state of acidic or basic drugs to a more soluble form.[12] | Buffers (e.g., phosphate, acetate, citrate) | Effective for ionizable compounds. | Pivoxil Sulbactam is non-ionizable; potential for chemical degradation at extreme pH. |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules, increasing solubility.[12] | Tween® 80, Polysorbate 20, Cremophor® EL | Can significantly increase solubility and dissolution rate. | Can interfere with some biological assays; potential for toxicity at high concentrations. |
| Complexation | Forms inclusion complexes where the drug is encapsulated by a hydrophilic host molecule.[8] | β-Cyclodextrins, HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | High solubilization potential; often well-tolerated. | Stoichiometry of complexation needs to be determined; can be expensive. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[8] | Micronization, Nanosizing (e.g., wet media milling) | Enhances dissolution rate which can improve bioavailability.[13] | Does not increase equilibrium solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of Pivoxil Sulbactam in a specific medium.
-
Preparation: Add an excess amount of Pivoxil Sulbactam powder to a series of vials containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of Pivoxil Sulbactam using a validated analytical method, such as HPLC-UV.[15]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that medium.
Protocol 2: Preparation of a Pivoxil Sulbactam Solution using a Co-solvent
This protocol provides a general method for preparing a working solution for in vitro experiments.
-
Stock Solution: Prepare a high-concentration stock solution of Pivoxil Sulbactam (e.g., 50-100 mM) in 100% Dimethyl Sulfoxide (DMSO).[9] Ensure the compound is fully dissolved.
-
Working Solution Preparation:
-
Vigorously stir the desired aqueous experimental buffer.
-
Slowly add the required volume of the DMSO stock solution dropwise to the stirring buffer to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the solubility limit has been exceeded, and the experiment should be repeated with a lower final concentration or a different solubilization strategy.
Visualizations
Mechanism of Action: Sulbactam Inhibition of β-Lactamase
Sulbactam, the active form of Pivoxil Sulbactam, is a β-lactamase inhibitor.[16] It works by irreversibly binding to β-lactamase enzymes produced by bacteria, which would otherwise degrade β-lactam antibiotics.[17] This protects the antibiotic, allowing it to exert its antibacterial effect.
Caption: Sulbactam's mechanism of inhibiting β-lactamase.
Experimental Workflow: Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility issues with Pivoxil Sulbactam during experimental development.
Caption: Workflow for overcoming Pivoxil Sulbactam solubility issues.
References
- 1. Sulbactam Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Sulbactam pivoxil CAS#: 69388-79-0 [m.chemicalbook.com]
- 7. Sulbactam pivoxil|lookchem [lookchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. homework.study.com [homework.study.com]
Troubleshooting inconsistent results in Pivoxil Sulbactam experiments
Welcome to the Technical Support Center for Pivoxil Sulbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving Pivoxil Sulbactam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with Pivoxil Sulbactam.
In Vitro Experimentation (e.g., MIC Assays)
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for the same bacterial strain. What are the potential causes?
A1: Inconsistent MIC values for Pivoxil Sulbactam, often in combination with a β-lactam antibiotic, can arise from several factors:
-
Inoculum Effect: The density of the bacterial inoculum is a critical factor. A higher than intended inoculum can lead to falsely elevated MICs due to enzymatic degradation of the antibiotic by β-lactamases. Conversely, a low inoculum may result in falsely low MICs.[1][2] It is crucial to standardize the inoculum to a 0.5 McFarland standard.
-
Media Composition: The pH and composition of the broth can influence the activity of the antibiotic and the growth of the bacteria. Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).
-
Antibiotic Stability: Pivoxil Sulbactam, being a prodrug, can be susceptible to hydrolysis. The active moiety, Sulbactam, and the partner β-lactam can also degrade over time, especially at 37°C.[3] Prepare fresh stock solutions and use them promptly.
-
β-Lactamase Expression: The level of β-lactamase expression by the test organism can significantly impact the MIC of the partner antibiotic. Inconsistent induction of β-lactamase can lead to variable results.
Q2: Our positive control wells (bacteria only) show inconsistent growth. What could be the issue?
A2: Poor or inconsistent growth in control wells points to a fundamental problem with your experimental setup:
-
Bacterial Viability: Ensure you are using a fresh, pure culture of the test organism.
-
Media Quality: Use high-quality, fresh media. Lot-to-lot variability in media can occur, so it's good practice to test a new batch with a quality control strain.
-
Incubation Conditions: Verify that the incubator temperature and, if required, CO2 levels are stable and accurate.
Q3: How does the ratio of the β-lactam to Sulbactam affect the MIC?
A3: The ratio can be critical. For ampicillin-sulbactam, a 2:1 ratio is often recommended to accurately reflect its spectrum of activity and minimize false-susceptible results.[4] Using a fixed concentration of Sulbactam (e.g., 4 µg/mL) while varying the β-lactam concentration is another common approach.
In Vivo Experimentation (e.g., Animal Models)
Q4: We are seeing high inter-animal variability in the efficacy of orally administered Pivoxil Sulbactam in our infection model. What are the likely causes?
A4: High variability in in vivo studies with oral prodrugs like Pivoxil Sulbactam is a common challenge. Key factors include:
-
Oral Bioavailability: As a prodrug, Pivoxil Sulbactam must be hydrolyzed to the active Sulbactam to be effective. The extent of this conversion and subsequent absorption can vary significantly between animals due to differences in gastrointestinal physiology (e.g., pH, transit time) and enzymatic activity.[5]
-
Formulation: The formulation of Pivoxil Sulbactam can greatly influence its dissolution and absorption.[6][7] Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration.
-
Animal Health and Stress: The health status, stress levels, and even the gut microbiome of the animals can impact drug absorption and metabolism.
-
Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose.
Q5: Our pharmacokinetic (PK) data for Sulbactam after oral Pivoxil Sulbactam administration is highly variable. How can we troubleshoot this?
A5: In addition to the factors mentioned in Q4, consider the following for PK variability:
-
Food Effect: The presence or absence of food can significantly alter the absorption of Pivoxil Sulbactam.[7] Standardize the feeding schedule of your animals relative to drug administration.
-
Metabolism: Individual differences in the activity of esterases that convert Pivoxil Sulbactam to Sulbactam can lead to variable plasma concentrations.
-
Blood Sampling: Ensure a consistent blood sampling technique and schedule.
Data Presentation
Table 1: Factors Influencing In Vitro Pivoxil Sulbactam Experiments
| Parameter | Potential Issue | Recommended Action |
| Inoculum Density | High inoculum leads to falsely high MICs. | Standardize to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL) and dilute to final concentration of 5 x 10^5 CFU/mL in wells. |
| Media pH | pH outside 7.2-7.4 range can affect antibiotic activity. | Check and adjust media pH before use. |
| Antibiotic Stability | Degradation of Pivoxil Sulbactam or the partner β-lactam. | Prepare fresh stock solutions for each experiment. |
| β-Lactam:Sulbactam Ratio | Inappropriate ratio can lead to misleading MICs. | Use a clinically relevant ratio (e.g., 2:1 for Ampicillin:Sulbactam) or a fixed Sulbactam concentration.[4] |
Table 2: Factors Influencing In Vivo Pivoxil Sulbactam Experiments
| Parameter | Potential Issue | Recommended Action |
| Oral Bioavailability | High inter-animal variability in absorption. | Use animals of similar age and weight. Standardize housing and handling to reduce stress. |
| Formulation | Inconsistent drug release and absorption. | Ensure formulation is homogenous and stable. Consider formulation optimization if variability persists. |
| Food Effect | Food can alter drug absorption. | Standardize feeding schedule relative to dosing. |
| Dosing Technique | Inaccurate dosing leading to variable exposure. | Ensure all personnel are proficient in the oral gavage technique. |
Table 3: Comparative Pharmacokinetic Parameters of Different Oral Cephalosporin Pivoxil Formulations in Healthy Male Subjects
| Formulation | Cmax (mg/L) | Tmax (h) | Absolute Bioavailability (%) |
| Cefetamet Pivoxil Tablet (M500) with food | 3.8 | 3.4 | 55.0 ± 8.0 |
| Cefetamet Pivoxil Tablet (M250) with food | 3.9 | 3.1 | 55.7 ± 7.0 |
| Cefetamet Pivoxil Syrup with food | - | 3.9 | 37.9 ± 6.0 |
| Cefetamet Pivoxil Syrup without food | - | 2.2 | 34.0 ± 8.6 |
| Data adapted from a study on Cefetamet Pivoxil and is illustrative of the types of variability that can be seen with pivoxil prodrugs.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for a β-Lactam in Combination with a Fixed Concentration of Sulbactam
-
Preparation of Media and Reagents:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Adjust pH to 7.2-7.4.
-
Prepare a stock solution of the β-lactam antibiotic and Sulbactam in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Antibiotic Plates:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Prepare a 2X working solution of the β-lactam antibiotic in CAMHB containing a fixed concentration of Sulbactam (e.g., 8 µg/mL, for a final concentration of 4 µg/mL).
-
Add 100 µL of the 2X β-lactam/Sulbactam solution to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells (this usually requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed Sulbactam concentration) that completely inhibits visible growth.
-
Mandatory Visualization
Caption: Mechanism of action of Pivoxil Sulbactam in combination with a β-lactam antibiotic.
Caption: Troubleshooting workflow for inconsistent results in Pivoxil Sulbactam experiments.
Caption: Logical relationships of potential causes for inconsistent Pivoxil Sulbactam results.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of piperacillin and sulbactam during intermittent and continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Experimental Stability of Pivoxil Sulbactam
Welcome to the technical support center for Pivoxil Sulbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Pivoxil Sulbactam during experimental procedures. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of Pivoxil Sulbactam.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of Pivoxil Sulbactam in solution | Inappropriate pH: The pivoxil ester is susceptible to hydrolysis, which is accelerated at neutral and alkaline pH. | Maintain the pH of the solution in the acidic range, ideally between 3 and 5, where Pivoxil Sulbactam exhibits maximum stability. Use appropriate buffer systems to control the pH. |
| High Temperature: Elevated temperatures can significantly increase the rate of hydrolysis and other degradation pathways. | Conduct experiments at controlled, low temperatures whenever possible. Store stock solutions and experimental samples at recommended temperatures (see Storage Guidelines). | |
| Presence of esterases: If using biological matrices (e.g., serum, plasma), esterases will rapidly hydrolyze the pivoxil ester to the active drug, sulbactam. | For in vitro experiments where the prodrug form is to be studied, use esterase inhibitors or work with purified systems. If the conversion to sulbactam is the subject of study, ensure experimental time points are appropriately short. | |
| Inconsistent analytical results (e.g., HPLC) | Sample degradation during preparation or analysis: The compound may be degrading in the autosampler or during sample processing. | Use a cooled autosampler (e.g., 4 °C). Prepare samples immediately before analysis. Ensure the mobile phase pH is within the stability range of the compound. |
| Poor solubility: Pivoxil Sulbactam has limited aqueous solubility, which can lead to inaccurate quantification. | Prepare stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Chloroform, or Methanol (in which it is slightly soluble) before diluting in aqueous buffers.[1] Ensure complete dissolution before use. | |
| Precipitation of the compound during experiments | Exceeding solubility limit: The concentration of Pivoxil Sulbactam in the aqueous medium may be too high. | Determine the solubility of Pivoxil Sulbactam in your specific experimental medium. Do not exceed this concentration. The use of co-solvents may be considered if compatible with the experimental design. |
| Change in pH or temperature: A shift in the experimental conditions can affect the solubility of the compound. | Maintain consistent pH and temperature throughout the experiment. | |
| Discoloration of the solid compound | Exposure to moisture or light: Pivoxil Sulbactam is sensitive to moisture, which can lead to hydrolysis even in the solid state. Prolonged exposure to light may also cause degradation. | Store the solid compound in a tightly sealed container in a desiccator, protected from light.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Pivoxil Sulbactam?
A1: The primary degradation pathway for Pivoxil Sulbactam is the hydrolysis of the pivoxil ester bond to yield the active drug, sulbactam, and pivalic acid.[3] This reaction is catalyzed by acid and, more significantly, by base.
Q2: What are the optimal pH and temperature conditions for storing Pivoxil Sulbactam solutions?
A2: Based on stability studies of similar pivoxil-containing compounds, aqueous solutions of Pivoxil Sulbactam are most stable in the pH range of 3 to 5.[2] For short-term storage, solutions should be kept refrigerated (2-8 °C). For long-term storage, it is recommended to store aliquots of stock solutions in a suitable solvent at -20 °C or -80 °C.
Q3: How can I monitor the stability of Pivoxil Sulbactam in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method should be able to separate the intact Pivoxil Sulbactam from its degradation products, primarily sulbactam.
Q4: What solvents are suitable for dissolving Pivoxil Sulbactam?
A4: Pivoxil Sulbactam is slightly soluble in chloroform and methanol.[1] Dimethyl sulfoxide (DMSO) is also commonly used to prepare stock solutions.
Q5: Are there any known incompatibilities with common excipients?
A5: Pivoxil Sulbactam is generally compatible with most common pharmaceutical excipients.[5][6] However, it is always recommended to perform compatibility studies with any new formulation.
Q6: What are the key handling precautions for solid Pivoxil Sulbactam?
A6: Handle solid Pivoxil Sulbactam in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat) to avoid skin and eye contact and inhalation.[2] Due to its sensitivity to moisture, handling should be performed in a low-humidity environment where possible.
Data Presentation
Table 1: Physicochemical Properties of Pivoxil Sulbactam
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₇S | [1] |
| Molecular Weight | 347.38 g/mol | [1] |
| Melting Point | 103-105 °C | [1] |
| Decomposition Temp. | ~184 °C | [6] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Moisture Content | 0.34% (typical) | [6] |
Table 2: Summary of Forced Degradation Studies on Pivoxil-Containing Cephalosporins (as a proxy for Pivoxil Sulbactam)
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 N - 0.5 N HCl, elevated temperature (e.g., 363 K) | Significant degradation observed. | [4] |
| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature | Susceptible to degradation. | [7] |
| Neutral Hydrolysis | Water, ambient temperature | Susceptible to degradation. | [7] |
| Oxidative Degradation | 30% H₂O₂, elevated temperature (e.g., 343 K) | Significant degradation observed. | [4] |
| Thermal Degradation | Dry heat (e.g., 373 K and 393 K) | Relatively stable. | [4] |
| Photolytic Degradation | Exposure to UV light | Relatively stable. | [7] |
Experimental Protocols
Stability-Indicating HPLC Method for Pivoxil Sulbactam
This protocol is a general guideline and should be optimized and validated for your specific experimental needs.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., citric acid and potassium chloride) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase should be adjusted to the acidic range (e.g., pH 3-5) for optimal stability on the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 270 nm).[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of Pivoxil Sulbactam (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.
3. Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve Pivoxil Sulbactam in 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Pivoxil Sulbactam in 0.01 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Pivoxil Sulbactam in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid Pivoxil Sulbactam to dry heat (e.g., 105 °C) for a defined period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Pivoxil Sulbactam to UV light (e.g., 254 nm) for a defined period.
Visualizations
Caption: Hydrolysis pathway of Pivoxil Sulbactam.
Caption: General experimental workflow for stability studies.
References
- 1. Sulbactam pivoxil CAS#: 69388-79-0 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbactam pivoxil powder attributes and compatibility study with excipients [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Pivoxil Sulbactam Quantification Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on method validation for Pivoxil Sulbactam quantification assays. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to evaluate during the validation of an analytical method for Pivoxil Sulbactam quantification?
A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters for analytical method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3][4][5] For bioanalytical methods, the US Food and Drug Administration (FDA) guidelines also emphasize the importance of selectivity, matrix effect, and stability.[6][7][8][9][10]
Q2: What is a forced degradation study and why is it important for Pivoxil Sulbactam assays?
A2: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products.[11][12][13] This study is crucial for establishing the stability-indicating properties of an analytical method.[14][15] It demonstrates that the assay is specific for Pivoxil Sulbactam and that the peaks of any degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[14][16]
Q3: How do I establish the linearity and range of my Pivoxil Sulbactam assay?
A3: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][17] To establish linearity, prepare a series of at least five concentrations of Pivoxil Sulbactam standard. The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][4] The results are typically evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be greater than 0.999.[18][19]
Q4: What are the acceptance criteria for accuracy and precision?
A4: Accuracy refers to the closeness of the test results to the true value and is often expressed as percent recovery.[2] For precision, the relative standard deviation (%RSD) of a series of measurements is determined. Acceptance criteria can vary depending on the application, but for assay of a drug substance, accuracy is often expected to be within 98.0% to 102.0%, and precision (%RSD) should not be more than 2%.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Pivoxil Sulbactam, particularly using High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing or Broadening | 1. On-column degradation of Pivoxil Sulbactam. 2. Mobile phase pH is outside the optimal stability range. 3. Column contamination or void formation. 4. Injection of sample in a solvent stronger than the mobile phase. | 1. Ensure the mobile phase pH is within the optimal stability range for β-lactams (typically pH 4-7).[20] 2. Consider reducing the column temperature to minimize degradation.[20] 3. Flush the column with a strong solvent to remove contaminants.[21] If a void is suspected, the column may need replacement. 4. Whenever possible, dissolve and inject the sample in the mobile phase.[21] |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Inadequate column equilibration. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[22] 2. Use a column oven to maintain a constant temperature.[21] 3. Check for leaks in the pump and fittings.[23] Ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[21] |
| High Backpressure | 1. Blocked inlet frit on the column. 2. Contamination buildup on the column. 3. Obstruction in the system tubing or injector. | 1. Backflush the column to try and clear the frit.[24] If this fails, the frit may need to be replaced. 2. Wash the column with a series of strong solvents.[24] 3. Disconnect components systematically to identify the location of the blockage. |
| Appearance of Unexpected Peaks | 1. Formation of degradation products. 2. Contamination from the sample, solvent, or system. 3. Carryover from a previous injection. | 1. Conduct a forced degradation study to identify potential degradation products.[20] 2. Use high-purity solvents and filter samples before injection. 3. Implement a robust needle wash procedure in the autosampler method. |
Data Presentation
The following tables summarize the key validation parameters and typical acceptance criteria for a Pivoxil Sulbactam quantification assay, based on ICH guidelines.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity (r²) | ≥ 0.999 |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Pivoxil Sulbactam Quantification
This protocol is a representative example for the quantification of Pivoxil Sulbactam in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[18][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Pivoxil Sulbactam reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standard solutions covering the desired concentration range (e.g., 2.5 - 250 µg/mL).[17][18]
3. Preparation of Sample Solutions:
-
For tablets, accurately weigh and crush a number of tablets to obtain a fine powder.
-
Transfer an amount of powder equivalent to a known amount of Pivoxil Sulbactam into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Experiments:
-
Specificity: Inject solutions of placebo, known impurities, and degradation products to ensure no interference with the Pivoxil Sulbactam peak.
-
Linearity: Inject the series of standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of Pivoxil Sulbactam at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[14]
-
Precision:
-
Repeatability: Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different equipment.
-
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.
Visualizations
Caption: Experimental workflow for HPLC method validation of Pivoxil Sulbactam.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals. Application to both assay and dissolution samples [ri.conicet.gov.ar]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
Addressing challenges in Pivoxil Sulbactam delivery for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pivoxil Sulbactam in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
-
Q1: What is Pivoxil Sulbactam and why is it used in animal studies? A1: Pivoxil Sulbactam is a prodrug of Sulbactam, a β-lactamase inhibitor.[1][2] It is used in oral formulations for animal studies due to its significantly improved oral absorption compared to Sulbactam, which has limited oral bioavailability.[1][3][4] Upon oral administration, Pivoxil Sulbactam is hydrolyzed by esterases to release the active drug, Sulbactam, into the bloodstream.[2][5]
-
Q2: I'm having trouble dissolving Pivoxil Sulbactam. What are the recommended solvents? A2: Pivoxil Sulbactam is practically insoluble in water.[6] For in vitro and in vivo studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[6] It is crucial to prepare fresh solutions, as moisture-absorbing DMSO can reduce solubility.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Always aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[7]
-
Q3: My Pivoxil Sulbactam formulation is precipitating upon dilution. How can I prevent this? A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the poor aqueous solubility of Pivoxil Sulbactam. To mitigate this, consider using a co-solvent system or preparing a suspension. A multi-step dilution process can also be effective. For example, a formulation for oral administration can be prepared by first diluting the DMSO stock in PEG300, followed by the addition of a surfactant like Tween80, and then finally adding water.[6] It is recommended to use the mixed solution immediately for optimal results.[6]
-
Q4: What is a suitable vehicle for oral administration of Pivoxil Sulbactam in rodents? A4: The choice of vehicle is critical for the successful oral delivery of poorly water-soluble compounds like Pivoxil Sulbactam.[8][9] For preclinical oral safety studies, aqueous solutions of cellulose derivatives like methylcellulose (MC) are commonly used as they are generally well-tolerated.[10] A homogeneous suspension in carboxymethyl cellulose sodium (CMC-NA) is also a viable option.[6] Another approach is to dissolve Pivoxil Sulbactam in DMSO and then mix it with corn oil for administration.[6] The selection of the vehicle should be based on the study duration, the dose required, and the specific animal model.[9]
-
Q5: What is the maximum recommended oral gavage volume for mice and rats? A5: To ensure animal welfare and accurate dosing, it is important to adhere to recommended gavage volumes. For rodents, the generally accepted maximum oral gavage volume is 10 mL/kg.[10][11] However, lower volumes may be necessary for highly viscous or irritating formulations.[11]
Pharmacokinetics & Bioanalysis
-
Q6: How is Pivoxil Sulbactam absorbed and metabolized in vivo? A6: Pivoxil Sulbactam is a prodrug designed for enhanced oral absorption.[1] After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the body to form the active β-lactamase inhibitor, Sulbactam, and other byproducts.[1][2][12] This conversion is typically complete, leading to equimolar concentrations of Sulbactam and Ampicillin when administered as the mutual prodrug Sultamicillin.[5]
-
Q7: How can I measure the concentration of Sulbactam in animal plasma? A7: The concentration of Sulbactam in plasma can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or HPLC coupled with tandem mass spectrometry (MS/MS).[13][14] These methods typically involve a protein precipitation step with acetonitrile, followed by chromatographic separation on a C18 column.[13][15]
-
Q8: I am observing high variability in the plasma concentrations of Sulbactam between animals. What could be the cause? A8: High variability in plasma concentrations can be attributed to several factors. Inconsistent formulation, such as inadequate suspension or precipitation of the compound, can lead to inaccurate dosing. The gavage technique itself can also introduce variability.[11] Additionally, physiological differences between animals, such as gastric emptying time and intestinal metabolism, can affect drug absorption. Ensuring a homogenous and stable formulation and employing a consistent administration technique are crucial for minimizing variability.
Quantitative Data
Table 1: Solubility of Pivoxil Sulbactam
| Solvent | Concentration | Remarks | Reference |
| DMSO | 69 mg/mL (198.62 mM) | Use fresh DMSO as moisture absorption can reduce solubility. | [6] |
| Ethanol | 8 mg/mL | [6] | |
| Water | Insoluble | [6] |
Table 2: Stability of Pivoxil Sulbactam Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | 1 year | In solvent | [6] |
| -20°C | 1 month | In solvent | [6][7] |
| -80°C | 6 months | In solvent | [7] |
Experimental Protocols
Protocol 1: Preparation of Pivoxil Sulbactam Formulation for Oral Gavage in Rodents (Suspension Method)
-
Objective: To prepare a homogeneous and stable suspension of Pivoxil Sulbactam for oral administration in rodents.
-
Materials:
-
Pivoxil Sulbactam powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose sodium (CMC-Na) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required amount of Pivoxil Sulbactam and vehicle based on the desired final concentration and total volume.
-
Accurately weigh the Pivoxil Sulbactam powder.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.
-
Alternatively, use a homogenizer to disperse the powder in the vehicle.
-
Transfer the suspension to a volumetric flask and rinse the mortar/homogenizer with a small amount of vehicle to ensure complete transfer.
-
Add the vehicle to the final volume.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.
-
Protocol 2: Quantification of Sulbactam in Rodent Plasma using HPLC-DAD
-
Objective: To determine the concentration of Sulbactam in rodent plasma samples.
-
Materials:
-
Rodent plasma samples
-
Acetonitrile (ACN)
-
Internal standard (IS) solution (e.g., Cefadroxil)[13]
-
HPLC system with a Diode-Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., water with 30 mM potassium dihydrogen phosphate, pH 2.8, and acetonitrile)[13]
-
Centrifuge
-
Vortex mixer
-
HPLC vials
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[15]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC-DAD system with the appropriate parameters (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength for Sulbactam).
-
Inject a specific volume of the prepared sample onto the HPLC column.
-
Record the chromatogram and integrate the peak areas for Sulbactam and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Sulbactam of known concentrations.
-
Calculate the ratio of the peak area of Sulbactam to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of Sulbactam in the plasma samples by interpolating from the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for Pivoxil Sulbactam animal studies.
Caption: Pivoxil Sulbactam activation and mechanism of action.
References
- 1. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulbactam Pivoxil | C14H21NO7S | CID 9997821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulbactam pivoxil | CAS#:69388-79-0 | Chemsrc [chemsrc.com]
- 5. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.co.kr [shimadzu.co.kr]
Optimizing infusion regimens for sulbactam in clinical simulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing sulbactam infusion regimens through clinical simulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with sulbactam efficacy?
A1: Sulbactam exhibits time-dependent bactericidal activity. Therefore, the most crucial PK/PD index for predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2][3]
Q2: What are the typical %fT > MIC targets for sulbactam to achieve bactericidal activity?
A2: For most β-lactam antibiotics, including sulbactam, a %fT > MIC of 40% of the dosing interval is often required for bactericidal activity.[2] However, for severe infections, especially those caused by less susceptible pathogens, higher targets such as 60% T>MIC may be necessary.[1][4]
Q3: Is continuous infusion of sulbactam more effective than intermittent infusion?
A3: Prolonged or continuous infusion of sulbactam is a strategy to maximize the %fT > MIC.[1][2] Studies have shown that prolonged-infusion regimens have a higher probability of attaining the desired PK/PD targets compared to standard 1-hour infusions, especially for pathogens with higher MICs.[2] However, some large clinical trials comparing continuous versus intermittent infusion of β-lactams in severe sepsis have not shown a significant difference in primary outcomes like ICU-free days or 90-day survival.[5][6][7] Despite this, a meta-analysis of individual patient data suggested that continuous infusion of β-lactams reduced hospital mortality compared to intermittent infusion in critically ill patients with severe sepsis.[8]
Q4: What is the stability of sulbactam in solution for continuous infusion?
A4: Sulbactam has been shown to be 93% stable for 24 hours at 37°C, making it suitable for administration via continuous infusion.[1][2][3]
Q5: How does renal function affect sulbactam clearance?
A5: Sulbactam is primarily cleared by the kidneys. Therefore, renal function, often measured by creatinine clearance (CLcr), significantly influences sulbactam concentrations. Patients with impaired renal function will have reduced clearance and may require dose adjustments.[9][10] Conversely, critically ill patients can experience augmented renal clearance, leading to lower than expected antibiotic concentrations.
Troubleshooting Guide
Issue 1: The simulated probability of target attainment (PTA) for our chosen regimen is lower than expected.
-
Possible Cause 1: Inappropriate PK/PD Target.
-
Possible Cause 2: High Minimum Inhibitory Concentration (MIC) of the pathogen.
-
Possible Cause 3: The patient population in the simulation has altered pharmacokinetics.
-
Troubleshooting Step: Critically ill patients often have pathophysiological changes that alter drug pharmacokinetics, such as increased volume of distribution or augmented renal clearance.[1] Ensure your population PK model accurately reflects the characteristics of your target patient population. For instance, total clearance of sulbactam can be significantly different in older versus younger patients.[1]
-
Issue 2: The observed clinical outcomes do not correlate with the high PTA predicted by our simulation.
-
Possible Cause 1: Presence of specific resistance mechanisms.
-
Troubleshooting Step: The presence of certain resistance genes, such as blaOXA-23 in Acinetobacter baumannii, can lead to treatment failure even when PK/PD targets are theoretically met.[13] It is crucial to consider the genomic background of the isolates in your models.
-
-
Possible Cause 2: Inaccurate MIC determination.
-
Troubleshooting Step: Verify the accuracy of the MIC testing for the clinical isolates. Variations in testing methodology can lead to discrepancies between the MIC used in the simulation and the actual MIC of the infecting pathogen.
-
-
Possible Cause 3: Suboptimal drug concentrations at the site of infection.
-
Troubleshooting Step: Plasma concentrations may not accurately reflect the concentrations in specific body compartments, such as the epithelial lining fluid in the lungs.[14] If treating pneumonia, for example, consider using PK models that incorporate lung penetration data.
-
Experimental Protocols
Monte Carlo Simulation for Probability of Target Attainment (PTA)
This protocol outlines the steps for conducting a Monte Carlo simulation to assess the efficacy of different sulbactam dosing regimens.
-
Develop a Population Pharmacokinetic (PK) Model:
-
Utilize a validated population PK model for sulbactam. A two-compartment model is often used to describe the pharmacokinetics of ampicillin and sulbactam.[9][10]
-
The model should include key PK parameters such as clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and intercompartmental clearance (Q).
-
Incorporate relevant patient covariates that influence PK parameters, such as creatinine clearance and age.[1][9][10]
-
-
Define Dosing Regimens and PK/PD Targets:
-
Set Up the Simulation:
-
Use a Monte Carlo simulation software (e.g., NONMEM, Pmetrics).[3][10]
-
Simulate a large virtual patient population (e.g., 1,000 or 5,000 subjects) with demographic and clinical characteristics representative of the target patient population.
-
For each virtual patient, randomly sample PK parameters from the distributions defined in the population PK model.
-
-
Run the Simulation and Analyze Results:
-
For each simulated patient and each dosing regimen, calculate the %fT > MIC over a range of MIC values (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 mg/L).
-
Calculate the PTA for each regimen at each MIC value. The PTA is the percentage of simulated patients who achieve the predefined PK/PD target.
-
A PTA of ≥90% is generally considered optimal for predicting a high probability of successful clinical outcome.[2]
-
Determination of Sulbactam Concentration in Plasma
This protocol describes a common method for measuring sulbactam concentrations in plasma samples.
-
Sample Preparation:
-
Chromatographic Analysis:
Quantitative Data Summary
Table 1: Probability of Target Attainment (PTA) for Various Sulbactam Regimens in Healthy Volunteers
| Dosing Regimen | Infusion Time | MIC (mg/L) | PTA for 20% T>MIC | PTA for 30% T>MIC | PTA for 40% T>MIC |
| 1 g q8h | 1-h | 2 | >90% | >90% | >90% |
| 1 g q8h | 4-h | 2 | >90% | >90% | >90% |
| 2 g q8h | 4-h | 4 | >90% | >90% | >90% |
| 3 g q8h | 4-h | 8 | >90% | >90% | >90% |
Data synthesized from Jaruratanasirikul et al., 2013.[2]
Table 2: Probability of Target Attainment (PTA) for Sulbactam Regimens in Critically Ill Patients with Severe Sepsis
| Dosing Regimen | Infusion Time | MIC (mg/L) | PTA for 40% T>MIC | PTA for 60% T>MIC |
| 1 g q12h | 4-h | 4 | ≥90% | <90% |
| 1 g q8h | 4-h | 4 | ≥90% | ≥90% |
| 2 g q8h | 4-h | 8 | ≥90% | ≥90% |
| 3 g q8h | 4-h | 8 | ≥90% | ≥90% |
| 9 g q24h | Continuous | 8 | ≥90% | ≥90% |
Data synthesized from Jaruratanasirikul et al., 2015.[1]
Visualizations
Caption: Workflow for Monte Carlo Simulation to Determine PTA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam in Critically Ill Patients with Severe Sepsis Caused by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and Monte Carlo simulations of sulbactam to optimize dosage regimens in patients with ventilator-associated pneumonia caused by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. atsjournals.org [atsjournals.org]
- 8. acpjournals.org [acpjournals.org]
- 9. Population Pharmacokinetics and Dosing Simulations of Ampicillin and Sulbactam in Hospitalised Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Dosing Simulations of Ampicillin and Sulbactam in Hospitalised Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacodynamics Modeling To Optimize Dosage Regimens of Sulbactam | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Defining optimal sulbactam regimens for treatment of Acinetobacter baumannii pneumonia and impact of blaOXA-23 on efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Preventing degradation of Pivoxil Sulbactam during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pivoxil Sulbactam during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My Pivoxil Sulbactam sample is showing signs of degradation. What is the most likely cause?
A1: The most common cause of Pivoxil Sulbactam degradation is the hydrolysis of its pivoxil ester group. This can be triggered by inappropriate pH, high temperatures, or the presence of certain enzymes. For a detailed guide to identifying the specific cause and finding a solution, please refer to our Troubleshooting Guide.
Q2: What is the optimal pH range for handling Pivoxil Sulbactam solutions?
A2: Based on studies of similar pivoxil ester-containing compounds, the optimal pH for stability is in the acidic range of 3 to 5.[1] Both acidic and basic conditions outside of this range can significantly accelerate degradation.
Q3: How should I store my Pivoxil Sulbactam samples and solutions?
A3: Solid Pivoxil Sulbactam should be stored in a cool, dry place. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, keep the solutions at 2-8°C and within the optimal pH range of 3-5. Avoid freezing and thawing cycles.
Q4: Can I use a universal solvent for my Pivoxil Sulbactam samples?
A4: The choice of solvent can impact stability. While Pivoxil Sulbactam is soluble in solvents like acetonitrile and methanol, it is crucial to minimize the presence of water to reduce hydrolysis. Always use high-purity, anhydrous solvents when possible. For analytical techniques like HPLC, it is best to dissolve the sample in the mobile phase to ensure compatibility and minimize degradation.
Troubleshooting Guide
This guide provides detailed solutions to common problems encountered during the sample preparation of Pivoxil Sulbactam.
Issue 1: Rapid degradation of Pivoxil Sulbactam in aqueous solutions.
-
Potential Cause 1: Inappropriate pH. Pivoxil Sulbactam, like other pivoxil ester prodrugs, is susceptible to pH-dependent hydrolysis. The ester bond is most stable in a slightly acidic environment.
-
Solution: Maintain the pH of your sample solutions between 3 and 5.[1] Use appropriate buffers, such as acetate or citrate, to stabilize the pH. Avoid highly acidic (pH < 3) and, especially, neutral to alkaline (pH > 6) conditions, as these significantly increase the rate of hydrolysis.
-
Potential Cause 2: Elevated Temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the hydrolysis reaction, leading to faster degradation.
-
Solution: Perform all sample preparation steps at controlled, cool temperatures. Use ice baths when necessary and avoid leaving samples at room temperature for extended periods. If heating is required for a specific step, it should be done for the shortest possible time and at the lowest effective temperature.
Issue 2: Inconsistent analytical results and appearance of unknown peaks in chromatograms.
-
Potential Cause 1: On-column degradation during HPLC analysis. If the mobile phase pH is not optimal, degradation can occur on the analytical column, leading to variable peak areas and the appearance of degradation product peaks.
-
Solution: Ensure the mobile phase is buffered to a pH between 3 and 5. A well-chosen buffer system will maintain a stable pH throughout the chromatographic run.
-
Potential Cause 2: Presence of esterase enzymes. If working with biological matrices (e.g., plasma, tissue homogenates), esterases can rapidly hydrolyze the pivoxil ester.
-
Solution: For biological samples, it is crucial to inhibit enzymatic activity immediately upon collection. This can be achieved by adding esterase inhibitors, such as sodium fluoride, or by rapid protein precipitation with a cold organic solvent like acetonitrile.
-
Potential Cause 3: Oxidative stress. Although less common than hydrolysis, oxidative conditions can also lead to the degradation of Pivoxil Sulbactam.
-
Solution: Degas all solvents and solutions to remove dissolved oxygen. Avoid exposure to strong oxidizing agents. If the sample matrix is known to contain oxidative species, consider the addition of an antioxidant, ensuring it does not interfere with the analysis.
Data Presentation
Table 1: pH-Dependent Hydrolysis of Cefetamet Pivoxil Hydrochloride at 37°C
| pH | Rate Constant (k) x 10-5 s-1 | Half-life (t1/2) in hours |
| 1.2 | 1.8 | 10.7 |
| 3.0 | 0.5 | 38.5 |
| 5.0 | 0.6 | 32.1 |
| 7.4 | 4.8 | 4.0 |
| 9.0 | 45.2 | 0.4 |
Data extrapolated and adapted from studies on Cefetamet Pivoxil Hydrochloride. This information should be used as a guide, and stability studies specific to Pivoxil Sulbactam are recommended.
Experimental Protocols
Stability-Indicating HPLC-UV Method for Pivoxil Sulbactam
This protocol describes a stability-indicating HPLC method suitable for separating Pivoxil Sulbactam from its primary degradation product, Sulbactam.
1. Materials and Reagents:
-
Pivoxil Sulbactam reference standard
-
Sulbactam reference standard
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade, anhydrous)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.0, adjusted with glacial acetic acid) and Acetonitrile in a gradient elution.
-
Gradient Program:
-
0-2 min: 80% Buffer, 20% Acetonitrile
-
2-10 min: Gradient to 30% Buffer, 70% Acetonitrile
-
10-12 min: Hold at 30% Buffer, 70% Acetonitrile
-
12-13 min: Gradient back to 80% Buffer, 20% Acetonitrile
-
13-15 min: Re-equilibration at 80% Buffer, 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Pivoxil Sulbactam reference standard in the mobile phase (initial conditions) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the mobile phase (initial conditions) to an expected Pivoxil Sulbactam concentration of approximately 100 µg/mL. If the sample is in a different solvent, perform a final dilution in the mobile phase.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.
-
Neutral Hydrolysis: Incubate the sample in water at 40°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Neutralize acidic and basic samples to approximately pH 4 before injection.
-
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The separation of the Pivoxil Sulbactam peak from all degradation product peaks is critical for a stability-indicating method.
Visualizations
Caption: Hydrolysis of the pivoxil ester is the primary degradation pathway for Pivoxil Sulbactam.
Caption: A workflow designed to minimize Pivoxil Sulbactam degradation during sample preparation.
Caption: A logical guide to identifying the root cause of Pivoxil Sulbactam degradation.
References
Technical Support Center: Enhancing Oral Absorption of Pivoxil Sulbactam
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at enhancing the oral absorption of this important β-lactamase inhibitor prodrug.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral absorption of Pivoxil Sulbactam necessary?
Sulbactam, the active moiety, is a potent β-lactamase inhibitor. However, it exhibits poor oral bioavailability on its own. Pivoxil Sulbactam is a lipophilic double-ester prodrug designed to significantly improve the oral absorption of sulbactam.[1] Following oral administration, Pivoxil Sulbactam is intended to be absorbed and then hydrolyzed by esterases in the intestinal mucosa and blood to release the active sulbactam. However, incomplete absorption or premature hydrolysis can still limit its overall bioavailability, necessitating strategies to optimize its delivery.
Q2: What are the primary challenges in achieving high oral bioavailability of Pivoxil Sulbactam in experimental models?
Researchers may encounter several obstacles:
-
Low Aqueous Solubility: While the pivoxil ester increases lipophilicity to enhance membrane permeation, the inherent solubility of the prodrug itself can be a limiting factor for dissolution in the gastrointestinal fluids.
-
Pre-systemic Hydrolysis: Pivoxil Sulbactam is designed to be hydrolyzed after absorption. However, premature hydrolysis by esterases present in the gut lumen or intestinal wall can convert it back to the poorly absorbed sulbactam before it enters systemic circulation.
-
Efflux Transporters: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the molecule back into the intestinal lumen, thereby reducing net absorption.
-
Formulation Instability: The stability of the ester linkage in different formulation vehicles and under varying pH conditions of the gastrointestinal tract can impact the amount of intact prodrug available for absorption.
Q3: What are the key pharmacokinetic parameters to assess when evaluating different Pivoxil Sulbactam formulations?
The primary pharmacokinetic parameters to measure in plasma after oral administration are:
-
Cmax (Maximum Concentration): The peak plasma concentration of sulbactam.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to sulbactam over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of sulbactam to reduce by half.
-
Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation compared to an intravenous dose of sulbactam.
Troubleshooting Guide: Low Oral Absorption of Pivoxil Sulbactam in Animal Models
This guide addresses common issues observed during in vivo experiments in rodent models.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Cmax and AUC of Sulbactam | 1. Poor Dissolution of Pivoxil Sulbactam: The formulation may not be adequately solubilizing the prodrug in the gastrointestinal tract. 2. Premature Hydrolysis: The prodrug is being hydrolyzed to sulbactam in the gut lumen before absorption. 3. High First-Pass Metabolism/Efflux: The prodrug is being metabolized in the liver or pumped out by efflux transporters in the intestine after absorption. | 1. Formulation Optimization: - Consider formulating Pivoxil Sulbactam in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization. - Explore the use of solid lipid nanoparticles (SLNs) or polymeric nanoparticles to protect the prodrug and enhance its uptake. 2. Co-administration with Esterase Inhibitors: While not a formulation strategy for a final product, in experimental models, co-administration with a general esterase inhibitor can help determine the extent of pre-systemic hydrolysis. 3. Permeation Enhancers: Investigate the co-administration of permeation enhancers to increase intestinal wall permeability. |
| High Variability in Plasma Concentrations Between Animals | 1. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable amounts of the drug being delivered to the stomach. 2. Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying time and the gastrointestinal environment, affecting drug dissolution and absorption. | 1. Standardize Oral Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement. 2. Control Feeding Schedule: Fast animals overnight before dosing to ensure a consistent gastric environment. If investigating food effects, standardize the type of food and the timing of feeding relative to drug administration. |
| Unexpectedly Rapid Tmax | 1. Rapid Hydrolysis in the Upper GI Tract: The prodrug may be rapidly converting to sulbactam in the stomach or upper small intestine, leading to rapid absorption of the active drug. 2. Formulation Issues: The formulation may be releasing the drug too quickly. | 1. In Vitro Stability Studies: Assess the stability of Pivoxil Sulbactam in simulated gastric and intestinal fluids to understand its hydrolysis kinetics. 2. Controlled-Release Formulations: Consider developing a formulation that provides a more controlled release of the prodrug along the gastrointestinal tract. |
Strategies to Enhance Oral Absorption
Below are several strategies that can be explored to improve the oral bioavailability of Pivoxil Sulbactam in experimental models.
Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral absorption of lipophilic drugs like Pivoxil Sulbactam by:
-
Improving drug solubilization in the gastrointestinal fluids.
-
Protecting the drug from degradation.
-
Potentially facilitating lymphatic uptake, which bypasses first-pass metabolism in the liver.
Example of a generic SEDDS formulation:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40)
-
Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
Nanoparticle Formulations
Encapsulating Pivoxil Sulbactam into nanoparticles can offer several advantages:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can protect the drug from chemical and enzymatic degradation and provide controlled release.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, offering protection and the possibility of targeted delivery to specific regions of the intestine.
Co-administration with Permeation Enhancers
Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. The use of such enhancers should be carefully evaluated for potential toxicity.
Quantitative Data Presentation
The following tables summarize pharmacokinetic data for sulbactam from studies involving its prodrugs. This data can serve as a baseline for comparison when developing new formulations of Pivoxil Sulbactam.
Table 1: Pharmacokinetic Parameters of Sulbactam after Oral Administration of Pivoxil Sulbactam in Fasted Rats [2]
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (µg/mL) | 6.2 |
| Tmax (h) | Not Reported |
| AUC (µg·h/mL) | 8.5 |
| t1/2 (h) | 1.5 |
Table 2: Comparative Pharmacokinetics of Sulbactam after Oral Administration of Sultamicillin (a mutual prodrug of Sulbactam and Ampicillin) in Rats
Data synthesized from literature to provide a comparative overview.
| Parameter | Value | Reference |
| Bioavailability Enhancement (vs. Sulbactam alone) | 2 to 2.5 times greater | [3][4] |
Experimental Protocols
Key Experiment 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of sulbactam following oral administration of a Pivoxil Sulbactam formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the Pivoxil Sulbactam formulation at the desired concentration.
-
Dosing: Administer the formulation via oral gavage at a specified dose (e.g., 10 mg/kg sulbactam equivalents).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of sulbactam in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Key Experiment 2: In Vitro Stability in Simulated Gastrointestinal Fluids
Objective: To assess the stability of Pivoxil Sulbactam in simulated gastric and intestinal fluids.
Methodology:
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP guidelines (e.g., pH 1.2).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP guidelines (e.g., pH 6.8), with and without pancreatin.
-
-
Incubation: Add a known concentration of Pivoxil Sulbactam to each simulated fluid and incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Analysis: Immediately analyze the samples using a validated HPLC method to quantify the remaining concentration of intact Pivoxil Sulbactam and the appearance of sulbactam.
-
Data Analysis: Plot the concentration of Pivoxil Sulbactam versus time to determine its degradation kinetics in each fluid.
Visualizations
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study in a rat model.
Logical Relationship of Prodrug Absorption and Hydrolysis
Caption: The fate of orally administered Pivoxil Sulbactam.
References
- 1. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Pharmacokinetics of sultamicillin in mice, rats, and dogs | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of sultamicillin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pivoxil Sulbactam in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pivoxil Sulbactam in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Pivoxil Sulbactam and what is its primary mechanism of action?
A1: Pivoxil Sulbactam is a prodrug of Sulbactam. In cellular assays, it is designed to be hydrolyzed by intracellular esterases to release the active compound, Sulbactam. Sulbactam is a β-lactamase inhibitor; its primary function is to irreversibly bind to and inactivate β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics. While Sulbactam itself has weak intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), its main role in research is often in combination with β-lactam antibiotics to study mechanisms of antibiotic resistance.[1][2][3]
Q2: What are the potential sources of off-target effects when using Pivoxil Sulbactam in cellular assays?
A2: Off-target effects can arise from several sources:
-
Incomplete Hydrolysis: Pivoxil Sulbactam that is not fully converted to Sulbactam may have its own unintended biological activities.
-
Pivalic Acid Byproduct: The hydrolysis of the pivoxil moiety releases pivalic acid. Pivalic acid has been shown to induce carnitine depletion, which can impact mitochondrial function and cellular metabolism, especially in long-term assays.[4][5][6]
-
High Concentrations of Sulbactam: While generally exhibiting low cytotoxicity, very high concentrations of Sulbactam may lead to non-specific cellular stress responses.
-
Cellular Stress Response: High concentrations of any compound or its byproducts can induce cellular stress, potentially activating signaling pathways such as MAP kinase (MAPK) and NF-κB, which are common mediators of inflammatory and stress responses.
Q3: Is Pivoxil Sulbactam cytotoxic to mammalian cells?
A3: The active form, Sulbactam, has been shown to have low cytotoxicity in certain cell lines. For example, one study found no evident cytotoxic effects on breast cancer cell lines (MCF-10A, MDA-MB-453, and MDA-MB-468) at concentrations up to 8 mM. However, cytotoxicity is cell-line dependent and should always be empirically determined for your specific experimental system.
Troubleshooting Guides
Issue 1: High or Unexplained Cytotoxicity
If you observe significant cell death that is not attributable to your experimental design, consider the following:
-
Possible Cause 1: Pivalic Acid-Induced Mitochondrial Dysfunction.
-
Troubleshooting Step:
-
Assess Mitochondrial Health: Perform a mitochondrial function assay (e.g., Seahorse XF Analyzer, JC-1 staining) to evaluate changes in mitochondrial respiration or membrane potential in the presence of Pivoxil Sulbactam.
-
Carnitine Supplementation: In long-term experiments (e.g., >24 hours), consider supplementing the cell culture medium with L-carnitine to counteract potential depletion by pivalic acid.
-
Use Sulbactam Directly: If your experimental design allows, use Sulbactam directly to bypass the generation of pivalic acid.
-
-
-
Possible Cause 2: High Compound Concentration.
-
Troubleshooting Step:
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Work at Lower Concentrations: Whenever possible, use the lowest effective concentration of Pivoxil Sulbactam that achieves the desired on-target effect.
-
-
Issue 2: Unexpected Activation of Signaling Pathways (e.g., MAPK, NF-κB)
If you observe activation of stress-related signaling pathways that may confound your results:
-
Possible Cause: Cellular Stress Response.
-
Troubleshooting Step:
-
Confirm Pathway Activation: Use Western blotting or reporter assays to confirm the phosphorylation of key pathway components (e.g., p-p38, p-JNK, p-ERK) or the activation of transcription factors (e.g., NF-κB nuclear translocation).
-
Optimize Compound Concentration and Exposure Time: Reduce the concentration of Pivoxil Sulbactam and/or shorten the incubation time to minimize cellular stress.
-
Include Appropriate Controls: Use vehicle controls and consider a positive control for pathway activation to contextualize your results.
-
-
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for Sulbactam
| Cell Line(s) | Assay | Exposure Time | IC50 / Observed Effect | Reference(s) |
| MCF-10A, MDA-MB-453, MDA-MB-468 (Human Breast Cancer) | MTT Assay | Not Specified | No evident cytotoxicity up to 8 mM |
Note: Data for Pivoxil Sulbactam specifically is limited. The provided data is for its active form, Sulbactam.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of Pivoxil Sulbactam using an MTT Assay
Objective: To determine the concentration of Pivoxil Sulbactam that inhibits cell viability by 50%.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Pivoxil Sulbactam
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment:
-
Prepare a stock solution of Pivoxil Sulbactam in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 mM).
-
Include untreated cells as a negative control and a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the old medium and add 100 µL of the Pivoxil Sulbactam dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the Pivoxil Sulbactam concentration to determine the IC50 value.
Protocol 2: Assessing Pivalic Acid-Induced Carnitine Depletion
Objective: To indirectly assess the potential for pivalic acid-induced carnitine depletion by measuring its impact on mitochondrial function.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pivoxil Sulbactam
-
Sulbactam (as a control)
-
Pivalic acid (as a positive control)
-
L-carnitine
-
Seahorse XF Analyzer (or similar metabolic flux analyzer) or JC-1 dye for mitochondrial membrane potential.
Procedure (using Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Treatment: Treat cells with Pivoxil Sulbactam, Sulbactam, and pivalic acid at relevant concentrations for an extended period (e.g., 48-72 hours). Include a co-treatment group with Pivoxil Sulbactam and L-carnitine.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test according to the manufacturer's protocol to measure key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.
-
Data Analysis: Compare the mitochondrial function parameters between the different treatment groups. A significant decrease in mitochondrial respiration in the Pivoxil Sulbactam and pivalic acid-treated cells that is rescued by L-carnitine co-treatment would suggest an off-target effect due to carnitine depletion.
Mandatory Visualizations
References
- 1. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 2. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient reduction of human left ventricular mass in carnitine depletion induced by antibiotics containing pivalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pivoxil Sulbactam and Other Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance, mechanisms, and clinical applications of Pivoxil Sulbactam and other prominent beta-lactamase inhibitors (BLIs). The analysis is supported by in vitro experimental data, pharmacokinetic profiles, and summaries of clinical findings, offering a comprehensive resource for the scientific community.
Introduction: The Arms Race Against Bacterial Resistance
The discovery of β-lactam antibiotics revolutionized medicine. However, their efficacy is continually threatened by the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring. To counter this, β-lactamase inhibitors (BLIs) were developed. When co-administered with a β-lactam antibiotic, these inhibitors protect it from degradation, restoring its antibacterial activity.
The BLI landscape has evolved from traditional inhibitors like clavulanic acid, sulbactam, and tazobactam to a new generation of non-β-lactam inhibitors such as avibactam, relebactam, and vaborbactam, which offer a broader spectrum of activity.
Pivoxil Sulbactam is the pivoxil ester prodrug of sulbactam. This chemical modification is designed to enhance oral bioavailability, allowing for the systemic delivery of sulbactam through oral administration, a significant advantage over the intravenously administered form. This guide will compare the foundational compound, sulbactam, and by extension its prodrug form, against other key BLIs.
Mechanisms of Action: A Tale of Two Inhibition Strategies
Beta-lactamase inhibitors function by binding to the active site of β-lactamase enzymes, preventing them from inactivating the partner antibiotic. The primary mechanisms of inhibition differ significantly between classes of inhibitors.
-
Traditional Inhibitors (Clavulanate, Sulbactam, Tazobactam): These molecules contain a β-lactam ring themselves and act as "suicide inhibitors." They form a covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This complex then undergoes further reactions that irreversibly inactivate the enzyme.
-
Newer Non-β-Lactam Inhibitors (Avibactam, Relebactam, Vaborbactam):
-
Diazabicyclooctanones (DBOs) (e.g., Avibactam, Relebactam): These inhibitors also form a covalent bond with the active site serine. However, the reaction is reversible, and the inhibitor is regenerated rather than destroyed. This allows a single inhibitor molecule to inactivate multiple enzyme molecules.
-
Boronic Acids (e.g., Vaborbactam): These compounds utilize a boron atom to mimic the transition state of the β-lactam hydrolysis reaction, forming a stable, covalent but reversible bond with the active site serine.
-
Comparative In Vitro Efficacy
The efficacy of a BLI is determined by its ability to lower the Minimum Inhibitory Concentration (MIC) of its partner antibiotic against a specific pathogen. The following tables summarize comparative in vitro data from various studies.
Table 1: Spectrum of Activity of Beta-Lactamase Inhibitors Against Ambler Classes
| Inhibitor | Class A (e.g., TEM, SHV, KPC) | Class B (Metallo-β-lactamases) | Class C (e.g., AmpC) | Class D (e.g., OXA-type) |
|---|---|---|---|---|
| Clavulanate | ++ | - | - | +/- |
| Sulbactam | + | - | +/- | - |
| Tazobactam | ++ | - | +/- | +/- |
| Avibactam | ++ | - | ++ | + (some, e.g., OXA-48) |
| Relebactam | ++ | - | ++ | - |
| Vaborbactam | ++ | - | + | - |
| Durlobactam | ++ | - | ++ | ++ |
Legend: ++ (Strong Activity), + (Moderate/Variable Activity), +/- (Weak/Limited Activity), - (No Significant Activity). Sources:
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Sulbactam Combinations Against Acinetobacter baumannii
| Antibiotic Combination | Ratio | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Sulbactam Alone | - | 32 | 64 | - |
| Ampicillin-Sulbactam | 1:3 | - | - | 52.5 |
| Cefoperazone-Sulbactam | 1:1.5 | - | - | 84.8 |
| Cefoperazone-Sulbactam | 1:2 | - | - | 92.6 |
| Cefoperazone-Sulbactam | 1:3 | - | - | 89.7 |
| Imipenem-Sulbactam | 1:3 | - | - | 4.6 |
| Sulbactam-Durlobactam | - | 2 | 4 | 98.5 |
| Data compiled from studies on carbapenem-resistant A. baumannii (CRAB). Sources: |
Table 3: Comparative In Vitro Activity (MIC µg/mL) Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antibiotic Combination | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Meropenem Alone | KPC-producing CRE | >32 | >32 |
| Meropenem-Vaborbactam | KPC-producing CRE | 0.12 | 0.5 |
| Ceftazidime Alone | KPC-producing Enterobacterales | >256 | >256 |
| Ceftazidime-Avibactam | KPC-producing Enterobacterales | 0.25 | 1 |
| KPC: Klebsiella pneumoniae carbapenemase. Sources: |
Key Efficacy Insights:
-
Sulbactam exhibits intrinsic antibacterial activity against Acinetobacter baumannii, a feature not prominent in other traditional inhibitors. This makes sulbactam-based combinations, particularly the newer sulbactam-durlobactam, highly potent against this difficult-to-treat pathogen.
-
Tazobactam and Clavulanic Acid generally show superior activity compared to sulbactam in enhancing the spectrum of penicillins against many gram-negative enteric bacteria producing TEM-1, TEM-2, and SHV-1 enzymes.
-
Avibactam, Relebactam, and Vaborbactam offer a significant advantage over traditional inhibitors by effectively inhibiting Class C (AmpC) and certain key Class A carbapenemases (like KPC). Avibactam also has activity against some Class D (OXA-48) enzymes.
-
The combination of sulbactam with avibactam has shown a synergistic effect against carbapenem-resistant A. baumannii (CRAB), reducing sulbactam MICs even though avibactam itself is not a potent inhibitor of the OXA carbapenemases common in this species.
Pharmacokinetic Profiles: From IV to Oral
The pharmacokinetic compatibility between a β-lactam and its inhibitor is crucial for clinical success. The development of Pivoxil Sulbactam addresses a key limitation of sulbactam: its lack of oral bioavailability.
Table 4: Comparison of Pharmacokinetic Parameters
| Parameter | Sulbactam | Clavulanic Acid | Tazobactam | Avibactam |
| Oral Bioavailability | Poor | Good | Poor | Poor |
| Half-life (hours) | ~1.0 | ~0.8 | ~1.0 | ~2.0 |
| Renal Excretion (% unchanged) | ~75% | 30-50% | ~80% | >97% |
| Protein Binding (%) | ~38% | ~25% | ~30% | 8% |
| Volume of Distribution (L) | 12 | - | ~16 | ~22 |
| Note: Pivoxil Sulbactam is designed to provide good oral bioavailability for sulbactam. Sources: |
Key Pharmacokinetic Insights:
-
Sulbactam, tazobactam, and avibactam share similar pharmacokinetic profiles, characterized by primary renal elimination, making them suitable partners for renally cleared β-lactams.
-
The most significant difference highlighted is oral bioavailability. Only clavulanic acid is commercially available in an effective oral formulation (with amoxicillin). Pivoxil Sulbactam aims to provide a similar advantage for sulbactam, enabling potential use in outpatient settings or as a step-down from intravenous therapy.
Clinical Efficacy and Applications
Clinical trials provide the ultimate assessment of a drug combination's utility.
-
A randomized controlled trial comparing piperacillin-sulbactam with piperacillin-tazobactam for respiratory and urinary tract infections found no significant differences in overall efficacy rates (93.2% vs. 93.4%, respectively) or bacterial eradication rates. This suggests piperacillin-sulbactam could be a suitable alternative in certain clinical scenarios.
-
Ceftazidime-avibactam has demonstrated clinical efficacy in treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and difficult-to-treat Pseudomonas aeruginosa.
-
Meropenem-vaborbactam showed higher rates of clinical cure and lower 28-day mortality compared to the best available therapy for CRE infections in the TANGO-II trial.
-
Sulbactam-durlobactam was recently approved for treating hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex, demonstrating non-inferiority to colistin-based regimens with a better safety profile.
Experimental Protocols & Methodologies
The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for this determination.
Experimental Protocol: Broth Microdilution
-
Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antibiotic combination is serially diluted (two-fold) in a 96-well microtiter plate. The BLI is often kept at a fixed concentration (e.g., 4 µg/mL).
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a β-lactam and a BLI). The result is quantified by the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Checkerboard Assay
-
Plate Setup: A microtiter plate is prepared where antibiotic A is serially diluted along the x-axis and antibiotic B is serially diluted along the y-axis.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
FIC Calculation: The MIC of each drug alone and in combination is determined. The FIC index is calculated as: FIC Index = FICₐ + FIC₈ = (MICₐ in combo / MICₐ alone) + (MIC₈ in combo / MIC₈ alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Conclusion
The comparative efficacy of β-lactamase inhibitors is highly dependent on their chemical structure, which dictates their mechanism of action and spectrum of activity against different β-lactamase enzymes.
-
Pivoxil Sulbactam , as an oral prodrug of sulbactam, offers a significant pharmacokinetic advantage, potentially expanding the use of sulbactam to outpatient settings. Its efficacy is rooted in sulbactam's unique intrinsic activity against Acinetobacter baumannii and its established role as a reliable, albeit narrower
The Synergistic Power of Pivoxil Sulbactam and Ampicillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ampicillin and sulbactam, a beta-lactamase inhibitor, represents a critical strategy in overcoming bacterial resistance. This guide provides a comprehensive comparison of the in vitro efficacy of ampicillin alone versus its combination with sulbactam, supported by experimental data and detailed methodologies.
Executive Summary
Ampicillin, a beta-lactam antibiotic, is often rendered ineffective by beta-lactamase enzymes produced by resistant bacteria. Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation, restoring its antibacterial activity. This synergistic relationship is well-documented and crucial in treating infections caused by beta-lactamase-producing organisms. This guide will delve into the experimental validation of this synergy, presenting comparative data and methodologies to inform research and development.
Data Presentation: Comparative In Vitro Efficacy
The addition of sulbactam significantly reduces the Minimum Inhibitory Concentration (MIC) of ampicillin against many beta-lactamase-producing bacteria. The following tables summarize the comparative in vitro activity of ampicillin and the ampicillin-sulbactam combination against key bacterial species.
Table 1: Comparative Activity against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ampicillin | 500 | 1727 |
| Ampicillin + Sulbactam | 31.25 | 215.875 |
Data adapted from a study on 70 strains of Staphylococcus aureus, where 97.5% were beta-lactamase-positive. The combination of ampicillin and sulbactam resulted in a sixteen-fold reduction in the MIC50 and an eight-fold reduction in the MIC90.[1]
Table 2: Comparative Activity against Escherichia coli and Klebsiella pneumoniae
| Organism | Antibiotic | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli (n=62) | Ampicillin/Sulbactam | 32 | 73 |
| Klebsiella pneumoniae (n=40) | Ampicillin/Sulbactam | 32 | 78 |
This data from a study on clinical isolates from intensive care units demonstrates the activity of the combination against common Gram-negative pathogens.[2]
Table 3: Comparative Activity against Anaerobic Bacteria
| Organism Group | Antibiotic | MIC90 (µg/mL) |
| Bacteroides fragilis group | Ampicillin | 256 |
| Ampicillin + 5 mg/L Sulbactam | <1 |
This table highlights the dramatic increase in potency of ampicillin against the Bacteroides fragilis group when combined with sulbactam.[3]
Experimental Protocols
The validation of antibiotic synergy is primarily conducted through two key in vitro methods: the Checkerboard Assay and the Time-Kill Curve Analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of ampicillin and sulbactam are prepared and serially diluted in a liquid growth medium.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of ampicillin are added to the wells. Along the y-axis, decreasing concentrations of sulbactam are added. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test organism (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
Ampicillin alone at a specific concentration (e.g., 2x or 4x MIC)
-
Sulbactam alone
-
Ampicillin and sulbactam in combination
-
-
Sampling and Plating: Aliquots are withdrawn from each flask at various time points (e.g., 0, 2, 4, 6, 8, 24 hours). The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Mechanism of Action: Overcoming Beta-Lactamase Resistance
Caption: Mechanism of ampicillin and sulbactam synergy.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Logical Relationship: Interpreting Time-Kill Curve Results
References
- 1. Effect of beta-lactamase inhibitors on minimum inhibitory concentration of ampicillin and amoxicillin for Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of cefoxitin, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of ampicillin plus sulbactam against anaerobes compared to ampicillin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pivoxil Sulbactam and Tazobactam in the Inhibition of Specific Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro inhibitory activities of sulbactam (the active form of the prodrug pivoxil sulbactam) and tazobactam against a range of clinically significant beta-lactamase enzymes. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction to Beta-Lactamase Inhibitors
Beta-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is frequently compromised by bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. To counteract this, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors. Sulbactam and tazobactam are two such inhibitors, belonging to the class of penicillanic acid sulfones. They act as "suicide inhibitors," irreversibly binding to the active site of the beta-lactamase enzyme and inactivating it.[1][2][3] This guide focuses on the comparative inhibitory potency of sulbactam and tazobactam against specific beta-lactamase enzymes, supported by quantitative experimental data.
Mechanism of Action and Inhibition Pathway
Both sulbactam and tazobactam are mechanism-based inactivators of many serine beta-lactamases.[1] The inhibitory process involves the formation of a covalent acyl-enzyme intermediate. This complex can then undergo further chemical rearrangements to form a stable, inactivated enzyme. The efficiency of this process is a key determinant of the inhibitor's potency.
Caption: Generalized signaling pathway of beta-lactamase inhibition.
Comparative Inhibitory Activity: Quantitative Data
The inhibitory potency of sulbactam and tazobactam has been evaluated against a variety of beta-lactamases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this activity. A lower IC50 or Ki value indicates a more potent inhibitor.
| Beta-Lactamase | Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| Class A | ||||
| TEM-1 | Sulbactam | 0.8 | - | [4] |
| Tazobactam | 0.013 | - | [4] | |
| SHV-1 | Sulbactam | 1.1 | - | [4] |
| Tazobactam | 0.0019 | - | [4] | |
| CTX-M-15 | Sulbactam | - | 0.018 | [5] |
| Tazobactam | - | - | ||
| CTX-M-190 | Sulbactam | 1.1 | - | [6] |
| Tazobactam | 2.3 | - | [6] | |
| Class D | ||||
| OXA-23 | Sulbactam | - | 130 | [5] |
| Tazobactam | - | - |
Note: A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The data clearly indicates that tazobactam is a more potent inhibitor of the common plasmid-mediated Class A beta-lactamases, TEM-1 and SHV-1, than sulbactam.[4] For the extended-spectrum beta-lactamase (ESBL) CTX-M-15, sulbactam has been shown to be a potent inhibitor.[5] However, the emergence of inhibitor-resistant variants like CTX-M-190 highlights the ongoing challenge of beta-lactamase-mediated resistance, with this particular variant showing high resistance to both sulbactam and tazobactam.[6] Against the Class D carbapenemase OXA-23, sulbactam demonstrates weak inhibition.[5] Generally, first-generation inhibitors like sulbactam and tazobactam exhibit limited activity against Class B metallo-beta-lactamases and many Class D carbapenemases.[7][8]
Experimental Protocols
The determination of inhibitory activity is crucial for the evaluation of beta-lactamase inhibitors. Below are generalized protocols for determining IC50 and Ki values.
Determination of IC50 using Nitrocefin Assay
This method relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by a beta-lactamase. The rate of this color change can be measured spectrophotometrically to determine enzyme activity.
Caption: Workflow for IC50 determination of beta-lactamase inhibitors.
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor (Sulbactam or Tazobactam)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the beta-lactamase inhibitor in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations.
-
Prepare a working solution of the purified beta-lactamase enzyme in assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and dilute it to a final working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution to each well.
-
Add varying concentrations of the beta-lactamase inhibitor to the wells. Include a control well with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]
-
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. It is typically determined through kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure Outline:
-
A similar experimental setup to the IC50 determination is used, with the key difference being the variation of both substrate (nitrocefin) and inhibitor concentrations.
-
Initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis to determine the Ki value.
-
For irreversible inhibitors like sulbactam and tazobactam, more complex kinetic models that account for the time-dependent inactivation of the enzyme are often required to determine the individual rate constants (k_inact and K_I).
Conclusion
The available in-vitro data consistently demonstrates that tazobactam is a more potent inhibitor of common Class A beta-lactamases, such as TEM-1 and SHV-1, compared to sulbactam. While sulbactam shows good activity against the ESBL CTX-M-15, the emergence of inhibitor-resistant variants underscores the dynamic nature of bacterial resistance. Neither inhibitor is broadly effective against metallo-beta-lactamases or many of the clinically important carbapenemases. The choice of a beta-lactamase inhibitor in a clinical or research setting should be guided by the specific beta-lactamase profile of the target pathogens. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of existing and novel beta-lactamase inhibitors.
References
- 1. toku-e.com [toku-e.com]
- 2. mdpi.com [mdpi.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. CTX-M-190, a Novel β-Lactamase Resistant to Tazobactam and Sulbactam, Identified in an Escherichia coli Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UpToDate 2018 [doctorabad.com]
- 8. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Sulbactam-Based Beta-Lactamase Inhibitor Combinations in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of sulbactam, delivered as part of a combination agent like sultamicillin (a pro-drug of ampicillin and sulbactam), against other beta-lactam/beta-lactamase inhibitor combinations, with a focus on cross-resistance patterns. The data presented is compiled from various in-vitro studies to aid in research and development efforts. While the focus is on sulbactam, it's important to note that pivoxil sulbactam is another pro-drug designed to improve the oral bioavailability of sulbactam. The principles of beta-lactamase inhibition and the potential for cross-resistance are broadly applicable to combinations delivering sulbactam.
In-Vitro Susceptibility: A Comparative Look
The in-vitro efficacy of ampicillin-sulbactam is often compared with amoxicillin-clavulanate against a variety of clinical isolates. The following tables summarize susceptibility data from studies on Enterobacterales and Acinetobacter baumannii.
Table 1: Susceptibility of Enterobacterales Species
| Bacterial Species | Ampicillin-Sulbactam Susceptibility (%) | Amoxicillin-Clavulanate Susceptibility (%) |
| Escherichia coli | 58.1% | 85.4% |
| Klebsiella pneumoniae group | 76.7% | 88.7% |
| Proteus mirabilis | 88.0% | 95.4% |
Data sourced from a study analyzing clinical isolates, indicating a higher in-vitro susceptibility to amoxicillin-clavulanate in these species.[1][2]
Table 2: Activity Against Acinetobacter baumannii
| Antibiotic Combination | Resistant Strains (%) (MIC >16/8 μg/ml) |
| Ampicillin-Sulbactam | 38% |
| Amoxicillin-Clavulanate | 86% |
This study on 100 consecutive isolates of Acinetobacter baumannii suggests that ampicillin-sulbactam has significantly superior in-vitro activity against this pathogen compared to amoxicillin-clavulanate.[3]
Experimental Protocols
The data presented is based on standard antimicrobial susceptibility testing methodologies. Below are outlines of typical experimental protocols used in these comparative studies.
Antimicrobial Susceptibility Testing (AST)
A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of the antibiotic combinations.
-
Bacterial Isolates : Clinically significant isolates are obtained from various patient samples and identified using standard microbiological techniques.
-
Culture Media : Mueller-Hinton agar or broth is typically used for susceptibility testing.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
MIC Determination :
-
Broth Microdilution : Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. Each well is inoculated with the bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation at 35-37°C for 16-20 hours.[4][5][6]
-
Agar Dilution : The antimicrobial agents are incorporated into the agar medium in varying concentrations. The agar is then inoculated with the test organisms. The MIC is the lowest concentration that inhibits visible growth on the agar surface.[7]
-
Disk Diffusion (Kirby-Bauer Test) : Paper disks impregnated with a standard amount of the antibiotic are placed on an agar plate swabbed with the bacterial inoculum. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[6]
-
-
Quality Control : Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included to ensure the accuracy and reproducibility of the results.[4]
Mechanism of Action and Resistance
The primary mechanism of action for beta-lactam/beta-lactamase inhibitor combinations involves the inhibitor (e.g., sulbactam) protecting the beta-lactam antibiotic (e.g., ampicillin) from degradation by bacterial beta-lactamase enzymes.
Caption: Mechanism of Ampicillin-Sulbactam Action.
Cross-resistance can occur when bacteria develop resistance mechanisms that are effective against multiple beta-lactam antibiotics or beta-lactamase inhibitors. This can involve the production of beta-lactamases that are not effectively inhibited by sulbactam or clavulanate, or alterations in the target Penicillin-Binding Proteins (PBPs).
The workflow for investigating cross-resistance often follows a logical progression from initial susceptibility testing to a deeper analysis of the resistance mechanisms.
Caption: Experimental Workflow for Cross-Resistance Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. False equivalence: differences in the in vitro activity of ampicillin–sulbactam and amoxicillin–clavulanate in several Enterobacterales species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Ampicillin-Sulbactam and Amoxicillin-Clavulanic Acid against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pivoxil Sulbactam and Clavulanic Acid Combinations
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against bacterial resistance, the strategic combination of β-lactam antibiotics with β-lactamase inhibitors remains a cornerstone of effective therapy. This guide provides a detailed, data-driven comparison of two prominent β-lactamase inhibitor combinations: those containing pivoxil sulbactam and those with clavulanic acid. Pivoxil sulbactam is a prodrug of sulbactam, designed to improve its oral bioavailability.[1][2] This analysis focuses on their comparative in-vitro efficacy, pharmacokinetic profiles, clinical effectiveness, and safety, supported by experimental data and detailed methodologies.
In-Vitro Efficacy: A Tale of Two Inhibitors
The primary role of both sulbactam and clavulanic acid is to inactivate β-lactamase enzymes, thereby protecting their partner β-lactam antibiotic from degradation.[3] In-vitro studies are crucial for assessing the intrinsic activity of these combinations against a wide array of bacterial pathogens.
Table 1: Comparative In-Vitro Activity (MIC µg/mL)
| Organism | Antibiotic Combination | MIC₅₀ | MIC₉₀ | Reference(s) |
| Escherichia coli (β-lactamase producing) | Ampicillin-Sulbactam | 8/4 | 32/16 | [4] |
| Amoxicillin-Clavulanic Acid | 4/2 | 16/8 | [4] | |
| Klebsiella pneumoniae (β-lactamase producing) | Ampicillin-Sulbactam | 16/8 | >64/32 | [4] |
| Amoxicillin-Clavulanic Acid | 8/4 | 32/16 | [4] | |
| Staphylococcus aureus (β-lactamase producing) | Ampicillin-Sulbactam | 0.5/0.25 | 2/1 | [5] |
| Amoxicillin-Clavulanic Acid | 0.25/0.12 | 1/0.5 | [5] | |
| Haemophilus influenzae (β-lactamase producing) | Ampicillin-Sulbactam | ≤1/0.5 | 2/1 | [3] |
| Amoxicillin-Clavulanic Acid | ≤0.5/0.25 | 1/0.5 | [3] |
Note: MIC values are presented as the concentration of the β-lactam antibiotic/β-lactamase inhibitor.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The data presented in Table 1 is typically generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
Antibiotic Preparation: Serial two-fold dilutions of the antibiotic combinations are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor or a fixed ratio of the two agents is often used.[5][9]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agents. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
Pharmacokinetic Profile: Getting to the Site of Action
The effectiveness of an antibiotic combination is heavily dependent on its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion. Pivoxil sulbactam was specifically developed to enhance the oral absorption of sulbactam.[1][2]
Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | Sultamicillin (Ampicillin/Sulbactam) | Amoxicillin/Clavulanic Acid | Reference(s) |
| Bioavailability (%) | ~80% (for both ampicillin and sulbactam) | ~75% (amoxicillin), ~60% (clavulanic acid) | [12] |
| Peak Plasma Concentration (Cmax, mg/L) | Ampicillin: ~5.0, Sulbactam: ~5.0 | Amoxicillin: ~7.5, Clavulanic Acid: ~3.0 | [13][14] |
| Time to Peak Concentration (Tmax, h) | ~1.5 - 2.0 | ~1.0 - 1.5 | [13][14] |
| Elimination Half-life (t½, h) | Ampicillin: ~1.0, Sulbactam: ~1.0 | Amoxicillin: ~1.3, Clavulanic Acid: ~1.0 | [13][14] |
| Protein Binding (%) | Ampicillin: ~28, Sulbactam: ~38 | Amoxicillin: ~18, Clavulanic Acid: ~25 | [13][14] |
| Primary Route of Excretion | Renal | Renal | [12] |
Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials
Pharmacokinetic parameters are typically determined in Phase I clinical trials involving healthy volunteers.[15][16]
-
Study Design: A common design is a single-dose, open-label, randomized, crossover study.[12]
-
Drug Administration: Subjects receive a single oral dose of the antibiotic combination after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).[13]
-
Drug Concentration Analysis: Plasma concentrations of the β-lactam and the β-lactamase inhibitor are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS).[17]
-
Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.[15][18]
Clinical Efficacy: Performance in Practice
The ultimate measure of a drug's utility is its performance in treating infections in patients. Both sultamicillin (the oral form of ampicillin/sulbactam) and amoxicillin-clavulanate have been extensively studied in various clinical settings.
Table 3: Comparative Clinical Efficacy in Common Infections
| Indication | Antibiotic Combination | Clinical Cure Rate (%) | Bacteriological Eradication Rate (%) | Reference(s) |
| Acute Otitis Media (Pediatric) | Sultamicillin | 85-95 | 88-96 | [19] |
| Amoxicillin-Clavulanic Acid | 82-92 | 85-94 | [19] | |
| Acute Bacterial Sinusitis (Adult) | Sultamicillin (375mg BID) | 86.4 | Not Reported | [11] |
| Amoxicillin-Clavulanic Acid (625mg TID) | 85.7 | Not Reported | [11] | |
| Lower Respiratory Tract Infections (Adult) | Sultamicillin | 97.4 (at follow-up) | Not Reported | [4][20] |
| Amoxicillin-Clavulanic Acid | 93.2 (at follow-up) | Not Reported | [4][20] | |
| Urinary Tract Infections (Complicated) | Sultamicillin | 73.3 | 76.5 | [5] |
| Amoxicillin-Clavulanic Acid | 75-85 | 78-88 | [21] |
Experimental Protocol: Randomized Controlled Trial for Respiratory Tract Infections
Clinical efficacy data is typically derived from randomized, controlled, and often double-blinded clinical trials.[13][22][23][24][25]
-
Patient Population: Patients with a clinical diagnosis of a specific infection (e.g., community-acquired pneumonia) meeting predefined inclusion and exclusion criteria are enrolled. Diagnosis is often confirmed by clinical signs and symptoms, and radiological findings where appropriate.
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., sultamicillin) or the comparator drug (e.g., amoxicillin-clavulanate). In a double-blind study, neither the patient nor the investigator knows which treatment is being administered.
-
Treatment Regimen: Patients receive the study medication at a specified dose and duration (e.g., 10-14 days).
-
Efficacy Assessment: Clinical response is assessed at the end of treatment and at a follow-up visit. Clinical cure is typically defined as the resolution of signs and symptoms of infection. Bacteriological response is assessed by the eradication of the baseline pathogen from relevant cultures.
-
Statistical Analysis: Statistical methods are used to compare the cure rates between the two treatment groups to determine non-inferiority or superiority.
Safety and Tolerability Profile
Both pivoxil sulbactam and clavulanic acid combinations are generally well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.
Table 4: Comparative Adverse Event Profile
| Adverse Event | Sultamicillin (%) | Amoxicillin-Clavulanic Acid (%) | Reference(s) |
| Diarrhea | 29.4 | 70.6 | [4][20] |
| Nausea/Vomiting | 3-5 | 5-10 | [26] |
| Skin Rash/Urticaria | 1-3 | 2-4 | [4][20] |
| Headache | <2 | <2 | [26] |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of β-lactamase inhibitors and a typical workflow for a clinical trial.
References
- 1. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clsi.org [clsi.org]
- 7. slh.wisc.edu [slh.wisc.edu]
- 8. liofilchem.com [liofilchem.com]
- 9. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Sulbactam pivoxil powder attributes and compatibility study with excipients [ri.conicet.gov.ar]
- 13. Rapid respiratory microbiological point-of-care-testing and antibiotic prescribing in primary care: Protocol for the RAPID-TEST randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medicover-mics.com [medicover-mics.com]
- 16. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urncst.com [urncst.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 21. Beta lactamase inhibitors | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Main trial - Antibiotics for lower respiratory tract infection in children presenting in primary care: ARTIC-PC RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Comparative Analysis of the Antibacterial Spectrum of Pivoxil Sulbactam Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of pivoxil sulbactam combinations, primarily focusing on amoxicillin-sulbactam and ampicillin-sulbactam, against other commonly used β-lactam/β-lactamase inhibitor combinations. The information presented is supported by experimental data to assist in research and development efforts within the field of antibacterial therapeutics.
Mechanism of Action: Restoring β-Lactam Efficacy
Sulbactam pivoxil is a prodrug of sulbactam, a potent inhibitor of many bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive.[3][4] Sulbactam itself possesses weak intrinsic antibacterial activity but functions as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamases, thereby protecting the partner antibiotic from degradation.[1][5] This combination restores the efficacy of the β-lactam agent against otherwise resistant bacteria.[6][7] The antibacterial spectrum of the combination is therefore primarily defined by the partner antibiotic, but extended to include β-lactamase-producing strains.[5]
Comparative In Vitro Activity
The following tables summarize the in vitro activity of amoxicillin-sulbactam and ampicillin-sulbactam in comparison to other β-lactam/β-lactamase inhibitor combinations against key bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism | Antibiotic Combination | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | Ampicillin-Sulbactam | 362 | - | - | 93.9% | [6] |
| Amoxicillin-Clavulanate | 362 | - | - | 91.8% | [6] | |
| Piperacillin-Tazobactam | 362 | - | - | 95.0% | [6] | |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | Ampicillin-Sulbactam | 201 | - | - | 56.6% | [6] |
| Amoxicillin-Clavulanate | 201 | - | - | 30.2% | [6] | |
| Piperacillin-Tazobactam | 201 | - | - | 71.0% | [6] | |
| Streptococcus pneumoniae | Amoxicillin-Sulbactam | 83 | ≤0.016-1.0 (range) | - | - | [8][9] |
| Amoxicillin-Clavulanate | 83 | ≤0.016-1.0 (range) | - | - | [8][9] |
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism | Antibiotic Combination | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Escherichia coli | Ampicillin-Sulbactam | 2 | 4/2 | 4/2 | - | [10] |
| Amoxicillin-Clavulanate | - | - | - | - | ||
| Piperacillin-Tazobactam | 2 | 2/4 - 4/4 | - | - | [10] | |
| Haemophilus influenzae (β-lactamase positive) | Ampicillin-Sulbactam | 45 | - | - | 100% | [2] |
| Amoxicillin-Clavulanate | 45 | - | - | 100% | [2] | |
| Haemophilus influenzae (β-lactamase negative) | Ampicillin-Sulbactam | 55 | - | - | 100% | [2] |
| Amoxicillin-Clavulanate | 55 | - | - | 100% | [2] | |
| Pseudomonas aeruginosa | Ampicillin-Sulbactam | 2 | Not Tested | Not Tested | - | [10] |
| Piperacillin-Tazobactam | 2 | 8/4 | 8/4 | - | [10] |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic Combination | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Bacteroides fragilis group | Ampicillin-Sulbactam | 363 | - | - | 92% | [11] |
| Piperacillin-Tazobactam | 363 | - | - | 99% | [11] | |
| Bacteroides fragilis | Ampicillin-Sulbactam | 2 | 2/1 | 2/1 | - | [10] |
| Piperacillin-Tazobactam | 2 | ≤0.125/4 | ≤0.125/4 | - | [10] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the mechanism of action of β-lactam antibiotics in combination with a β-lactamase inhibitor like sulbactam.
Caption: Mechanism of action of β-lactam/β-lactamase inhibitor combinations.
The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic combination using the broth microdilution method.
Caption: Experimental workflow for MIC determination by broth microdilution.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.
-
Inoculum Preparation: A bacterial suspension is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Solutions: Stock solutions of the antibiotic combinations are prepared at known concentrations and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Controls: A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
2. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Materials:
-
Bacterial Inoculum: A bacterial suspension is prepared to the turbidity of a 0.5 McFarland standard.
-
Agar Plates: Mueller-Hinton agar plates are used. The agar should be poured to a uniform depth of 4 mm.
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent are used.
2. Inoculation and Disk Application:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.
-
The antimicrobial-impregnated disks are then applied to the surface of the agar using sterile forceps or a disk dispenser. The disks should be pressed down firmly to ensure complete contact with the agar.
3. Incubation and Measurement:
-
The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters.
4. Interpretation of Results:
-
The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ampicillin-sulbactam activity against respiratory isolates of Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increasing Trends in Antimicrobial Resistance among Clinically Important Anaerobes and Bacteroides fragilis Isolates Causing Nosocomial Infections: Emerging Resistance to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Various Sulbactam Compounds and Piperacillin/Tazobactam against Clinical Isolates of Different Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amoxicillin-sulbactam versus amoxicillin-clavulanic acid for the treatment of non-recurrent-acute otitis media in Argentinean children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First National Survey of Antibiotic Susceptibility of the Bacteroides fragilis Group: Emerging Resistance to Carbapenems in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
Sulbactam Combinations Face Off Against Multidrug-Resistant Acinetobacter baumannii: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a new comparative guide offers researchers and drug development professionals a detailed analysis of sulbactam-based combination therapies targeting multidrug-resistant Acinetobacter baumannii (MDR-A. baumannii). This guide provides a comprehensive overview of the efficacy of various sulbactam combinations, supported by experimental data, to inform the development of novel therapeutic strategies against this critical pathogen.
A. baumannii is a formidable nosocomial pathogen, notorious for its ability to acquire resistance to multiple classes of antibiotics, including carbapenems, often considered the last line of defense. Sulbactam, a β-lactamase inhibitor, has demonstrated intrinsic bactericidal activity against A. baumannii by targeting essential penicillin-binding proteins (PBPs) involved in cell wall synthesis.[1][2] However, the increasing prevalence of β-lactamase-producing strains necessitates the use of sulbactam in combination with other agents to overcome resistance mechanisms.[1]
This guide synthesizes in vitro and in vivo data to compare the performance of emerging and established sulbactam combinations, providing a critical resource for the scientific community.
Comparative In Vitro Efficacy of Sulbactam Combinations
The in vitro activity of various sulbactam combinations has been evaluated against MDR-A. baumannii isolates, with minimum inhibitory concentration (MIC) values serving as a key metric of efficacy. The addition of novel β-lactamase inhibitors such as durlobactam and avibactam has shown to significantly enhance the activity of sulbactam.
| Combination | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (MIC ≤4 mg/L) | Key Findings |
| Sulbactam/Durlobactam | Carbapenem-resistant A. baumannii | 2 | - | 83% | Durlobactam provides significant potentiation of sulbactam activity.[3] |
| Sulbactam/Avibactam | Carbapenem-resistant A. baumannii | 16 | - | 19% | Less effective against isolates with PBP3 mutations compared to sulbactam/durlobactam.[3][4] |
| Sulbactam/Durlobactam/Imipenem | Carbapenem-resistant A. baumannii | 1 | - | 95% | Imipenem further enhances the activity of the sulbactam/durlobactam combination.[3][5] |
| Sulbactam/Durlobactam/Meropenem | Carbapenem-resistant A. baumannii | - | - | 88% | Meropenem also potentiates sulbactam/durlobactam, but to a lesser extent than imipenem.[3] |
| Meropenem/Sulbactam | Carbapenem-resistant A. baumannii | - | - | 66.25% (Synergy) | Demonstrates significant synergistic effects in checkerboard assays.[6] |
| Cefepime/Zidebactam | Carbapenem-resistant A. baumannii | 16 | 32 | - | Zidebactam acts as a β-lactam enhancer, restoring cefepime and sulbactam activity.[7][8] |
| Sulbactam/ETX2514 | MDR-A. baumannii | - | - | - | Exhibits broad-spectrum synergy against various classes of β-lactamases.[1] |
Synergistic Activity and Clinical Implications
Synergy testing reveals the enhanced efficacy of antibiotic combinations. The Chou-Talalay method, which calculates a Combination Index (CI), is often employed, with a CI value of less than 1 indicating synergy.
| Combination | Beta-Lactamase Class | Combination Index (CI) | Interpretation |
| Durlobactam + Sulbactam | Class D (OXA-23) | 0.62 | Superior synergy against a key resistance mechanism in A. baumannii.[1] |
| ETX2514 + Sulbactam | Class A, C, and D | < 0.80 | Broad-spectrum synergy, making it a promising therapeutic option.[1] |
| Avibactam + Sulbactam | Class D (OXA-23) | 1.09 | Limited synergy against Class D enzymes.[1] |
| Avibactam + Sulbactam | Class A | 0.72 | Synergistic against Class A β-lactamases.[1] |
| Avibactam + Sulbactam | Class C | 0.87 | Synergistic against Class C β-lactamases.[1] |
These findings have significant clinical implications, suggesting that the choice of the β-lactamase inhibitor partner for sulbactam can dramatically influence treatment outcomes, particularly against strains producing OXA-type carbapenemases.[1]
Mechanisms of Action and Resistance
The primary mechanism of action for sulbactam combinations involves the dual targeting of bacterial cell wall synthesis and the inhibition of β-lactamases.
Caption: Mechanism of action for sulbactam combinations against A. baumannii.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of the antibiotic combinations is determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy Models
Animal models, such as the murine peritoneal sepsis model, are crucial for evaluating the therapeutic efficacy of these combinations in a living system.
Caption: Murine model workflow for in vivo efficacy testing.
Conclusion
The development of novel sulbactam combinations represents a promising frontier in the fight against MDR-A. baumannii. The data strongly suggest that combinations with newer β-lactamase inhibitors like durlobactam and ETX2514 offer significant advantages over existing options, particularly against strains harboring Class D carbapenemases.[1] Furthermore, the addition of a carbapenem, such as imipenem, can further potentiate the activity of these combinations.[3][5] Continued research and clinical evaluation of these synergistic pairings are essential to translate these in vitro findings into effective clinical treatments for patients with life-threatening MDR-A. baumannii infections. High-quality evidence supporting the use of cefiderocol or sulbactam/durlobactam over high-dose ampicillin/sulbactam-based regimens is still needed.[9][10][11]
References
- 1. chemmethod.com [chemmethod.com]
- 2. In vitro and in vivo evaluation of two combined β-lactamase inhibitors against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activity of meropenem and sulbactam against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are cefiderocol or sulbactam/durlobactam better than alternative best available treatment for infection by carbapenem-resistant A. baumannii? A systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are cefiderocol or sulbactam/durlobactam better than alternative best available treatment for infection by carbapenem-resistant A. baumannii? A systematic literature review | Semantic Scholar [semanticscholar.org]
- 11. scilit.com [scilit.com]
Sulbactam-Based Therapies in Polymicrobial Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms has rendered many standard antibiotic regimens ineffective, particularly in the context of polymicrobial infections where complex microbial interactions can further complicate treatment. This guide provides a comparative analysis of the efficacy of sulbactam-based therapies in polymicrobial infections, with a focus on supporting experimental data and detailed methodologies.
Executive Summary
Sulbactam, a β-lactamase inhibitor, is increasingly utilized in combination with β-lactam antibiotics to combat resistant bacteria. In polymicrobial infections, where multiple pathogens contribute to the disease state, sulbactam-based therapies have demonstrated significant efficacy, particularly against infections involving Acinetobacter baumannii. This guide synthesizes data from recent clinical trials and in vitro studies to compare the performance of sulbactam combinations with alternative therapeutic options.
Data Presentation: Comparative Efficacy in Polymicrobial Infections
The following tables summarize the quantitative data from key studies, offering a clear comparison of clinical and microbiological outcomes for various treatment regimens in polymicrobial infections.
Table 1: Clinical and Microbiological Efficacy of Sulbactam-Based Therapies in Polymicrobial Pulmonary Infections with Multidrug-Resistant Acinetobacter baumannii (MDRAB)
| Treatment Regimen | Patient Population | 7-Day Microbiological Efficacy | 14-Day Clinical Efficacy | Reference |
| Sulbactam-based therapy in Poly-AB infections | 291 patients with polymicrobial A. baumannii pulmonary infections | Significantly higher microbial clearance of A. baumannii compared to mono-AB infections | - | [1][2][3][4] |
| Sulbactam dose ≥8 g/day | Subgroup analysis | Best microbiological and clinical efficacy | Best microbiological and clinical efficacy | [1][2][3][4] |
| Sulbactam + Polymyxins | Subgroup analysis | Better than Sulbactam + Tigecycline | Better than Sulbactam + Tigecycline | [1][2][4] |
| Sulbactam + Tigecycline and/or Polymyxins | Subgroup analysis | Significantly better microbiological efficacy than sulbactam alone | - | [1][2][3][4] |
Poly-AB: Polymicrobial Acinetobacter baumannii
Table 2: Comparative Efficacy of Sulbactam-Durlobactam vs. Colistin in Polymicrobial Carbapenem-Resistant Acinetobacter baumannii-calcoaceticus Complex (CRABC) Infections (Phase 3 Clinical Trial Subset Analysis)
| Treatment Arm | Patient Subgroup | 28-Day All-Cause Mortality | Clinical Cure at Test of Cure | Favorable Microbiological Outcome at Test of Cure | Reference |
| Sulbactam-Durlobactam | Monomicrobial CRABC (n=36) | 16.7% (6/36) | Similar to polymicrobial | Similar to polymicrobial | [5][6][7][8] |
| Polymicrobial CRABC (n=27) | 22.2% (6/27) | Similar to monomicrobial | Similar to monomicrobial | [5][6][7][8] | |
| Colistin | Monomicrobial CRABC (n=43) | 34.9% (15/43) | Worse than polymicrobial | Worse than polymicrobial | [5][6][7][8] |
| Polymicrobial CRABC (n=19) | 26.3% (5/19) | Better than monomicrobial | Better than monomicrobial | [5][6][7][8] |
Table 3: In Vitro Synergy of Sulbactam-Durlobactam in Combination with Cefepime against Cefepime-Resistant Pathogens
| Pathogen | Sulbactam-Durlobactam MIC | Combination Effect with Cefepime | Reference |
| A. baumannii (with elevated SUL-DUR MIC of 32 mg/L) | 32 mg/L | Synergy | [2][9] |
| P. aeruginosa (all isolates tested) | - | Synergy | [2][9] |
| E. coli (one isolate) | - | Synergy | [2][9] |
| K. pneumoniae (one isolate) | - | Synergy | [2][9] |
| K. pneumoniae (two isolates) | - | Additive effects | [2][9] |
Table 4: Efficacy of Ertapenem vs. Piperacillin-Tazobactam in Polymicrobial Infections (Post Hoc Analysis of Three Randomized Double-Blind Trials)
| Infection Type | Treatment Arm | Clinical Cure Rate (Microbiologically Evaluable Patients) | Reference |
| Complicated Intra-abdominal | Ertapenem (n=180) | 85.6% | [10][11][12] |
| Piperacillin-Tazobactam (n=154) | 82.5% | [10][11][12] | |
| Complicated Skin/Skin-Structure | Ertapenem (n=66) | 80.3% | [10][11][12] |
| Piperacillin-Tazobactam (n=61) | 78.7% | [10][11][12] | |
| Acute Pelvic | Ertapenem (n=92) | 95.7% | [10][11][12] |
| Piperacillin-Tazobactam (n=95) | 92.6% | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Multicenter Retrospective Study on Sulbactam Combination Therapy in MDRAB Pulmonary Infections
-
Study Design: A multicenter, retrospective study was conducted involving adult patients who received sulbactam or cefoperazone/sulbactam for multidrug-resistant A. baumannii (MDRAB) pulmonary infections between August 2021 and July 2023.[1][2]
-
Patient Population: A total of 366 patients were enrolled, with 75 having monomicrobial A. baumannii infections and 291 having polymicrobial infections. Co-infecting pathogens included Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2]
-
Inclusion Criteria: Adult patients (≥18 years) with at least one positive culture for MDRAB from sputum or bronchoalveolar lavage fluid, who received sulbactam treatment for at least 3 days.[1]
-
Exclusion Criteria: Patients with HIV infection, mental illness, a treatment course of 2 days or less, or incomplete data were excluded.[1]
-
Outcomes: The primary outcomes measured were 7-day microbiological efficacy and 14-day clinical efficacy.[1][2]
-
Microbiological Analysis: All A. baumannii isolates were tested for multidrug resistance. Sensitivity testing was performed for polymyxins and tigecycline.[1][2]
Phase 3 Clinical Trial of Sulbactam-Durlobactam vs. Colistin for CRABC Infections
-
Study Design: A randomized, controlled, global phase 3 trial evaluating the efficacy and safety of sulbactam-durlobactam versus colistin.[5][6][7][8]
-
Patient Population: Patients with hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), ventilated pneumonia, or bloodstream infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (CRABC).[8] Thirty-six percent of infections in the primary efficacy population were polymicrobial.[5][6][7]
-
Treatment Arms:
-
Outcomes: A subset analysis was performed to compare clinical and microbiological outcomes at the test of cure (7 ± 2 days after the last dose) for patients with monomicrobial and polymicrobial CRABC infections.[6][7] The primary endpoint for the main trial was 28-day all-cause mortality.[8]
-
Microbiological Analysis: Minimum inhibitory concentrations (MICs) of antibiotics against baseline isolates were determined by broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) methodology.[6][7]
In Vitro Synergy Study of Sulbactam-Durlobactam and Cefepime
-
Study Design: Static time-kill assays were performed in duplicate to investigate the in vitro synergy of sulbactam-durlobactam plus cefepime.[2][9]
-
Bacterial Isolates: A total of 14 cefepime-resistant isolates were tested, including A. baumannii (n=4), P. aeruginosa (n=4), Escherichia coli (n=3), and Klebsiella pneumoniae (n=3). A wild-type K. pneumoniae isolate was also included.[2][9]
-
Antibiotic Concentrations: The antibiotic concentrations used in the assays simulated the free steady-state average concentration of clinically administered doses in patients.[2][9]
-
Synergy Definition: Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows related to the evaluation of therapies for polymicrobial infections.
Caption: Workflow of a randomized controlled trial for polymicrobial infections.
Caption: Workflow for determining in vitro antibiotic synergy.
Alternative Therapies and Management Considerations
The choice of therapy for polymicrobial infections is highly dependent on the site of infection, the suspected or confirmed pathogens, and local resistance patterns.
-
Intra-abdominal Infections: These are commonly polymicrobial, involving a mix of aerobic and anaerobic bacteria.[10] Treatment guidelines often recommend broad-spectrum coverage. Ertapenem has shown comparable efficacy to piperacillin-tazobactam for complicated intra-abdominal infections.[10][11][12] For high-risk patients or healthcare-associated infections, broader-spectrum agents like carbapenems or piperacillin-tazobactam are often recommended.[3]
-
Skin and Soft Tissue Infections (SSTIs): While many SSTIs are monomicrobial, complicated cases such as necrotizing fasciitis are often polymicrobial.[10] Management of purulent SSTIs primarily involves incision and drainage.[5] For non-purulent infections like cellulitis, empirical therapy should cover Streptococcus spp. and Staphylococcus aureus. In cases of suspected methicillin-resistant S. aureus (MRSA), agents like doxycycline, clindamycin, or trimethoprim-sulfamethoxazole are recommended.[5]
-
Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP): These infections are frequently polymicrobial and often involve multidrug-resistant pathogens. Empirical treatment should be broad-spectrum, and definitive therapy should be guided by culture and susceptibility results. The combination of sulbactam-durlobactam with cefepime shows promise for covering a wider range of pathogens commonly encountered in HAP/VAP.[2][9]
Conclusion
Sulbactam-based therapies, particularly newer combinations like sulbactam-durlobactam, represent a valuable addition to the therapeutic armamentarium against polymicrobial infections, especially those involving multidrug-resistant Acinetobacter baumannii. Clinical data suggests favorable outcomes compared to older agents like colistin, with similar efficacy in both monomicrobial and polymicrobial settings.[5][6][7][8] Furthermore, in vitro studies indicate synergistic potential when combined with other β-lactams, broadening their spectrum of activity.[2][9] However, the selection of an appropriate antibiotic regimen must be individualized based on the specific clinical scenario, local epidemiology, and antimicrobial susceptibility data. For many common polymicrobial infections, established agents like piperacillin-tazobactam and carbapenems remain critical components of treatment guidelines.[10][11][12] Future research should continue to explore novel combination therapies and optimize dosing strategies to improve outcomes in these challenging infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of complicated intra-abdominal infections in the era of multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 85. Efficacy of Sulbactam-Durlobactam (SUL-DUR) Compared to Colistin (COL) against Acinetobacter baumannii-calcoaceticus Complex (ABC) Monomicrobial and Polymicrobial Infections in a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Practice Guidelines for the Diagnosis and Management of Skin and Soft Tissue Infections: 2014 Update by IDSA [idsociety.org]
- 6. 2121. In vitro Synergy of the Combination of Sulbactam-Durlobactam and Cefepime at Clinically Relevant Concentrations Against A. baumannii, P. aeruginosa, and Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Outcomes for Patients With Monomicrobial vs Polymicrobial Acinetobacter baumannii-calcoaceticus Complex Infections Treated With Sulbactam-Durlobactam or Colistin: A Subset Analysis From a Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro synergy of the combination of sulbactam-durlobactam and cefepime at clinically relevant concentrations against A. baumannii, P. aeruginosa and Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin and Soft Tissue Infections | AAFP [aafp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
The Evolving Landscape of Sulbactam: A Comparative Guide to In Vitro Activity Against Gram-Negative Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various sulbactam-containing antimicrobial combinations against challenging gram-negative pathogens. Supported by experimental data, this document summarizes key findings on the efficacy of established and novel sulbactam compounds, offering insights into their potential roles in combating antimicrobial resistance.
Sulbactam, a β-lactamase inhibitor, has long been a cornerstone in combination therapies against bacterial infections. While traditionally paired with β-lactam antibiotics to counteract enzymatic degradation, its intrinsic activity against certain pathogens, notably Acinetobacter baumannii, has spurred the development of novel partner agents to enhance its spectrum and potency.[1][2] This guide delves into the in vitro activity of various sulbactam combinations, presenting a comparative analysis of their efficacy against key gram-negative bacteria.
Sulbactam in Combination with Traditional β-Lactams
Sulbactam is commercially available in combination with ampicillin and cefoperazone.[1] Studies have shown that increasing the ratio of sulbactam in these combinations can lead to a stepwise decrease in the minimum inhibitory concentrations (MICs) of the partner β-lactam against A. baumannii.[3][4] For instance, one study demonstrated that escalating the sulbactam proportion in ampicillin-sulbactam and cefoperazone-sulbactam combinations markedly increased their in vitro activity against carbapenem-resistant A. baumannii (CRAB).[3] Another investigation highlighted that a cefepime/sulbactam combination was more active against multidrug-resistant (MDR) gram-negative pathogens compared to either drug alone.[5][6]
However, resistance to these traditional combinations is a growing concern. One study reported high resistance rates of various gram-negative bacteria to ampicillin/sulbactam.[7] This underscores the need for novel partners that can restore and enhance sulbactam's utility.
The Advent of Novel β-Lactamase Inhibitors: Durlobactam and Enmetazobactam
To address the limitations of existing therapies, new β-lactamase inhibitors have been developed and paired with sulbactam and other β-lactams. Among these, durlobactam and enmetazobactam have shown significant promise.
Sulbactam/Durlobactam: Durlobactam, a novel diazabicyclooctenone β-lactamase inhibitor, potently inhibits class A, C, and D β-lactamases.[8] The combination of sulbactam with durlobactam has demonstrated excellent in vitro potency against A. baumannii, including carbapenem-resistant isolates.[8][9] The addition of durlobactam restores the activity of sulbactam against the majority of tested strains, with one study reporting a decrease in the MIC90 for A. baumannii from 64 mg/L for sulbactam alone to 2 mg/L for the combination.[8] This potent activity has been observed across geographically diverse clinical isolates.[10][11] Resistance to sulbactam/durlobactam is currently limited but has been associated with the production of metallo-β-lactamases (MBLs) and substitutions in penicillin-binding protein 3 (PBP3).[12]
Cefepime/Enmetazobactam: Enmetazobactam is a novel penicillanic acid sulfone β-lactamase inhibitor that restores the activity of cefepime against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[13][14] This combination has demonstrated potent in vitro activity against ESBL-producing and AmpC-producing isolates, positioning it as a potential carbapenem-sparing agent.[14] Studies have shown high susceptibility rates of OXA-48-producing Enterobacterales to cefepime/enmetazobactam.[14][15] However, its activity against Pseudomonas aeruginosa and Acinetobacter baumannii does not show a significant advantage compared to cefepime alone.[15]
Comparative In Vitro Activity
The following tables summarize the in vitro activity (MIC50 and MIC90) of various sulbactam compounds and comparators against key gram-negative pathogens as reported in selected studies.
Table 1: In Vitro Activity Against Acinetobacter baumannii
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Sulbactam | 16 - 32 | 64 - 128 | [3][9][16] |
| Sulbactam/Durlobactam | 1 - 2 | 2 - 4 | [8][9][11] |
| Cefepime/Sulbactam (1:1 or 1:2) | 8 | 64 - 128 | [5][6] |
| Sulbactam/Avibactam | 16 | >32 | [17][18] |
| Imipenem | >32 | >32 | [17] |
| Meropenem | 64 | >64 | [17] |
| Colistin | 0.5 | 1 - >4 | [9][16] |
Table 2: In Vitro Activity Against Enterobacterales
| Antimicrobial Agent | Organism(s) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Cefepime/Sulbactam (1:1 or 1:2) | Enterobacterales | 8 | 32 | [5][6] |
| Cefepime/Enmetazobactam | KPC-producing CRE | - | - | [19][20] |
| Cefepime/Enmetazobactam | OXA-48-producing Enterobacterales | - | - | [13][14] |
| Ceftazidime/Avibactam | KPC-producing CRE | - | - | [19][20] |
| Meropenem/Vaborbactam | KPC-producing CRE | - | - | [19][20] |
| Imipenem/Relebactam | KPC-producing CRE | - | - | [19][20] |
Note: Direct comparative MIC values for all compounds against the same set of isolates are not always available in the literature. Dashes indicate where specific MIC50/MIC90 values were not provided in the cited abstracts.
Experimental Protocols
The determination of in vitro activity of these antimicrobial agents predominantly relies on standardized methods such as broth microdilution.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a cornerstone for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The general workflow is as follows:
-
Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Antimicrobial Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Mechanism of Action: A Synergistic Approach
The efficacy of β-lactam/β-lactamase inhibitor combinations lies in a synergistic mechanism of action. The β-lactam antibiotic targets penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting its synthesis and leading to cell death. However, many bacteria produce β-lactamase enzymes that can inactivate the β-lactam antibiotic. The β-lactamase inhibitor binds to and inactivates these enzymes, thereby protecting the β-lactam antibiotic and allowing it to exert its bactericidal effect.
Caption: Synergistic mechanism of β-lactam/β-lactamase inhibitor combinations.
Conclusion
The in vitro data strongly support the continued development and strategic use of sulbactam-based combinations against multidrug-resistant gram-negative bacteria. While traditional combinations retain some utility, the enhanced potency and broader spectrum of novel combinations, such as sulbactam/durlobactam against A. baumannii and cefepime/enmetazobactam against ESBL-producing Enterobacterales, represent a significant advancement in the fight against antimicrobial resistance. The choice of a specific sulbactam combination should be guided by the target pathogen, local resistance patterns, and continued surveillance of in vitro susceptibility data. Further clinical studies are essential to translate these promising in vitro findings into effective therapeutic strategies for patients with serious gram-negative infections.
References
- 1. medscape.com [medscape.com]
- 2. Frequency and Mechanism of Spontaneous Resistance to Sulbactam Combined with the Novel β-Lactamase Inhibitor ETX2514 in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime/sulbactam as an enhanced antimicrobial combination therapy for the treatment of MDR Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Activity of Various Sulbactam Compounds and Piperacillin/Tazobactam against Clinical Isolates of Different Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of sulbactam/durlobactam against global isolates of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii- calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro activity of cefepime-enmetazobactam on carbapenem-resistant Gram negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against Carbapenem-Resistant Pseudomonas aeruginosa and Enterobacterales in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulbactam Combination Therapy vs. Monotherapy in Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulbactam, a β-lactamase inhibitor, possesses intrinsic antibacterial activity against several bacterial species, most notably Acinetobacter baumannii. However, the emergence of multidrug-resistant (MDR) strains, often through the production of various β-lactamases, has diminished the efficacy of sulbactam monotherapy. This guide provides an objective comparison of sulbactam combination therapy versus monotherapy in experimental models, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
The evidence from numerous experimental models strongly indicates that sulbactam combination therapy is superior to sulbactam monotherapy, particularly against MDR pathogens like Acinetobacter baumannii. The addition of a second agent, typically a β-lactamase inhibitor or another antibiotic, enhances sulbactam's efficacy by:
-
Restoring Susceptibility: Novel β-lactamase inhibitors like durlobactam and avibactam can protect sulbactam from degradation by bacterial enzymes, thereby restoring its activity.
-
Synergistic Killing: Combining sulbactam with other antibiotics can lead to synergistic bactericidal activity, resulting in more rapid and complete eradication of bacteria.
-
Suppressing Resistance: Combination therapy may help in preventing the emergence of resistance to sulbactam.
This guide will delve into the experimental data that substantiates these claims, providing a clear and concise overview for researchers in the field.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various experimental studies, comparing the efficacy of sulbactam monotherapy with different combination therapies.
Table 1: In Vitro Efficacy of Sulbactam Combinations against Acinetobacter baumannii
| Combination | Bacterial Strain(s) | Metric | Sulbactam Monotherapy | Sulbactam Combination Therapy | Fold Change/Synergy | Reference(s) |
| Sulbactam/Durlobactam | Carbapenem-resistant A. baumannii (CRAB) | MIC₉₀ (µg/mL) | 64 | 2 | 32-fold decrease | [1] |
| Sulbactam/Avibactam | OXA-producing CRAB | MIC₅₀ (mg/L) | 16 | 2 | 8-fold decrease | [2] |
| Sulbactam/Avibactam | OXA-producing CRAB | MIC₉₀ (mg/L) | 64 | 4 | 16-fold decrease | [2] |
| Sulbactam/ETX2514 | Class A, C, and D β-lactamase producers | Combination Index (CI) | N/A | < 0.80 | Synergy (CI < 1) | [3] |
| Sulbactam/Fosfomycin | Carbapenem-resistant A. baumannii | Bacterial Reduction (log₁₀ CFU/mL) at 24h | Regrowth after initial kill | Sustained ~2-4 log₁₀ reduction | Prevention of regrowth | [4] |
Table 2: In Vivo Efficacy of Sulbactam Combinations in Animal Models
| Combination | Animal Model | Infection Type | Metric | Sulbactam Monotherapy | Sulbactam Combination Therapy | Outcome | Reference(s) |
| Sulbactam/Imipenem | Immunocompetent Mice | A. baumannii Pneumonia | Survival | Improved vs. control | Similar to imipenem monotherapy | Sulbactam was as efficacious as imipenem when t > MIC was similar.[5][6] | |
| Sulbactam/Imipenem | Mice | Carbapenem-resistant A. baumannii Sepsis | Bacterial Load (Lung & Liver) | Significant bactericidal activity | Better bactericidal activity than imipenem alone | Combination decreased bacterial load.[7][8] | |
| Sulbactam/Colistin | Mice | Carbapenem-resistant A. baumannii Sepsis | Bacterial Load (Lung & Liver) | Significant bactericidal activity | No significant additional effect | No added benefit over colistin monotherapy.[7][8] | |
| Sulbactam/Tigecycline | Mice | Carbapenem-resistant A. baumannii Sepsis | Bacterial Load (Lung & Liver) | Significant bactericidal activity | No significant additional effect | No added benefit over tigecycline monotherapy.[7][8] | |
| Sulbactam/Durlobactam | Neutropenic Murine Thigh/Lung | A. baumannii Infection | %fT>MIC for 1-log₁₀ CFU reduction | 20.5% (Thigh), 37.8% (Lung) | Achieved with lower sulbactam exposure | Durlobactam restores sulbactam activity.[1][9] | |
| Rifampin/Sulbactam | Murine Pneumonia | Imipenem-resistant A. baumannii | Lung Bacterial Concentration (log₁₀ CFU/g) | Not efficacious | Significantly reduced vs. control | Combination improved bacterial clearance.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for some of the key experiments cited in this guide.
Murine Sepsis Model (Carbapenem-Resistant A. baumannii)
-
Animal Model: 8- to 10-week-old BALB/c mice.[8]
-
Bacterial Strain: Carbapenem-resistant Acinetobacter baumannii.
-
Infection Induction: Intraperitoneal injection of the bacterial suspension.[8]
-
Therapeutic Intervention: Antibiotics (sulbactam monotherapy, sulbactam in combination with imipenem, colistin, or tigecycline) were administered intraperitoneally 2 hours after bacterial inoculation.[8]
-
Outcome Measures: Mice were sacrificed at 24, 48, or 72 hours.[8] Lung, liver, heart, and spleen samples were cultured. Homogenates of lung and liver were used to determine the number of colony-forming units per gram (CFU/g) to assess bacterial clearance.[8]
Neutropenic Murine Thigh and Lung Infection Models
-
Bacterial Strain: Acinetobacter baumannii.
-
Infection Induction: Intramuscular injection into the thigh or intranasal inoculation for lung infection.
-
Therapeutic Intervention: Various doses of sulbactam alone or in combination with durlobactam were administered.
-
Outcome Measures: The primary endpoint was the change in bacterial burden (log₁₀ CFU/g) over 24 hours.[9] Pharmacokinetic/pharmacodynamic (PK/PD) analysis was performed to determine the exposure-response relationship, with the key parameter being the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][11]
Hollow-Fibre Infection Model (HFIM)
-
Model: An in vitro dynamic model that simulates human pharmacokinetics.
-
Bacterial Strain: Clinical isolates of carbapenem-resistant Acinetobacter baumannii (CRAB).[4]
-
Therapeutic Intervention: Clinically relevant dosing regimens of fosfomycin and sulbactam (as continuous or extended infusions), alone and in combination, were simulated over 7 days.[4]
-
Outcome Measures: Bacterial killing and resistance suppression were evaluated by monitoring the change in bacterial burden (log₁₀ CFU/mL) over time.[4]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships.
Mechanism of Action: Sulbactam Combination Therapy
References
- 1. journals.asm.org [journals.asm.org]
- 2. A New Twist: The Combination of Sulbactam/Avibactam Enhances Sulbactam Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Evaluation of Fosfomycin-Sulbactam Combination Therapy against Carbapenem-Resistant Acinetobacter baumannii Isolates in a Hollow-Fibre Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulbactam efficacy in experimental models caused by susceptible and intermediate Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Efficacy of sulbactam and its combination with imipenem, colistin and tigecycline in an experimental model of carbapenem-resistant Acinetobacter baumannii sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetic/pharmacodynamic evaluation of sulbactam against Acinetobacter baumannii in in vitro and murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pivoxil Sulbactam: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Pivoxil Sulbactam in a laboratory setting.
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory operations. This guide provides detailed procedural steps for the proper disposal of Pivoxil Sulbactam, a combination product of the beta-lactamase inhibitor sulbactam and the prodrug pivoxil. Adherence to these procedures is essential to minimize environmental impact and ensure workplace safety.
Step-by-Step Disposal Procedures
The proper disposal of Pivoxil Sulbactam involves a multi-step process that includes chemical inactivation followed by disposal in accordance with institutional and regulatory guidelines.
1. Personal Protective Equipment (PPE): Before handling Pivoxil Sulbactam waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Segregation of Waste: Pivoxil Sulbactam waste should be segregated at the point of generation. This includes:
-
Unused or expired pure compound
-
Contaminated labware (e.g., vials, pipettes, culture plates)
-
Aqueous solutions containing Pivoxil Sulbactam
3. Chemical Inactivation (Deactivation): As a beta-lactam antibiotic, Pivoxil Sulbactam can be chemically inactivated through alkaline hydrolysis. This process breaks the beta-lactam ring, rendering the compound inactive. The following protocol is based on studies of sulbactam and other beta-lactam antibiotics and should be performed in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Alkaline Hydrolysis of Pivoxil Sulbactam
Objective: To chemically inactivate Pivoxil Sulbactam prior to disposal.
Materials:
-
Pivoxil Sulbactam waste
-
Sodium hydroxide (NaOH) solution (1 M or 0.1 M)
-
Appropriate waste container
-
pH indicator strips or a pH meter
Procedure:
-
For liquid waste containing Pivoxil Sulbactam, slowly add an equal volume of 1 M sodium hydroxide solution.
-
For solid Pivoxil Sulbactam waste, dissolve it in a suitable solvent (e.g., water or a buffer) before adding the sodium hydroxide solution.
-
If using a lower concentration of NaOH, such as 0.1 M, a longer reaction time will be necessary. A study on a similar compound suggests a 24-hour incubation at room temperature.
-
Gently stir the mixture for a minimum of 3-4 hours at ambient temperature to ensure complete hydrolysis.
-
After the reaction period, check the pH of the solution to ensure it is still alkaline.
-
Neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
The neutralized, inactivated solution can now be disposed of as aqueous chemical waste, following institutional guidelines.
4. Disposal of Inactivated Waste and Contaminated Materials:
-
Inactivated Liquid Waste: The neutralized solution from the chemical inactivation step should be collected in a designated hazardous waste container.
-
Contaminated Solids: All solid waste contaminated with Pivoxil Sulbactam, such as gloves, weighing paper, and empty vials, should be placed in a clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
5. Final Disposal: The collected hazardous waste must be disposed of through a licensed chemical waste disposal company. Do not dispose of untreated Pivoxil Sulbactam or its inactivated solution down the drain.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Data Presentation
| Parameter | Value | Source/Justification |
| Inactivating Agent | Sodium Hydroxide (NaOH) | Effective for hydrolysis of beta-lactam ring. |
| Concentration of NaOH | 1 M or 0.1 M | 1 M provides rapid hydrolysis; 0.1 M is also effective with longer reaction time. |
| Reaction Time | 3-4 hours (for 1 M NaOH) or 24 hours (for 0.1 M NaOH) | Ensures complete degradation of the beta-lactam ring. |
| Temperature | Ambient Room Temperature | Sufficient for the hydrolysis reaction to proceed. |
| Final pH | 6.0 - 8.0 | Neutralization is required before final disposal of aqueous waste. |
Mandatory Visualization
Caption: Workflow for the proper disposal of Pivoxil Sulbactam waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of Pivoxil Sulbactam in a laboratory setting. By following these procedures, researchers can minimize risks and contribute to a safer and more sustainable research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Pivoxil Sulbactam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pivoxil Sulbactam. Adherence to these procedures is vital for ensuring personal safety and proper disposal of the compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling Pivoxil Sulbactam to minimize exposure and ensure safety.[1]
| Activity | Required Personal Protective Equipment |
| Preparation and Weighing | Tightly fitting safety goggles with side-shields, chemical-impermeable gloves (inspected before use), fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded or irritation occurs.[1] |
| Handling and General Use | Suitable protective clothing, safety goggles with side-shields, and chemical-impermeable gloves.[1] Work should be conducted in a well-ventilated area.[1] |
| Accidental Spill or Release | Self-contained breathing apparatus, chemical impermeable gloves, and protective clothing.[1] |
| Disposal | Appropriate PPE as required for handling the compound, including gloves and protective clothing. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle Pivoxil Sulbactam in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly. This includes wearing tightly fitting safety goggles, suitable protective clothing, and chemical-impermeable gloves.[1]
-
Avoiding Contact: Take measures to prevent contact with skin and eyes.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Disposal Plan:
The disposal of Pivoxil Sulbactam and its containers must be carried out in accordance with appropriate laws and regulations.[1]
-
Waste Collection: Collect waste material in suitable, closed containers for disposal.[1]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
Workflow for Safe Handling of Pivoxil Sulbactam
Caption: Workflow for the safe handling of Pivoxil Sulbactam from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
